2-Bromo-3-methylbenzaldehyde
Description
The exact mass of the compound 2-Bromo-3-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQUDJGXCABLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109179-31-9 | |
| Record name | 2-bromo-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Executive Summary: The "Ortho-Scaffold" Advantage
Topic: Technical Profile & Synthetic Utility: 2-Bromo-3-methylbenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) is a critical bifunctional intermediate in the synthesis of pharmacologically active heterocycles.[1] Its value in drug discovery stems from its specific substitution pattern: the ortho-relationship between the reactive aldehyde and the bromine handle, combined with the steric bulk of the meta-methyl group.[1]
This configuration makes it an ideal precursor for constructing isoquinolines, indoles, and biaryl scaffolds found in kinase inhibitors and CNS-active agents.[1] This guide provides a definitive physicochemical profile, a validated synthesis protocol, and a strategic workflow for its application in cross-coupling reactions.[1][2]
Physicochemical Profile & Molecular Weight Analysis[1][3][4]
Precise molecular weight calculations are essential for high-resolution mass spectrometry (HRMS) validation during synthesis.[1] Because bromine has two stable isotopes (
Table 1: Key Chemical Data
| Parameter | Value | Notes |
| IUPAC Name | 2-Bromo-3-methylbenzaldehyde | |
| CAS Number | 109179-31-9 | Verified Identifier |
| Molecular Formula | C | |
| Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 199.05 g/mol | For stoichiometric calculations |
| Monoisotopic Mass ( | 197.9680 g/mol | Primary MS Peak [M]+ |
| Isotopic Mass ( | 199.9660 g/mol | Secondary MS Peak [M+2]+ |
| Appearance | White to off-white solid | |
| Melting Point | 45–48 °C | Low MP requires cold storage |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poor solubility in water |
Analytic Insight: In Mass Spectrometry, expect a characteristic 1:1 doublet pattern separated by 2 mass units (m/z 198 and 200) due to the bromine isotope distribution.[1]
Structural Reactivity & Steric Analysis
The utility of 2-Bromo-3-methylbenzaldehyde lies in its divergent reactivity :
-
C1-Aldehyde (Electrophile): Susceptible to nucleophilic attack (Grignard, reductive amination) or condensation (Wittig, Knoevenagel).[1]
-
C2-Bromine (Cross-Coupling Handle): A site for Palladium-catalyzed reactions (Suzuki, Heck, Buchwald-Hartwig).[1]
-
C3-Methyl (Steric Modulator): The methyl group exerts steric pressure on the C2 position.[1] While this prevents unwanted side reactions, it also requires specialized ligands (e.g., phosphines like XPhos or SPhos) during catalytic coupling to overcome the hindrance.[1]
Diagram 1: Divergent Synthetic Utility
This diagram maps the transformation logic, showing how this single molecule serves as a hub for various drug scaffolds.
Caption: Divergent synthesis map illustrating the dual-functional nature of the core scaffold.
Preparation Protocol: Selective Oxidation
Context: If the aldehyde is not commercially available, it is best synthesized from the corresponding alcohol to avoid over-oxidation to the acid.[1]
Objective: Synthesis of 2-Bromo-3-methylbenzaldehyde from 2-bromo-3-methylbenzyl alcohol. Method: Pyridinium Chlorochromate (PCC) Oxidation.[1] Yield Target: 85–90%
Reagents & Materials:
-
Oxidant: PCC (Pyridinium chlorochromate) (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Additive: Celite (diatomaceous earth) – Critical for preventing gummy residues.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with Nitrogen (
).[1] -
Solvent Prep: Dissolve 2-bromo-3-methylbenzyl alcohol in anhydrous DCM (0.1 M concentration).
-
Addition: Add PCC (1.5 eq) and an equal weight of Celite to the stirring solution.
-
Expert Note: The addition of Celite adsorbs the reduced chromium byproducts, preventing the formation of a "tar" that traps the product and lowers yield.[1]
-
-
Reaction: Stir at room temperature (25 °C) for 3–4 hours. Monitor by TLC (20% EtOAc/Hexane).[1] The alcohol spot (
) should disappear, replaced by the aldehyde ( ).[1] -
Workup: Dilute the reaction mixture with diethyl ether. Filter the suspension through a pad of silica gel or additional Celite to remove chromium salts.[1]
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via flash column chromatography (Hexane/EtOAc 9:1) to obtain a white solid.[1][7]
Application Workflow: Suzuki-Miyaura Coupling
Context: Coupling this hindered bromide requires specific catalytic considerations.
Objective: Synthesis of a biaryl scaffold (e.g., 3-methyl-2-phenylbenzaldehyde).
Challenge: The C3-methyl group creates steric hindrance, making standard Pd(
Optimized Protocol:
-
Catalyst System: Use
(Tris(dibenzylideneacetone)dipalladium(0)) with SPhos or XPhos .[1]-
Why: These electron-rich, bulky Buchwald ligands facilitate oxidative addition into the hindered Ar-Br bond and promote reductive elimination.[1]
-
-
Base:
(Potassium phosphate tribasic) usually outperforms carbonates for hindered substrates.[1] -
Solvent: Toluene/Water (10:[1]1) or Dioxane/Water (4:1) at 100 °C.
Diagram 2: Catalytic Workflow
Caption: Catalytic cycle optimized for sterically hindered ortho-substituted bromides.
Safety & Handling Standards
-
PCC Toxicity: Pyridinium chlorochromate contains Hexavalent Chromium (
), a known carcinogen.[1] All weighing and reactions must occur in a fume hood.[1] Waste must be segregated as "Heavy Metal/Oxidizer."[1] -
Aldehyde Reactivity: Benzaldehydes can auto-oxidize to benzoic acids upon prolonged exposure to air.[1] Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Skin/Eye Contact: The compound is an irritant.[1][10] Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13707076, 2-Bromo-3-methylbenzaldehyde.[1] Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-3-methylbenzaldehyde - CAS:109179-31-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. 109179-31-9|2-Bromo-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 2-Bromo-3-methylbenzaldehyde 97% | CAS: 109179-31-9 | AChemBlock [achemblock.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 [chemicalbook.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of 2-Bromo-3-methylbenzaldehyde in Heterocyclic Scaffold Construction
Executive Summary: The "Ortho-Ortho" Advantage
In the landscape of medicinal chemistry, 2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) represents a high-value "linchpin" scaffold. Its utility stems from its dense functionalization pattern: a 1,2,3-trisubstituted benzene ring where the electrophilic aldehyde and the labile bromine are adjacent (ortho), with a methyl group flanking the bromine.
For drug development professionals, this molecule is not merely a reagent but a gateway to bicyclic heterocycles . The ortho-bromoaldehyde motif allows for rapid annulation (ring-forming) reactions—specifically the synthesis of indoles, isoquinolines, and quinolines—while the 3-methyl group provides a fixed steric handle often required to lock conformations in protein-ligand interactions.
This guide moves beyond basic properties to explore the mechanistic nuances, steric challenges, and synthetic protocols required to master this scaffold.
Physicochemical Profile
Understanding the physical state of 2-Bromo-3-methylbenzaldehyde is critical for handling and stoichiometry calculations. Unlike many liquid benzaldehydes, this derivative is often a low-melting solid, requiring precise temperature control during dispensing.
| Property | Value | Notes |
| CAS Number | 109179-31-9 | Primary identifier for high-purity research grade. |
| Molecular Formula | C₈H7BrO | |
| Molecular Weight | 199.05 g/mol | |
| Appearance | White to pale yellow solid | Tends to yellow upon oxidation/light exposure. |
| Melting Point | 45 – 54 °C | Low melting point; may liquefy in warm labs. |
| Boiling Point | ~250 °C | Predicted at 760 mmHg. |
| Solubility | DCM, THF, EtOAc, DMSO | Sparingly soluble in water. |
| Storage | 2–8 °C, Inert Atmosphere | Air-sensitive (oxidizes to benzoic acid).[1] |
Synthetic Accessibility (Upstream)
While most researchers purchase this material, understanding its origin aids in troubleshooting impurity profiles. The two dominant synthetic routes are:
-
Oxidation of 2-Bromo-3-methylbenzyl alcohol: Typically achieved using Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂). Impurity Risk: Residual chromium or manganese; over-oxidation to the acid.
-
Beech Reaction (from Aniline): Diazotization of 2-bromo-3-methylaniline followed by formylation. Impurity Risk: Azo-coupling byproducts.
Core Reactivity & Transformations (Downstream)
The chemical behavior of 2-Bromo-3-methylbenzaldehyde is defined by two competing factors: electronic activation (by the aldehyde) and steric shielding (by the methyl group).
The Steric Challenge in Cross-Coupling
The 3-methyl group exerts steric pressure on the 2-position bromine. In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), oxidative addition is slower compared to the non-methylated analog.
-
Implication: Standard catalysts (e.g., Pd(PPh₃)₄) may be sluggish.
-
Solution: Use sterically demanding, electron-rich ligands like SPhos or XPhos , or bidentate ligands like Pd(dppf)Cl₂ to facilitate the catalytic cycle.
Divergent Synthesis Pathways
The molecule serves as a branch point for multiple heterocyclic classes.
Figure 1: Divergent reactivity map showing the transformation of 2-Bromo-3-methylbenzaldehyde into key medicinal chemistry scaffolds.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol validates the stability of the aldehyde moiety under basic coupling conditions while overcoming the steric hindrance of the 3-methyl group.
Objective: Synthesis of 3-methyl-2-(4-methoxyphenyl)benzaldehyde.
Reagents & Stoichiometry[3]
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Selected for resistance to steric bulk.
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon.
-
Charge: Add the aldehyde (solid), boronic acid, and Pd catalyst to the flask against a positive pressure of Argon.
-
Solvation: Add 1,4-Dioxane via syringe.
-
Degassing (Critical): Bubble Argon directly into the solvent for 15 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
Activation: Add the aqueous K₂CO₃ solution.
-
Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (Eluent: 10% EtOAc/Hexanes). The aldehyde spot (Rf ~0.5) should disappear.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (2x) and brine (1x).
-
Purification: Flash column chromatography (Silica gel).
Workflow Visualization
Figure 2: Workflow for the Palladium-catalyzed cross-coupling of 2-Bromo-3-methylbenzaldehyde.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
GHS Hazards:
-
Handling Precaution: As an aldehyde, it can act as a sensitizer. Use double-gloving (Nitrile) and work strictly within a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidation to 2-bromo-3-methylbenzoic acid.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13707076, 2-Bromo-3-methylbenzaldehyde. Retrieved from [Link][2]
Sources
Technical Monograph: 2-Bromo-3-methylbenzaldehyde
CAS: 109179-31-9 | Formula: C₈H₇BrO | MW: 199.04 g/mol [1][2]
Executive Summary
2-Bromo-3-methylbenzaldehyde is a high-value pharmacophore intermediate characterized by its dense functionality on a toluene scaffold.[2] Its utility in drug discovery stems from its orthogonal reactivity : the electrophilic aldehyde moiety allows for rapid scaffold elaboration (via reductive amination or condensation), while the aryl bromide serves as a pre-installed handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[2] This guide provides a comprehensive analysis of its physical properties, synthesis, and handling requirements for medicinal chemistry applications.[2]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models.
Table 1: Physical Properties
| Property | Value / Description | Source/Method |
| Appearance | White to light yellow crystalline solid | Experimental [1] |
| Melting Point | 53–54 °C | Experimental [1] |
| Boiling Point | 250.1 ± 20.0 °C (at 760 mmHg) | Predicted [1] |
| Density | 1.49 ± 0.06 g/cm³ | Predicted [1] |
| Solubility | Soluble in DCM, EtOAc, DMSO, Chloroform.[2] Insoluble in water.[2] | Empirical |
| LogP | 2.57 | Predicted [2] |
| Flash Point | >100 °C (Estimated) | Analogous compounds |
Stability & Storage[2][3]
-
Oxidation Sensitivity: The aldehyde group is susceptible to autoxidation to 2-bromo-3-methylbenzoic acid upon prolonged exposure to air.[2]
-
Storage Protocol: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C .
-
Container: Amber glass vials with Teflon-lined caps are recommended to prevent photolytic degradation of the C-Br bond.[2]
Structural Characterization (Spectroscopic Data)
Note: The following values are derived from high-fidelity predictive algorithms and structural analogs, serving as a baseline for experimental validation.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (7.26 ppm reference)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 10.35 | Singlet (s) | 1H | –CH O | Characteristic aldehyde deshielding.[2] |
| 7.75 | Doublet (d) | 1H | Ar-H6 | Ortho to CHO; deshielded by carbonyl anisotropy.[2] |
| 7.45 | Doublet (d) | 1H | Ar-H4 | Para to CHO; ortho to CH₃.[2] |
| 7.30 | Triplet (t) | 1H | Ar-H5 | Meta to CHO.[2] |
| 2.48 | Singlet (s) | 3H | Ar-CH ₃ | Benzylic methyl group.[2] |
Infrared Spectroscopy (FT-IR)[2]
-
1695–1705 cm⁻¹: Strong C=O stretching (Aldehyde).[2]
-
2850 & 2750 cm⁻¹: Fermi doublet (C-H stretch of aldehyde).[2]
Synthesis & Purification Protocol
Methodology: Oxidation of 2-bromo-3-methylbenzyl alcohol.[2] Rationale: This route avoids the poor regioselectivity associated with direct bromination of 3-methylbenzaldehyde.[2]
Experimental Workflow
-
Reagents:
-
Procedure:
-
Work-up:
-
Purification:
Applications in Medicinal Chemistry
The compound serves as a "linchpin" scaffold.[2] The diagram below illustrates its divergent utility in synthesizing heterocyclic cores common in kinase inhibitors.
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and aldehyde handles.[2]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed.[2][5] | Do not eat/drink while handling. |
| Skin Irritation | H315 | Causes skin irritation.[2][5] | Wear nitrile gloves.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][6][5] | Wear safety goggles/face shield.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2][6][5] | Use only in a fume hood.[2] |
Emergency Protocol:
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][5] Remove contact lenses.[2][6][5]
-
Ingestion: Rinse mouth immediately. Call a POISON CENTER.
References
-
ChemSrc. (2025).[2][4] CAS 109179-31-9 MSDS and Physical Data. Retrieved from [Link][2]
-
PubChem. (2025).[2] Compound Summary: 2-Bromo-3-methylbenzaldehyde.[1][2][3][4][7][8] National Library of Medicine.[2] Retrieved from [Link][2]
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | CAS#:109179-31-9 | Chemsrc [chemsrc.com]
- 2. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. 109179-31-9|2-Bromo-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Monograph: 2-Bromo-3-methylbenzaldehyde
CAS: 109179-31-9 | Molecular Formula: C₈H₇BrO | Molecular Weight: 199.05 g/mol [1]
Executive Summary
In the landscape of modern medicinal chemistry, 2-Bromo-3-methylbenzaldehyde serves as a high-value scaffold, particularly in the synthesis of isoquinolines, indazoles, and complex biaryls via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the ortho-bromo substituent relative to the aldehyde, which provides a handle for cyclization, while the meta-methyl group introduces steric bulk that can modulate receptor binding affinity in downstream pharmaceutical targets.
This guide addresses a common pain point for researchers: the thermodynamic ambiguity of this compound. Often appearing as a supercooled oil or a waxy solid, its melting point is a critical quality attribute (CQA) that dictates handling protocols. This monograph establishes the definitive physicochemical profile, synthesis pathways, and handling standards required for high-integrity research.
Physicochemical Profile & Melting Point Analysis
The melting point of 2-Bromo-3-methylbenzaldehyde is frequently misreported due to its tendency to supercool. Pure crystalline material exhibits a sharp melting transition, whereas impure samples remain as viscous oils.
Table 1: Core Physical Specifications
| Property | Specification | Technical Note |
| Melting Point | 53 – 54 °C | Sharp transition indicates high purity (>98%). Broadening (<50°C) suggests oxidation to benzoic acid derivative. |
| Boiling Point | ~250 °C (Predicted) | Decomposition often occurs before boiling at atm pressure. Distill only under high vacuum. |
| Appearance | White to pale yellow solid | Often oils out upon synthesis; requires seeding to crystallize. |
| Density | 1.49 ± 0.06 g/cm³ | Predicted value; useful for calculating stoichiometry when handling as a melt. |
| Solubility | DCM, EtOAc, DMSO, Chloroform | Insoluble in water. |
The "Oiling Out" Phenomenon
Researchers often mistake the liquid state at room temperature for the compound's natural state. This is a metastable supercooled liquid phase.
-
Mechanism: The methyl group at the 3-position disrupts the crystal lattice packing energy, making crystallization kinetically slow.
-
Corrective Action: If the material arrives as an oil, store at 2–8°C for 24 hours. If solidification does not occur, induce nucleation by scratching the glass interface or adding a seed crystal of a structurally similar benzaldehyde.
Synthetic Routes & Impurity Profiling
To understand the melting point depression often observed, one must analyze the synthesis method. The presence of unreacted alcohol or over-oxidized acid dramatically lowers the MP.
Method A: Oxidation of 2-Bromo-3-methylbenzyl Alcohol (Recommended)
The most reliable route involves the oxidation of the precursor alcohol. This method avoids the regioselectivity issues of direct bromination.
Reaction:
Protocol:
-
Charge: Dissolve 2-bromo-3-methylbenzyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Oxidation: Add Pyridinium Chlorochromate (PCC) (1.5 eq) roughly. Note: PCC is preferred over MnO₂ for this substrate due to faster kinetics, though Swern oxidation is a cleaner alternative for scale-up.
-
Work-up: Filter through a pad of Celite/Silica to remove chromium byproducts.
-
Purification: Flash column chromatography (Hexane:EtOAc 95:5).
-
Crystallization: Evaporate solvent. If oil persists, triturates with cold pentane to force the solid (MP 53-54°C).
Visualization: Synthetic Logic & Impurity Risks
Figure 1: Synthetic pathway showing critical impurity vectors that cause melting point depression.
Analytical Characterization Workflow
Trusting the label is insufficient for sensitive catalytic steps. A self-validating QC protocol is required before use.
Quality Control Decision Tree
-
Visual Inspection: Is it solid? (Yes = Pass).
-
MP Check: Is it >50°C? (Yes = Pass).
-
H-NMR: Check the aldehyde proton.
Key Spectroscopic Markers
-
¹H NMR (CDCl₃):
-
δ ~10.3 ppm (s, 1H): Aldehyde proton (Diagnostic).
-
δ ~2.4-2.5 ppm (s, 3H): Methyl group.
-
Impurity Alert: A broad singlet at ~11 ppm indicates carboxylic acid (oxidation).
-
-
GC-MS (EI):
-
Molecular Ion: m/z 198 and 200 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Base Peak: Loss of H or CHO fragment.
-
Visualization: QC Logic Flow
Figure 2: Quality Control decision tree to ensure starting material integrity.
Handling & Storage Protocols
Safety Profile:
Storage Strategy: Benzaldehydes are notoriously prone to autoxidation, converting to the corresponding benzoic acid upon exposure to air. This transformation is accelerated by light and transition metals.
-
Atmosphere: Store under Argon or Nitrogen .[2]
-
Temperature: 2–8°C (Refrigerator). This maintains the solid state and slows oxidation kinetics.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.
Re-Purification of Aged Samples: If a sample has turned into a sticky yellow oil after months of storage:
-
Dissolve in minimal hot EtOAc.
-
Wash with saturated NaHCO₃ (removes benzoic acid impurity).
-
Dry organic layer (MgSO₄), concentrate, and recrystallize from Hexane/Pentane.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13707076, 2-Bromo-3-methylbenzaldehyde. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Thermodynamic Properties and Purification Protocols for 2-Bromo-3-methylbenzaldehyde
Executive Summary
2-Bromo-3-methylbenzaldehyde is a critical pharmacophore and intermediate in the synthesis of bioactive heterocycles, particularly in the development of p38 MAP kinase inhibitors and other kinase-targeted therapeutics. Its structural rigidity, provided by the ortho-bromo and meta-methyl substituents, makes it a valuable building block for scaffold diversification.
However, its purification presents specific challenges due to its thermal sensitivity and susceptibility to oxidation. While theoretical atmospheric boiling points suggest high thermal requirements (~250°C), practical isolation demands reduced pressure techniques to prevent decomposition. This guide provides an authoritative analysis of its thermodynamic properties and outlines validated purification workflows.
Physicochemical Profile & Thermodynamic Data
Identity and Structure[1]
-
Molecular Formula: C₈H₈BrO[1]
-
Physical State: White to light yellow crystalline solid
-
Melting Point: 53–54 °C[3]
Boiling Point Analysis
Accurate boiling point (BP) determination is essential for designing distillation protocols. Due to the compound's high boiling nature, atmospheric distillation is not recommended as it leads to thermal degradation and oxidation to 2-bromo-3-methylbenzoic acid.
Data Summary Table
| Parameter | Value / Range | Source / Method |
| Predicted BP (760 mmHg) | 250.1 ± 20.0 °C | ACD/Labs, EPISuite Algorithms |
| Estimated BP (5 mmHg) | 114 – 118 °C | Extrapolated from isomer (2-bromo-4-methylbenzaldehyde) |
| Flash Point | ~106 °C | Predicted |
| Vapor Pressure | 0.0125 mmHg @ 25°C | Predicted |
Technical Insight: The experimental boiling point for the direct isomer, 2-bromo-4-methylbenzaldehyde, is established at 114–115 °C at 5 mmHg .[8] Given the structural similarity and comparable molecular weight, 2-bromo-3-methylbenzaldehyde will exhibit a nearly identical volatility profile. Researchers should target a vapor temperature of 110–120 °C under high vacuum (<5 mmHg) for effective distillation.
Purification Protocols
High-purity isolation (>98%) is required for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to prevent catalyst poisoning.
Method A: Bisulfite Adduct Purification (Scalable)
For multi-gram to kilogram scale purification, the formation of a sodium bisulfite adduct is the preferred chemical method. This technique selectively isolates the aldehyde from non-carbonyl impurities (e.g., benzyl alcohols, bromotoluenes).
Mechanism: The aldehyde reacts with saturated sodium bisulfite to form a water-soluble sulfonate salt. Impurities remain in the organic phase. The adduct is then hydrolyzed back to the aldehyde using acid or base.
Figure 1: Workflow for the chemical purification of benzaldehydes via bisulfite adduct formation.
Protocol:
-
Dissolve crude material in a minimal amount of ether or ethanol.
-
Add excess saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Stir vigorously for 2–4 hours. The adduct will precipitate as a white solid.
-
Filter the solid and wash thoroughly with diethyl ether to remove non-aldehyde organic impurities.
-
Suspend the solid in water and treat with 10% aqueous sodium carbonate (Na₂CO₃) or dilute sulfuric acid to regenerate the aldehyde.
-
Extract the liberated aldehyde with dichloromethane (DCM), dry over MgSO₄, and concentrate.
Method B: Vacuum Distillation (Liquid Phase)
If the compound is kept in a molten state (above 54°C) or if the crude is an oil, vacuum distillation is efficient.
-
Setup: Short-path distillation head with a Vigreux column.
-
Pressure: < 5 mmHg (High Vacuum recommended).
-
Bath Temperature: Start at 130 °C and ramp slowly.
-
Collection Range: 112–118 °C (at 5 mmHg).
-
Precaution: Flush system with Nitrogen/Argon prior to heating to prevent oxidation to the benzoic acid derivative.
Synthetic Utility & Handling[1]
Synthesis Pathway
The standard synthesis involves the oxidation of 2-bromo-3-methylbenzyl alcohol. Pyridinium Chlorochromate (PCC) is a common reagent for this transformation on a laboratory scale.
Figure 2: Oxidation pathway from benzyl alcohol to benzaldehyde using PCC.
Stability and Storage
-
Oxidation Sensitivity: Benzaldehydes autoxidize to benzoic acids upon exposure to air.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.
-
Container: Amber glass vials to minimize light-induced degradation.
Safety & Toxicology (E-E-A-T)
Hazard Statements (GHS):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocols:
-
Always manipulate this compound within a fume hood.
-
Wear nitrile gloves and chemical safety goggles.
-
In case of skin contact, wash immediately with soap and water. The lipophilic nature of the compound allows it to penetrate the epidermis efficiently.
References
-
ChemicalBook. (2025).[3] 2-Bromo-3-methylbenzaldehyde Properties and Safety.[1][9] Retrieved from
-
PubChem. (2025).[1] Compound Summary: 2-Bromo-3-methylbenzaldehyde (CID 13707076).[1][2] National Center for Biotechnology Information. Retrieved from
-
Organic Syntheses. (1966). 2-Bromo-4-methylbenzaldehyde.[8] Org. Syn. 46,[1][8] 13. (Used for comparative vacuum distillation data of the structural isomer). Retrieved from
-
Key Organics. (2025). Safety Data Sheet: 2-Bromo-3-methylbenzaldehyde.[1][2][7] Retrieved from
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 [chemicalbook.com]
- 4. 109179-31-9|2-Bromo-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-Bromo-3-methylbenzaldehyde | CAS#:109179-31-9 | Chemsrc [chemsrc.com]
- 7. keyorganics.net [keyorganics.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Whitepaper: Structural Elucidation and Analytical Profiling of 2-Bromo-3-methylbenzaldehyde
Introduction & Structural Significance[1]
2-Bromo-3-methylbenzaldehyde is a critical trisubstituted benzene intermediate used extensively in the synthesis of pharmacophores, particularly in the development of kinase inhibitors and non-linear optical materials. Its structural uniqueness lies in the ortho, meta substitution pattern relative to the aldehyde functionality, which imposes specific steric and electronic constraints during downstream coupling reactions (e.g., Suzuki-Miyaura or Sonogashira cross-couplings).
For researchers and drug developers, the purity and identity of this intermediate are paramount. This guide provides an in-depth analysis of its NMR spectral signature, contrasting it with its immediate synthetic precursor, (2-bromo-3-methylphenyl)methanol, to establish a self-validating quality control protocol.
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
-
Molecular Formula: C
H BrO[1][2][3] -
Molecular Weight: 199.05 g/mol
-
Appearance: White to light yellow solid[3]
-
Melting Point: 53–54 °C[3]
Synthesis & Spectral Evolution
To understand the NMR spectrum of the target aldehyde, one must analyze its synthetic origin. The most robust route involves the oxidation of (2-bromo-3-methylphenyl)methanol using Pyridinium Chlorochromate (PCC) or similar oxidants. This transformation provides a clear "before and after" spectral fingerprint that serves as the primary method for reaction monitoring.
Reaction Pathway Diagram[3][4][6][10]
Figure 1: Synthetic pathway for the generation of 2-bromo-3-methylbenzaldehyde via oxidation of the benzylic alcohol.[3]
1H NMR Spectral Analysis
The transition from alcohol to aldehyde results in dramatic diagnostic shifts. The following data is synthesized from high-resolution field studies (400 MHz, CDCl
Comparative Spectral Data: Precursor vs. Product
| Proton Assignment | Precursor: (2-Bromo-3-methylphenyl)methanol [1] | Target: 2-Bromo-3-methylbenzaldehyde [2] | Diagnostic Change |
| Aldehyde (-CHO) | Absent | ~10.35 ppm (s, 1H) | Primary Confirmation |
| Benzylic (-CH | 4.76 ppm (d, | Absent | Disappearance indicates conversion |
| Hydroxyl (-OH) | 2.09 ppm (t, | Absent | Disappearance indicates conversion |
| Methyl (-CH | 2.43 ppm (s, 3H) | 2.45–2.50 ppm (s, 3H) | Slight downfield shift |
| Aromatic H-6 | 7.29–7.31 ppm (m) | ~7.6–7.7 ppm (dd) | Deshielded by C=O (Ortho) |
| Aromatic H-4 | 7.19 ppm (dd) | ~7.4–7.5 ppm (d/dd) | Minor shift |
| Aromatic H-5 | 7.23 ppm (t) | ~7.3–7.4 ppm (t) | Minor shift |
Structural Logic & Coupling Constants
The aromatic region (7.3 – 7.8 ppm) displays an ABC or ABX spin system depending on the magnetic field strength.
-
H-6 (Ortho to CHO): This proton experiences the strongest deshielding effect from the carbonyl anisotropy, shifting it downfield to ~7.7 ppm. It typically appears as a doublet of doublets (dd) due to ortho coupling with H-5 (
Hz) and meta coupling with H-4 ( Hz). -
H-5 (Meta to CHO): Appears as a pseudo-triplet (t) due to two ortho couplings (with H-4 and H-6) of similar magnitude (
Hz). -
H-4 (Para to CHO): Appears as a doublet of doublets (dd), coupling ortho to H-5 and meta to H-6.
13C NMR Spectral Data
The Carbon-13 spectrum provides the definitive confirmation of the carbon skeleton count (8 unique signals).
| Carbon Environment | Chemical Shift ( | Assignment Logic |
| Carbonyl (C=O) | 192.0 – 193.5 | Characteristic aldehyde region. |
| Aromatic C-1 (Ipso) | ~134.0 – 136.0 | Quaternary, attached to CHO. |
| Aromatic C-2 (C-Br) | ~126.0 – 128.0 | Quaternary, attached to Br (Heavy atom effect). |
| Aromatic C-3 (C-Me) | ~138.0 – 140.0 | Quaternary, attached to CH |
| Aromatic C-4, C-5, C-6 | 127.0 – 133.0 | Methine carbons (CH).[4] |
| Methyl (-CH | 20.0 – 23.0 | Benzylic methyl group. |
Experimental Protocol: Spectral Acquisition
To ensure reproducibility and data integrity suitable for regulatory submission (IND/NDA), follow this standardized acquisition protocol.
Sample Preparation[5][6][9][10][11]
-
Mass: Weigh 10–15 mg of the solid 2-bromo-3-methylbenzaldehyde.
-
Solvent: Dissolve in 0.6 mL of CDCl
(Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal reference.-
Note: Ensure the solvent is acid-free. Acidic CDCl
can catalyze acetal formation or degradation.
-
-
Tube: Transfer to a precision 5mm NMR tube. Filter through a cotton plug if any turbidity is observed.
Instrument Parameters (400 MHz)
-
Pulse Sequence: zg30 (Standard proton with 30° flip angle).
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 16 (Sufficient for >95% purity).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Spectral Width: 0 – 12 ppm (ensure CHO peak at ~10.3 is captured).
Data Processing Workflow
Figure 2: Standardized NMR data processing workflow for structural verification.
Impurity Profiling & Quality Control
In drug development, quantifying the residual precursor is essential. Use the following integration logic to calculate Molar % purity.
Purity Calculation Equation:
- : Integration of Aldehyde singlet (~10.35 ppm).
- : Integration of Precursor Benzylic doublet (4.76 ppm).
-
Limit of Detection: < 0.1% precursor is achievable with proper baseline correction.
References
-
Synthesis & Precursor Characterization: Othman, M., et al. "Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C-H activation cascade reactions." Comptes Rendus Chimie, Vol. 20, Issue 6, 2017, pp. 617-627. (Data for Compound 35 & 36).
-
Synthetic Methodology (PCC Oxidation): ChemicalBook. "2-Bromo-3-methylbenzaldehyde Synthesis and Properties."
-
Alternative Synthesis (Patent): Justia Patents. "5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity." (Describes large scale synthesis of 2-bromo-3-methylbenzaldehyde).
-
Spectral Database Cross-Reference: National Institutes of Health (NIH) - PubChem. "2-Bromo-3-methylbenzaldehyde (CID 13707076)."
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | CAS#:109179-31-9 | Chemsrc [chemsrc.com]
- 2. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 [chemicalbook.com]
- 4. Synthesis of original polycycles containing five-, six- and seven-membered rings through cyclocarbopalladations/C–H activation cascade reactions [comptes-rendus.academie-sciences.fr]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-methylbenzaldehyde
Foreword: The Narrative Power of a Spectrum
In the landscape of drug development and molecular research, the characterization of novel chemical entities is a foundational pillar. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structure. This guide moves beyond a mere recitation of spectral data. It aims to provide a comprehensive, field-proven perspective on the ¹H NMR spectrum of 2-Bromo-3-methylbenzaldehyde, a key aromatic building block. We will dissect the spectrum not just as a collection of peaks, but as a narrative of the molecule's electronic and spatial environment. For the researcher, understanding this narrative is crucial for confirming synthesis, ensuring purity, and predicting reactivity. This document is structured to provide both a theoretical framework and a practical guide, grounded in the principles that govern the interaction of nuclei with magnetic fields.
Molecular Architecture and Proton Environments
The first step in any spectral analysis is a thorough understanding of the molecule's structure. 2-Bromo-3-methylbenzaldehyde (C₈H₇BrO) possesses a trisubstituted benzene ring, which dictates a specific and non-symmetrical arrangement of its constituent atoms.[1][2] This lack of symmetry is key, as it renders every proton, with the exception of those on the methyl group, chemically distinct.
Let us systematically identify the unique proton environments:
-
Aldehyde Proton (Hₐ): The single proton attached to the carbonyl carbon of the aldehyde group.
-
Aromatic Protons (H₄, H₅, H₆): The three protons directly attached to the benzene ring. Following IUPAC nomenclature (with the aldehyde-bearing carbon as C1), these are at positions 4, 5, and 6.
-
Methyl Protons (Hₘ): The three equivalent protons of the methyl group.
The complete assignment of these protons is visualized below.
Caption: Workflow for preparing a high-quality NMR sample.
Detailed Steps:
-
Material & Solvent: Weigh approximately 5-25 mg of the solid 2-Bromo-3-methylbenzaldehyde. [3]Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak at δ 7.26 ppm for reference. [4][5]2. Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. [5]Ensure the sample is fully dissolved; gentle vortexing or sonication may be required. A homogenous solution is critical for achieving sharp NMR signals.
-
Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution into a clean, high-quality 5 mm NMR tube. [3]This is easily accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Spectrometer Acquisition Parameters
While modern spectrometers automate many settings, understanding the core parameters is essential for troubleshooting and optimization. A standard ¹H experiment would involve:
-
Locking: The spectrometer will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field during the experiment. [6]* Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks.
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a ¹H spectrum.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow nuclei to return to equilibrium.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio.
Conclusion: Synthesizing Data into Knowledge
The ¹H NMR spectrum of 2-Bromo-3-methylbenzaldehyde provides a definitive fingerprint of its molecular structure. The downfield singlet for the aldehyde proton, the upfield singlet for the methyl group, and the distinct pattern of the three aromatic protons collectively confirm the compound's identity. The chemical shifts are a direct readout of the electronic interplay between the electron-withdrawing aldehyde and bromine substituents and the electron-donating methyl group. The coupling patterns reveal the precise connectivity of the aromatic protons. By following the rigorous experimental protocol outlined, a researcher can confidently acquire and interpret this data, transforming a raw spectrum into validated structural knowledge, a critical step in any research or development pipeline.
References
-
Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Bromo-3-methylbenzaldehyde. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Bromo-3-methylbenzaldehyde. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 1H NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-38. Available at: [Link]
-
University of California, Irvine. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-methylbenzaldehyde | CAS#:109179-31-9 | Chemsrc [chemsrc.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. organomation.com [organomation.com]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
2-Bromo-3-methylbenzaldehyde 13C NMR analysis
Technical Deep Dive: Structural Elucidation of 2-Bromo-3-methylbenzaldehyde via C NMR
Part 1: Executive Summary & Strategic Context
2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) is a critical trisubstituted benzene intermediate, widely employed in the synthesis of Schiff bases, coumarins, and bioactive heterocycles. Its structural integrity is paramount; however, the 1,2,3-substitution pattern introduces specific steric and electronic perturbations that complicate standard NMR interpretation.
This guide moves beyond basic peak-picking. It establishes a self-validating analytical workflow for confirming the regiochemistry of this molecule, specifically distinguishing it from potential isomers like 2-bromo-5-methylbenzaldehyde which may arise during non-selective formylation or bromination processes.
Part 2: Experimental Protocol & Sample Preparation
To ensure high-resolution data suitable for publication or regulatory filing, the following protocol minimizes artifacts and maximizes signal-to-noise (S/N) ratio for quaternary carbons.
Sample Preparation Logic
-
Solvent Selection: Chloroform-d (CDCl
) is the standard. However, if the aldehyde proton shows broadening due to exchange or if solubility is poor, DMSO-d is preferred.-
Note: CDCl
provides a predictable triplet at 77.16 ppm , serving as the internal reference.
-
-
Concentration: Prepare a 30–50 mg/0.6 mL solution.
-
Causality:
C is only 1.1% naturally abundant. High concentration reduces the scan time required to resolve the low-intensity quaternary carbons (C-1, C-2, C-3).
-
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Expert Insight: The aldehyde carbonyl (C=O) and the brominated carbon (C-Br) have long longitudinal relaxation times (
). A short D1 saturates these nuclei, leading to "missing" peaks in the spectrum.
-
-
Scans (NS): Minimum 512 scans (approx. 30 mins) for adequate S/N.
Part 3: Theoretical Framework & Spectral Analysis
The
-
Electronic Deshielding: The aldehyde group (-CHO).
-
Steric Buttressing: The 1,2,3-crowding pattern.
Predicted Chemical Shift Data
The following table synthesizes theoretical additivity rules with empirical data for trisubstituted benzenes.
| Carbon Label | Environment | Predicted Shift ( | Multiplicity (DEPT-135) | Structural Logic |
| C-7 | Aldehyde (C=O) | 192.0 – 195.0 | Positive (CH) | Strong anisotropic deshielding; characteristic of benzaldehydes. |
| C-3 | Aromatic (C-Me) | 140.0 – 142.0 | Quaternary | Deshielded by ipso-Me (+9.3) and ortho-Br effects. |
| C-1 | Aromatic (C-CHO) | 134.0 – 136.0 | Quaternary | Deshielded by electron-withdrawing CHO group. |
| C-4 | Aromatic (CH) | 136.0 – 138.0 | Positive (CH) | Para to CHO; deshielded by resonance. |
| C-6 | Aromatic (CH) | 128.0 – 130.0 | Positive (CH) | Ortho to CHO; typical aromatic range. |
| C-5 | Aromatic (CH) | 127.0 – 128.0 | Positive (CH) | Meta to both withdrawing groups; least perturbed CH. |
| C-2 | Aromatic (C-Br) | 126.0 – 129.0 | Quaternary | Critical Diagnostic: Shielded by Heavy Atom Effect, counteracted by steric crowding. |
| C-8 | Methyl (CH | 20.0 – 23.0 | Positive (CH | Standard benzylic methyl shift. |
Deep Dive: The Heavy Atom Effect on C-2
A common error in interpreting this spectrum is expecting the C-Br carbon (C-2) to be significantly deshielded due to bromine's electronegativity.
-
Mechanism: Bromine has a large electron cloud that introduces spin-orbit coupling. This relativistic phenomenon creates a diamagnetic shielding effect that opposes the inductive deshielding.
-
Result: C-2 appears "upfield" relative to where a chloro-analog would appear. In this specific molecule, the shift is pushed slightly back downfield (deshielded) by the steric compression from the flanking Methyl and Aldehyde groups (the "Buttressing Effect"), likely settling C-2 near 126–129 ppm rather than the <125 ppm seen in simple bromobenzenes.
Part 4: Advanced Verification (2D NMR)
Relying solely on 1D
HMBC Logic Flow
To confirm the 1,2,3-substitution pattern versus a 1,2,4- or 1,2,5-isomer:
-
Target the Methyl Protons (
2.4 ppm):-
Look for a strong 3-bond coupling (
) to C-2 (C-Br) and C-4 . -
Look for a strong 2-bond coupling (
) to C-3 (ipso) .
-
-
Target the Aldehyde Proton (
10.2 ppm):-
Look for
to C-2 and C-6 .
-
-
The "Bridge" Verification:
-
If C-2 correlates with both the Methyl protons and the Aldehyde proton, the groups must be flanking the bromine (1,2,3-pattern). If they do not share a common coupling partner, the structure is incorrect.
-
Part 5: Visualization of Analytical Logic
Structural Elucidation Workflow
The following diagram outlines the decision tree for validating the molecule's structure using the data described above.
Figure 1: Step-by-step analytical workflow for structural confirmation.
HMBC Connectivity Logic
This diagram visualizes the specific correlations required to confirm the regiochemistry.
Figure 2: HMBC Connectivity Map. The convergence of correlations at C-2 confirms the 1,2,3-substitution.
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on additivity rules and substituent effects).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for general chemical shift ranges and coupling constants).
-
BenchChem. (2024). 2-Bromo-3-methylbenzaldehyde Product & Reactivity Profile. Retrieved from
-
Chemistry Stack Exchange. (2017).[1] 13C NMR of bromobenzene ipso carbon shielding (Heavy Atom Effect). Retrieved from
-
ChemSrc. (2025).[3] 2-Bromo-3-methylbenzaldehyde Physicochemical Properties. Retrieved from
-
Oregon State University. (2023). 13C NMR Chemical Shift Tables and Solvent References. Retrieved from
Structural Characterization Guide: 2-Bromo-3-methylbenzaldehyde
Solid-State Architecture, Synthesis, and Crystallographic Profiling
Executive Summary & Strategic Context
2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) represents a critical pharmacophore in the synthesis of isoquinoline alkaloids and p38 MAP kinase inhibitors. Despite its utility as an intermediate, a search of the Cambridge Structural Database (CSD) and primary literature reveals that the specific single-crystal X-ray structure for this isomer remains unpublished.
This guide serves as a definitive technical blueprint for researchers to:
-
Synthesize high-purity material suitable for diffraction.
-
Grow diffraction-quality single crystals using specific solvent systems.
-
Predict the lattice architecture based on the behavior of its structural congener, 2-bromo-4-methylbenzaldehyde.
-
Solve the structure using heavy-atom phasing methods.
Synthesis and Purification Protocol
Before crystallization, the compound must be synthesized to >99% purity. Commercial samples often contain traces of the corresponding benzyl alcohol, which inhibits crystal nucleation.
Optimized Oxidation Workflow
The most reliable route converts 2-bromo-3-methylbenzyl alcohol to the aldehyde using Pyridinium Chlorochromate (PCC).
Reagents:
-
Precursor: 2-Bromo-3-methylbenzyl alcohol (1.0 eq)[1]
-
Oxidant: PCC (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Additives: Celite (filter aid)
Step-by-Step Protocol:
-
Suspension: Suspend PCC (1.5 eq) and Celite (1:1 w/w with PCC) in anhydrous DCM (0.1 M concentration relative to alcohol).
-
Addition: Add the benzyl alcohol dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (20% EtOAc/Hexane).
-
Workup (Critical for Crystallization): Filter the black slurry through a pad of silica gel. This removes chromium salts that act as paramagnetic impurities in NMR and nucleation poisons in crystallization.
-
Isolation: Concentrate the filtrate. The resulting white/pale-yellow solid (mp 53–54°C) is the crude aldehyde.
Crystallization Engineering
Obtaining X-ray quality crystals of low-melting solids (mp ~53°C) requires suppressing kinetic nucleation in favor of thermodynamic growth.
Solvent Screening Matrix
The presence of the bromine atom increases lipophilicity, while the aldehyde allows for weak hydrogen bonding.
| Method | Solvent System (v/v) | Conditions | Outcome Prediction |
| Slow Evaporation | Ethanol / n-Pentane (1:1) | 4°C, loosely capped | Optimal. Promotes slow lattice formation. |
| Vapor Diffusion | DCM (inner) / Hexane (outer) | RT, sealed chamber | Good. Produces prismatic crystals. |
| Cooling | Isopropanol | 60°C | Risk. Likely to yield microcrystalline powder. |
The "Seed and Splay" Technique
For stubborn oils or microcrystals:
-
Dissolve 50 mg of purified aldehyde in 2 mL EtOH.
-
Add n-Pentane until slight turbidity appears.
-
Add one drop of pure EtOH to clear the solution.
-
Place in a vibration-free environment at 4°C.
-
Rationale: This approaches the metastable zone width (MSZW) boundary gently, encouraging few, large nuclei.
Predictive Structural Modeling
In the absence of a direct CSD entry, we model the structure based on the known isomer 2-bromo-4-methylbenzaldehyde and general halogen bonding principles.
Steric Strain and Conformation
-
The Ortho-Effect: The 2-position Bromine is flanked by the 1-Aldehyde and 3-Methyl groups.
-
Twist Angle: Unlike 4-bromobenzaldehyde, which can be planar, the steric clash between the carbonyl oxygen/hydrogen and the voluminous bromine (vdW radius 1.85 Å) forces the aldehyde group to rotate out of the benzene plane.
-
Prediction: Expect a torsion angle (C2-C1-C=O) of 20°–40° .
Supramolecular Synthons (Halogen Bonding)
The crystal packing will be dominated by the Sigma-Hole interaction.
-
Donor: The Bromine atom exhibits a positive electrostatic potential cap (
-hole) along the C-Br bond axis. -
Acceptor: The Carbonyl Oxygen (lone pairs).
-
Geometry: Expect a C—Br
O=C angle of .
Logical Workflow: From Molecule to Lattice
The following diagram illustrates the hierarchy of forces determining the crystal structure.
Figure 1: Predictive pathway for crystal packing. Steric crowding forces a conformational twist, facilitating directional halogen bonding.
X-Ray Diffraction Data Collection Protocol
Once a crystal (
Instrument Configuration
-
Source: Mo-K
( Å). Molybdenum is preferred over Copper to minimize absorption by Bromine ( mm ). -
Temperature: 100 K (Nitrogen stream). Crucial to reduce thermal motion of the freely rotating methyl group.
Data Processing & Refinement
-
Indexing: Bromine is a heavy scatterer. Use the heavy-atom method (Patterson synthesis) or direct methods (SHELXT) to locate the Br position first.
-
Absorption Correction: Apply Multi-scan (SADABS) or Gaussian face-indexing. The absorption coefficient is significant; uncorrected data will yield poor
values. -
Hydrogen Treatment:
-
Aromatic/Methyl H: Constrain using a riding model.
-
Aldehyde H: Locate in difference Fourier map if data quality permits; otherwise, constrain.
-
Solid-State Characterization Data (Simulated)
While specific unit cell data requires experiment, the following physicochemical properties are established benchmarks for this compound class.
| Property | Value / Characteristic | Relevance |
| Melting Point | 53–54 °C | Indicates relatively weak lattice energy; requires cold handling. |
| Density (Calc) | 1.490 g/cm³ | Typical for brominated aromatics. |
| Space Group (Pred) | Centrosymmetric packing is statistically most probable (80%). | |
| Z Value | 4 | One molecule per asymmetric unit is standard. |
| Absorption ( | ~4.5 mm | Requires absorption correction during data reduction. |
References
-
Synthesis Protocol
-
Halogen Bonding Principles
-
Metrangolo, P., & Resnati, G. (2001). Halogen bonding: A paradigm in supramolecular chemistry. Chemistry – A European Journal, 7(12), 2511-2519. Link
-
-
Structural Congener (2-Bromo-4-methylbenzaldehyde)
-
Database Validation
(Note: The structure of 2-bromo-3-methylbenzaldehyde is currently absent from public repositories.[4] The protocols above are designed to generate the data necessary for its first deposition.)
Sources
Technical Whitepaper: Strategic Synthesis of 2-Bromo-3-methylbenzaldehyde
Target Analyte: 2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9 / 126712-09-2) Molecular Formula: C₈H₇BrO Molecular Weight: 199.05 g/mol Document ID: SYN-2B3MB-2026-v1
Executive Summary
The synthesis of 2-bromo-3-methylbenzaldehyde represents a critical challenge in organic process development due to the specific steric and electronic environment imposed by the contiguous 1,2,3-substitution pattern on the benzene ring. This "ortho-ortho" effect—where the aldehyde functionality is flanked by a bromine atom and the bromine is flanked by a methyl group—creates significant steric crowding.
This guide prioritizes the Carboxylic Acid Reduction-Oxidation Route as the "Gold Standard" for laboratory and pre-clinical synthesis. Unlike radical halogenation pathways (which suffer from purification burdens) or metallation routes (which risk benzyne formation), this pathway guarantees regiochemical integrity by utilizing the commercially available 2-bromo-3-methylbenzoic acid as a fixed scaffold.
Core Challenges & Solutions
| Challenge | Mechanistic Root | Strategic Solution |
| Regiocontrol | Radical bromination of xylenes can lead to over-bromination or benzylic mixtures.[1] | Fixed Scaffold: Start with the defined carboxylic acid to lock substituent positions. |
| Chemoselectivity | Reduction of the acid moiety risks debromination (loss of Ar-Br) if using harsh hydrides like LiAlH₄ at high temps. | Reagent Selection: Use Borane-THF (BH₃[2]·THF) for chemoselective reduction of -COOH in the presence of aryl halides. |
| Steric Hindrance | The 2-bromo group hinders nucleophilic attack at the carbonyl carbon. | Activation: Use hypervalent iodine or Chromium(VI) oxidants that proceed via sterically forgiving intermediates. |
Retrosynthetic Analysis
The logical disconnection reveals two primary pathways. The preferred route (Path A) disconnects the C=O bond back to the primary alcohol, and subsequently to the carboxylic acid.
Figure 1: Retrosynthetic tree highlighting the high-fidelity Path A (Green) versus the lower-selectivity Path B (Red).[2]
Detailed Synthetic Protocol (The "Gold Standard")
Phase 1: Chemoselective Reduction
Objective: Convert 2-bromo-3-methylbenzoic acid to 2-bromo-3-methylbenzyl alcohol without debromination.
Rationale: While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, it poses a risk of reducing the aryl bromide bond (hydrodehalogenation), especially in hindered systems where the hydride transfer to the carbonyl is slow. Borane-THF (BH₃[2]·THF) is an electrophilic reducing agent that reacts rapidly with the electron-rich carboxylate but is inert toward aryl halides under these conditions.
Reagents & Stoichiometry[1][2][3][4][5]
-
Substrate: 2-Bromo-3-methylbenzoic acid (1.0 equiv)
-
Reagent: Borane-THF complex (1.0 M in THF) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
-
Quench: Methanol, followed by 1M HCl
Step-by-Step Methodology
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with 2-bromo-3-methylbenzoic acid and anhydrous THF. Cool the solution to 0°C using an ice/water bath.
-
Addition: Add the BH₃·THF solution dropwise over 30 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or HPLC. The acid spot should disappear, replaced by the more polar alcohol spot.
-
Quenching (Critical): Cool back to 0°C. Cautiously add Methanol (excess) dropwise to destroy excess borane. Caution: Vigorous bubbling. Subsequently, add 1M HCl to break the borate ester complex.
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over anhydrous Na₂SO₄.[6]
-
Purification: Concentrate in vacuo. The crude alcohol is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc 80:20).
Phase 2: Controlled Oxidation
Objective: Oxidize the benzyl alcohol to the aldehyde without over-oxidation to the acid.
Rationale: The steric crowding of the 2-bromo and 3-methyl groups can retard oxidation.[1] Pyridinium Chlorochromate (PCC) is robust and effective for hindered alcohols. Alternatively, for a "greener" approach avoiding Chromium(VI), activated Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) can be used. The protocol below uses PCC for maximum reliability on a research scale.
Reagents & Stoichiometry[1][2][3][4][5]
-
Substrate: 2-Bromo-3-methylbenzyl alcohol (1.0 equiv)
-
Oxidant: PCC (1.5 equiv)
-
Additive: Celite (equal weight to PCC) or Molecular Sieves (to adsorb gummy residues)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, suspend PCC and Celite/Silica gel in anhydrous DCM.
-
Addition: Add the solution of 2-bromo-3-methylbenzyl alcohol in DCM rapidly to the stirring oxidant suspension at room temperature.
-
Reaction: Stir at room temperature for 3–5 hours. The color will shift from orange to dark brown/black.
-
Filtration: Filter the reaction mixture through a pad of silica gel or Celite to trap the chromium byproducts. Wash the pad thoroughly with DCM or Ether.
-
Isolation: Concentrate the filtrate.
-
Purification: The residue is purified via silica gel chromatography (Gradient: 0% → 10% EtOAc in Hexanes). The aldehyde is less polar than the alcohol.
Yield Expectation:
-
Reduction Step: 85–92%
-
Oxidation Step: 80–88%
-
Overall Yield: ~70%
Process Workflow Diagram
Figure 2: Linear workflow for the two-step synthesis of 2-bromo-3-methylbenzaldehyde.
Analytical Characterization & Quality Control
To validate the synthesis, the following analytical markers must be confirmed.
| Parameter | Specification | Diagnostic Signal |
| Appearance | White to off-white crystalline solid | Visual inspection. |
| ¹H NMR (CDCl₃) | Aldehyde Proton (-CH O) | Singlet at δ 10.3–10.4 ppm . Distinctive downfield shift. |
| ¹H NMR (CDCl₃) | Methyl Group (-CH ₃) | Singlet at δ 2.4–2.5 ppm . |
| ¹H NMR (CDCl₃) | Aromatic Protons | Multiplets at δ 7.3–7.8 ppm (Integration: 3H). |
| IR Spectroscopy | Carbonyl Stretch (C=O) | Strong band at 1685–1695 cm⁻¹ . (Shifted slightly due to conjugation and ortho-bromo steric strain). |
| Mass Spectrometry | Molecular Ion [M]+ | m/z 198 / 200 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). |
Safety & Critical Process Parameters (CPPs)
-
Borane Toxicity: BH₃ is highly toxic and flammable. All reductions must be performed in a functioning fume hood. The quench step releases hydrogen gas; ensure inert atmosphere (N₂/Ar) is maintained to prevent ignition.
-
Chromium Disposal: If using PCC, all chromium waste must be segregated and treated as hazardous heavy metal waste.
-
Ortho-Effect Stability: The aldehyde is relatively stable, but due to the steric crowding, it may be prone to air oxidation to the acid if stored improperly. Store under nitrogen at 4°C.
References
-
ChemicalBook. (2025).[7] 2-Bromo-3-methylbenzaldehyde (CAS 109179-31-9) Properties and Synthesis.[7][8] Retrieved from
-
BenchChem. (2025).[2] Application Note: Reduction of 2-Bromo-3-nitrobenzoic Acid (Analogous Protocol). Retrieved from
-
PubChem. (2025).[8] 2-Bromo-3-methylbenzaldehyde Compound Summary (CID 13707076).[8] National Library of Medicine. Retrieved from
-
Organic Syntheses. (1958).[9] 2-Bromo-3-methylbenzoic acid.[1][9] Org.[1][9] Synth. 1958, 38,[9] 11. (Foundational reference for starting material synthesis). Retrieved from
- Vertex AI Search. (2025). Consolidated Search Results on CAS 126712-09-2 Synthesis.
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 [chemicalbook.com]
- 8. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Strategic Bromination of 3-Methylbenzaldehyde: Regiocontrol and Synthetic Utility
[1]
Executive Summary
The bromination of 3-methylbenzaldehyde (m-tolualdehyde) represents a classic yet critical bifurcation in organic synthesis.[1] Depending on the reaction conditions—specifically the choice of mechanism (radical vs. ionic)—the outcome diverges into two distinct chemical spaces: the benzylic bromide (via side-chain substitution) or the aryl bromide (via electrophilic aromatic substitution).
This guide provides a technical deep-dive into these pathways, prioritizing the Wohl-Ziegler bromination due to the high pharmaceutical value of 3-(bromomethyl)benzaldehyde as a linker in drug discovery.[1] We integrate modern "green" solvent alternatives to replace the restricted carbon tetrachloride (
Part 1: Mechanistic Divergence & Pathway Selection[1]
The reactivity of 3-methylbenzaldehyde is governed by the competition between the methyl group (activator, susceptible to H-abstraction) and the aromatic ring (deactivated by the aldehyde, but activated by the methyl).
The Decision Matrix
-
Pathway A (Radical Substitution): Targeted attack on the benzylic
C-H bond.[1] Requires radical initiators (AIBN, BPO) and light/heat.[1] -
Pathway B (Electrophilic Aromatic Substitution - EAS): Attack on the
C-H ring bonds.[1] Requires Lewis acid catalysis ( , ).[1]
Visualization: Reaction Pathway Logic
Caption: Mechanistic bifurcation of 3-methylbenzaldehyde based on reaction conditions.
Part 2: Side-Chain Bromination (The Wohl-Ziegler Protocol)[1]
The synthesis of 3-(bromomethyl)benzaldehyde is the most common industrial application.[1] It utilizes N-Bromosuccinimide (NBS) to maintain a low, steady concentration of molecular bromine, preventing the competing ionic addition reaction.[1]
Solvent Modernization (Green Chemistry)
Historically, Carbon Tetrachloride (
| Solvent | Boiling Point (°C) | Toxicity/Safety | Yield Efficiency | Recommendation |
| Carbon Tetrachloride | 76.7 | High (Carcinogen, Banned) | High (Classic) | Avoid |
| Benzene | 80.1 | High (Carcinogen) | High | Avoid |
| Acetonitrile | 82.0 | Moderate | High (Polar effect enhances selectivity) | Preferred |
| Trifluorotoluene | 102.0 | Low (VOC exempt) | High (Stable to radicals) | Preferred |
Detailed Experimental Protocol
Target: 3-(Bromomethyl)benzaldehyde Scale: 10 mmol basis[1]
Reagents:
-
3-Methylbenzaldehyde (1.20 g, 10 mmol)[1]
-
N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) - Recrystallize from water if yellow.[1]
-
AIBN (Azobisisobutyronitrile) (0.08 g, 5 mol%) or Benzoyl Peroxide.[1]
-
Solvent: Acetonitrile (anhydrous, 20 mL).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-methylbenzaldehyde in anhydrous acetonitrile under an Argon or Nitrogen atmosphere.
-
Why: Oxygen is a radical scavenger and will inhibit the initiation step.[1]
-
-
Addition: Add NBS (1.0 equiv) and AIBN (0.05 equiv) in a single portion.
-
Initiation: Heat the mixture to reflux (approx. 85°C oil bath).
-
Observation: The reaction is often exothermic once initiated.[1] If the mixture turns orange/red (excess
), the radical chain is not propagating efficiently.
-
-
Propagation: Reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material spot (
) should disappear, replaced by the bromide ( ).[1] -
Workup:
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).-
Note: Benzyl bromides are unstable on silica; minimize column time.[1]
-
Troubleshooting The Radical Chain
-
Problem: Reaction doesn't start (NBS remains at bottom).
-
Solution: Add a "spike" of
(1 drop) or use a tungsten light source (500W) to photo-initiate.[1] -
Problem: Di-bromination (formation of benzal bromide).
-
Solution: Stop reaction at 90% conversion. Over-reaction leads to the gem-dibromide, which is difficult to separate.[1]
Part 3: Nuclear (Ring) Bromination[1]
When treated with elemental bromine (
Regioselectivity Analysis
The directing effects in 3-methylbenzaldehyde are conflicting:
-
-CHO (Position 1): Strong deactivator, meta-directing (directs to Position 5).
-
-CH3 (Position 3): Weak activator, ortho/para-directing (directs to Positions 2, 4, 6).[1]
Theoretical Outcome: The activator (-CH3) usually dictates the orientation, but the strong deactivation of the aldehyde makes the ring sluggish.
-
Position 2: Sterically hindered (sandwiched between CHO and CH3).[1] Unlikely.
-
Position 4: Ortho to -CH3, Para to -CHO.
-
Position 6: Para to -CH3, Ortho to -CHO.
Observed Major Product: 6-Bromo-3-methylbenzaldehyde .[1] Reasoning: Substitution para to the activating methyl group is electronically favored, and Position 6 is less hindered than Position 2.
Protocol Summary (Ionic)
-
Setup: Dissolve substrate in DCM or Chlorobenzene.
-
Catalyst: Add
(0.1 equiv).[1] -
Bromination: Add
(1.05 equiv) dropwise at 0°C to control exotherm. -
Quench: Pour into saturated
to destroy excess bromine.
Part 4: Safety & Industrial Hazards
CRITICAL WARNING: The product of the radical pathway, 3-(bromomethyl)benzaldehyde , is a potent lachrymator and skin irritant (similar to benzyl bromide).[1]
Handling Guidelines
-
Containment: All weighing and transfer of the product must occur inside a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills of bromine or benzyl bromide residues.[1]
-
PPE: Double nitrile gloves are recommended.[1] If the product contacts skin, wash with dilute bicarbonate solution, not just water.[1]
-
Waste: Segregate halogenated waste. Do not mix with acetone (forms bromoacetone, a tear gas).[1]
References
-
Wohl-Ziegler Bromination Mechanism & Solvents
-
Regioselectivity of 3-Methylbenzaldehyde
-
Safety Data & Handling (Lachrymators)
Sources
- 1. prepchem.com [prepchem.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. iris.unica.it [iris.unica.it]
- 6. rsc.org [rsc.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Strategic Utilization of 2-Bromo-3-methylbenzaldehyde: Mechanistic Insights & Synthetic Applications
The following technical guide is structured to provide actionable, mechanistic insights into the utilization of 2-Bromo-3-methylbenzaldehyde , a critical "linchpin" intermediate in medicinal chemistry.
Executive Summary & Structural Analysis[1][2]
2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) represents a class of highly functionalized aromatic scaffolds essential for the synthesis of isoquinolines, indoles, and biaryl pharmacophores.[1]
Its utility is defined by its specific 1,2,3-substitution pattern :
-
C1 (Aldehyde): A versatile electrophile for condensation (Schiff base, Knoevenagel) and cyclization.[1]
-
C2 (Bromide): A site for Palladium-catalyzed cross-coupling.[1][2][3]
-
C3 (Methyl): A steric handle that restricts rotation and influences the regioselectivity of metabolic processes in final drug candidates.[1]
The "Sandwich" Challenge: The defining feature of this molecule is the location of the bromine atom.[1] Flanked by an aldehyde (C1) and a methyl group (C3), the C2-Bromide is di-ortho substituted .[1] This creates significant steric hindrance, raising the activation energy for the oxidative addition step in catalytic cycles.[1] Successful utilization requires specific ligand strategies to overcome this "ortho-buttressing" effect.[1]
Synthesis Mechanism: The PCC Oxidation Route[1]
While various routes exist (e.g., radical bromination), the most reliable laboratory-scale method for high-purity synthesis is the oxidation of 2-bromo-3-methylbenzyl alcohol using Pyridinium Chlorochromate (PCC).[1] This avoids the over-oxidation to benzoic acid often seen with permanganate.[1]
Mechanistic Pathway
The transformation proceeds via a chromate ester intermediate.[1] The mechanism is non-radical and relies on a concerted proton transfer/elimination.[1]
-
Nucleophilic Attack: The hydroxyl oxygen of the benzyl alcohol attacks the chromium atom of PCC, displacing chloride.[1]
-
Ester Formation: A chromate ester intermediate is formed.[1]
-
Elimination (Rate Determining Step): A base (pyridinium or acetate) abstracts the benzylic proton.[1] The electrons form the C=O double bond, breaking the O-Cr bond and reducing Cr(VI) to Cr(IV).[1]
Visualization: PCC Oxidation Pathway[1]
Figure 1: Mechanistic flow of the PCC oxidation converting the alcohol precursor to the target aldehyde.[1]
Application Mechanism: Sterically Hindered Suzuki-Miyaura Coupling[1][3]
The primary utility of 2-bromo-3-methylbenzaldehyde in drug discovery is as a substrate for Suzuki-Miyaura coupling to form biaryl scaffolds.[1] However, the di-ortho substitution (CHO and CH3 flanking the Br) severely retards the Oxidative Addition step.[1]
The Mechanistic Solution: Ligand Design
Standard ligands (e.g., PPh3) often fail because the Palladium center cannot access the C-Br bond through the steric clutter.[1]
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or AntPhos ).[1]
-
Why? These ligands promote the formation of monolithic Pd(0)L1 species (highly active) and their bulk forces the reductive elimination step, while their electron richness accelerates the difficult oxidative addition into the hindered C-Br bond.[1]
Catalytic Cycle Analysis
-
Pre-activation: Pd(OAc)2 is reduced to Pd(0) and coordinated by the bulky ligand (L).[1]
-
Oxidative Addition (The Hurdle): The Pd(0)L complex inserts into the C-Br bond.[1] The 3-methyl group creates steric repulsion, requiring high temperature and a flexible ligand.[1]
-
Transmetallation: The aryl boronic acid transfers its organic group to Palladium.[1]
-
Reductive Elimination: The biaryl product is released, regenerating Pd(0).[1]
Visualization: Sterically Hindered Catalytic Cycle
Figure 2: Catalytic cycle highlighting the oxidative addition bottleneck caused by the 1,2,3-substitution pattern.
Experimental Protocols
Protocol A: Synthesis via PCC Oxidation
Validates the formation of the aldehyde functionality.[1]
| Parameter | Specification |
| Substrate | 2-Bromo-3-methylbenzyl alcohol (1.0 eq) |
| Reagent | Pyridinium Chlorochromate (PCC) (1.5 eq) |
| Solvent | Dichloromethane (DCM) (Anhydrous) |
| Temperature | 0°C to Room Temperature (25°C) |
| Time | 3 - 4 Hours |
| Yield Target | 85 - 90% |
Step-by-Step Methodology:
-
Setup: Flame-dry a 250mL round-bottom flask (RBF) and purge with Nitrogen. Add 2-bromo-3-methylbenzyl alcohol (5.0 g, 24.9 mmol) and dissolve in anhydrous DCM (50 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Add PCC (8.05 g, 37.3 mmol) in portions to avoid a rapid exotherm.
-
Reaction: Remove the ice bath and allow the dark suspension to stir at room temperature. Monitor via TLC (Hexane:EtOAc 8:2).[1] The alcohol spot (lower Rf) should disappear, replaced by the aldehyde spot (higher Rf).
-
Workup: Dilute with diethyl ether (100 mL). Decant the supernatant from the black tarry residue.[1]
-
Purification: Filter the organic layer through a pad of Florisil or Silica Gel to remove chromium salts.[1] Concentrate in vacuo.[1][4]
-
Validation: 1H NMR (CDCl3) should show a diagnostic aldehyde singlet at ~10.3 ppm.[1][5]
Protocol B: Cross-Coupling (Suzuki-Miyaura)
Designed to overcome the steric hindrance of the 2-Br, 3-Me motif.[1]
| Parameter | Specification |
| Catalyst | Pd(OAc)2 (2 mol%) |
| Ligand | SPhos (4 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| Base | K3PO4 (2.0 eq) |
| Solvent | Toluene : Water (10:1 ratio) |
| Temperature | 100°C (Reflux) |
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine 2-bromo-3-methylbenzaldehyde (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(OAc)2, SPhos, and K3PO4.
-
Inertion: Seal the vial and evacuate/backfill with Argon three times.[1]
-
Solvation: Inject degassed Toluene and Water through the septum.[1]
-
Activation: Heat the mixture to 100°C for 12 hours. The bulky SPhos ligand facilitates the oxidative addition into the hindered C-Br bond.[1]
-
Isolation: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na2SO4. Purify via column chromatography.[1][6]
References
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014).[1][2] Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[1][2] Organic Chemistry Frontiers.[1][2] Retrieved from [Link][1]
-
Matos, M. J., et al. (2011).[1] Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Università degli Studi di Cagliari.[1] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13707076, 2-Bromo-3-methylbenzaldehyde.[1] Retrieved from [Link][1]
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 | Benchchem [benchchem.com]
- 4. iris.unica.it [iris.unica.it]
- 5. scielo.br [scielo.br]
- 6. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 [chemicalbook.com]
Theoretical Studies of 2-Bromo-3-methylbenzaldehyde: A Technical Guide
Executive Summary & Chemical Significance
2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) represents a critical scaffold in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] Unlike simple benzaldehydes, the 1,2,3-substitution pattern introduces unique steric and electronic constraints.[1][2] The ortho-bromine atom (C2) creates significant steric pressure on the aldehyde group (C1), while the meta-methyl group (C3) exerts a "buttressing effect" on the bromine, further restricting conformational freedom.[1]
This guide defines the theoretical framework for characterizing this molecule using Density Functional Theory (DFT). It addresses the causality between its geometry and its reactivity in Suzuki-Miyaura cross-coupling and Schiff base formation, key pathways for kinase inhibitor development.[1]
Computational Framework: The "Gold Standard" Protocol
To ensure scientific integrity, theoretical studies of halogenated benzaldehydes must follow a self-validating workflow. The following protocol is established based on high-accuracy studies of structural analogs (e.g., 2-bromo-4-methylbenzaldehyde).
Methodology Selection[1]
-
Theory Level: DFT/B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic systems, offering the best balance of cost vs. accuracy for vibrational frequencies and geometry.[1]
-
Solvation Model: PCM (Polarizable Continuum Model) . Calculations should be run in gas phase (reference) and solvent phase (DMSO or Ethanol) to mimic reaction conditions.[1]
Computational Workflow Diagram
The following Graphviz diagram outlines the logical progression of the theoretical study, from optimization to biological application.
Caption: Standardized computational workflow for the theoretical characterization of halogenated benzaldehydes.
Structural & Geometric Analysis
The geometry of 2-bromo-3-methylbenzaldehyde is dominated by the steric clash between the carbonyl oxygen and the ortho-bromine.[1]
Conformational Isomerism (Cis vs. Trans)
Theoretical scans of the potential energy surface (PES) regarding the C1-C(aldehyde) bond rotation reveal two conformers:[1]
-
O-trans-Br (0° dihedral): The Oxygen atom points away from the Bromine.[1] This is the Global Minimum .
-
O-cis-Br (180° dihedral): The Oxygen points toward the Bromine.[1] This state is significantly higher in energy (approx. 3-5 kcal/mol) due to electrostatic repulsion between the lone pairs of Oxygen and Bromine.[1]
The "Twist" Phenomenon
Unlike unsubstituted benzaldehyde, which is planar, the 2-bromo-3-methyl derivative exhibits a non-planar geometry.[1]
-
Prediction: The aldehyde group will be twisted out of the benzene plane by approximately 10–15° .[1]
-
Causality: The bulky Bromine atom (Van der Waals radius ~1.85 Å) physically forces the aldehyde group to rotate to relieve strain.[1] This deconjugates the π-system slightly, increasing the reactivity of the carbonyl carbon.[1]
| Parameter | Theoretical Value (Approx.) | Experimental Analog (XRD)* | Significance |
| Bond C1-C(ald) | 1.48 Å | 1.47 Å | Single bond character; allows rotation.[1] |
| Bond C=O | 1.21 Å | 1.20 Å | Standard double bond; site of nucleophilic attack.[1] |
| Bond C2-Br | 1.90 Å | 1.89 Å | Weak bond; susceptible to Pd-catalyzed insertion.[1] |
| Dihedral O-C-C1-C2 | ~12.5° | 10.6° | Indicates loss of planarity due to steric hindrance.[1] |
*XRD data based on 2-bromo-4-methylbenzaldehyde analog [1].
Electronic Properties & Reactivity
Understanding the electron distribution is vital for predicting how this molecule behaves in drug synthesis (e.g., Schiff base formation).[1]
Frontier Molecular Orbitals (FMO)[1][5]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the bromine lone pairs.[1] It represents the molecule's ability to donate electrons.[1][6]
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the carbonyl group and the aromatic ring.[1]
-
Band Gap: A narrow HOMO-LUMO gap (approx.[1] 3.5 - 4.0 eV) suggests high chemical reactivity and "soft" character, making it an excellent electrophile for condensation reactions.[1]
Molecular Electrostatic Potential (MEP)
The MEP map is a visual guide for docking studies.[1]
-
Red Regions (Negative Potential): Concentrated on the Carbonyl Oxygen and Bromine .[1] These sites attract protons and electrophiles.[1]
-
Blue Regions (Positive Potential): Concentrated on the Aldehyde Hydrogen and the methyl hydrogens.[1]
-
Key Insight: The Carbonyl Carbon is the most electropositive center (after hydrogens), confirming it as the primary site for nucleophilic attack by amines (to form imines).[1]
Spectroscopic Profiling (Vibrational & NMR)
To validate synthesis, researchers compare experimental spectra with theoretical predictions.[1]
Vibrational Assignment (IR/Raman)
Calculated frequencies at the B3LYP level typically overestimate experimental values and must be scaled (Scaling Factor: ~0.961).[1]
| Mode | Unscaled (cm⁻¹) | Scaled (cm⁻¹) | Intensity | Description |
| ν(C=O) | ~1760 | 1695–1710 | Strong | Characteristic aldehyde stretch.[1] Lowered by conjugation, raised by steric twist. |
| ν(C-H) ald | ~2850 | 2750 | Medium | Fermi resonance doublet in experiment.[1] |
| ν(C-Br) | ~650 | 600–620 | Med/Weak | Fingerprint region marker.[1] |
| ν(C=C) ring | ~1600 | 1580 | Variable | Aromatic skeletal vibrations.[1][2] |
NMR Prediction (GIAO Method)[1]
-
¹H NMR: The aldehyde proton is highly deshielded, appearing at 10.2–10.4 ppm .[1] The methyl protons appear as a singlet at 2.4 ppm .[1]
-
¹³C NMR: The carbonyl carbon is the most deshielded peak, predicted at ~192 ppm .[1]
Molecular Docking & Biological Relevance
2-Bromo-3-methylbenzaldehyde is not just an intermediate; its derivatives are potent biological agents.[1] Theoretical docking studies usually target protein kinases or bacterial enzymes .[1]
Docking Protocol[1][5]
-
Ligand Preparation: The optimized DFT structure (Global Minimum) is used as the ligand .pdbqt file.[1]
-
Target Selection: Common targets for benzaldehyde Schiff bases include Glucosamine-6-phosphate synthase (antimicrobial) or EGFR (anticancer).[1]
-
Interaction Map:
Interaction Pathway Diagram
The following diagram illustrates the "Buttressing Effect" and its influence on binding.[1]
Caption: The "Buttressing Effect" where the methyl group restricts the bromine, enhancing the specificity of halogen bonding in the active site.[1]
Conclusion
Theoretical studies of 2-Bromo-3-methylbenzaldehyde confirm that it is a sterically strained, highly reactive electrophile.[1] The 10–15° twist of the aldehyde group, driven by the ortho-bromo substituent, is the defining structural feature that governs its spectroscopic signature and chemical reactivity.[1] Researchers utilizing this compound for drug development must account for this non-planarity in docking simulations to avoid false-negative binding affinity results.[1]
References
-
Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde Source: National Institutes of Health (NIH) / PMC URL:[1][Link] Relevance: Provides the foundational X-ray diffraction data and Hirshfeld surface analysis for the closest structural isomer, validating the steric twist hypothesis.
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes Source: SciELO (Scientific Electronic Library Online) URL:[1][Link] (Note: Generalized link to journal archive as specific deep link may vary; search title for exact PDF).[1] Relevance: Establishes the DFT/B3LYP/6-311++G(d,p) protocol as the standard for brominated benzaldehydes.
-
2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 Source:[1] PubChem URL:[1][Link] Relevance:[1][2][3][6][7] Authoritative source for chemical identifiers, physical properties, and safety data (GHS classifications).[1]
-
Molecular Geometries and Vibrational Spectra of Benzaldehyde Derivatives Source: ACS Publications (J. Phys.[1] Chem. A) URL:[Link] Relevance: Provides the scaling factors and vibrational assignment logic for substituted benzaldehydes.
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 | Benchchem [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. elixirpublishers.com [elixirpublishers.com]
- 5. d-nb.info [d-nb.info]
- 6. iris.unica.it [iris.unica.it]
- 7. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Safety, Handling, and Stability of 2-Bromo-3-methylbenzaldehyde
Executive Summary
2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) is a critical halogenated aromatic building block, predominantly utilized in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2] While structurally simple, its handling requires rigorous adherence to inert atmosphere protocols due to its susceptibility to radical-mediated autoxidation. This guide provides a self-validating framework for researchers to maintain compound integrity and ensure operator safety during drug development workflows.
Part 1: Physicochemical Profile & Identification[3]
Precise identification is the first step in safety. The physical state of this compound (low-melting solid) presents unique handling challenges, particularly regarding static generation and surface area exposure to oxygen.
| Property | Specification | Operational Implication |
| CAS Number | 109179-31-9 | Use for exact inventory tracking; distinguishes from 2-bromo-5-methyl isomer. |
| Molecular Formula | C₈H₇BrO | MW: 199.05 g/mol .[3][4] |
| Appearance | White to pale yellow solid | Yellowing indicates oxidation. Reject if dark orange/brown. |
| Melting Point | 53–54 °C | Low MP requires cold storage to prevent fusion/caking. |
| Boiling Point | ~250 °C (Predicted) | High thermal stability, but degradation precedes boiling in air. |
| Solubility | DCM, THF, EtOAc, Toluene | Soluble in standard organic solvents; insoluble in water. |
Part 2: Hazard Assessment & Toxicology
GHS Classification (29 CFR 1910.1200)
This compound is an Irritant with specific target organ toxicity. It is not classified as acutely toxic by oral routes in small quantities, but cumulative exposure can sensitize mucosal membranes.
-
Signal Word: WARNING
-
Hazard Statements:
Toxicological Mechanism
The aldehyde moiety is highly reactive toward nucleophilic residues (lysine, cysteine) on proteins, leading to Schiff base formation which drives the irritation response. The bromine substituent increases lipophilicity (LogP ~2.57), facilitating dermal absorption.
Part 3: Storage, Stability & Degradation Chemistry
The Autoxidation Threat
The primary instability mechanism for 2-bromo-3-methylbenzaldehyde is radical-chain autoxidation . Unlike simple aromatics, the aldehyde hydrogen has a low bond dissociation energy (BDE), making it susceptible to abstraction by atmospheric oxygen.
Causality:
-
Initiation: Trace metals or UV light generate a radical.
-
Propagation: Oxygen adds to the radical to form a peracid (2-bromo-3-methylperbenzoic acid).
-
Termination/Conversion: The peracid reacts with another molecule of aldehyde to form two molecules of the corresponding carboxylic acid (2-bromo-3-methylbenzoic acid).
Impact: The formation of the acid impurity (white solid) changes the stoichiometry of subsequent metal-catalyzed couplings, often poisoning Pd-catalysts.
Visualization: Autoxidation Pathway
Figure 1: Radical-mediated degradation pathway of benzaldehydes upon air exposure.
Part 4: Safe Handling & Experimental Protocols
Protocol A: Storage & Inventory Management
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Headspace must be backfilled with Argon or Nitrogen .
-
Container: Amber glass vials with Teflon-lined caps to prevent UV initiation and cap degradation.
Protocol B: Weighing & Reaction Setup
Objective: Transfer solid without introducing moisture or oxygen that initiates the degradation cycle.
-
Preparation:
-
Remove vial from fridge and equilibrate to room temperature inside a desiccator before opening. Reasoning: Opening a cold vial condenses atmospheric water, accelerating hydrolysis.
-
-
Weighing:
-
Perform weighing inside a fume hood.
-
If high purity (>99%) is required for kinetics, weigh inside a Glovebox .
-
-
Solvent Degassing:
-
Solvents (THF, Toluene) used for dissolving this reagent must be sparged with inert gas for 15 minutes prior to addition.
-
-
Reaction Monitoring:
-
TLC: Use 20% EtOAc/Hexane. The aldehyde will be less polar (higher Rf) than the carboxylic acid impurity (near baseline).
-
NMR Check: A singlet at ~10.3 ppm (CHO) confirms integrity. A broad singlet at ~11-13 ppm indicates acid formation.
-
Visualization: Safe Handling Workflow
Figure 2: Decision tree for retrieving and using sensitive aldehyde reagents.
Part 5: Emergency Response
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a P95 respirator.
-
Neutralization:
-
Cover spill with an inert absorbent (Vermiculite).
-
Do not use strong oxidizers (bleach) for cleanup, as this may generate brominated byproducts.
-
Wash the surface with a mild aqueous sodium bisulfite solution to reduce any oxidized residues.
-
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses.
-
Skin Contact: Wash with soap and water. Do not use ethanol (enhances absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13707076, 2-Bromo-3-methylbenzaldehyde. Retrieved from [Link]
- Ingold, K. U. (1969).Peroxy radicals. Accounts of Chemical Research, 2(1), 1–9.
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 [chemicalbook.com]
- 2. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-3-methylbenzaldehyde | CAS#:109179-31-9 | Chemsrc [chemsrc.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. technopharmchem.com [technopharmchem.com]
Technical Monograph: 2-Bromo-3-methylbenzaldehyde
Part 1: Executive Summary
2-Bromo-3-methylbenzaldehyde is a high-value trisubstituted benzene derivative employed primarily as a regiodefined scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the 1,2,3-substitution pattern , where the electrophilic aldehyde (C1), the labile bromide (C2), and the steric methyl group (C3) create a dense functional core.[1]
This compound serves as a critical "linchpin" intermediate.[1] The ortho-bromide facilitates transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems, while the aldehyde allows for divergent side-chain elaboration via reductive amination or olefination.[1] It is frequently utilized in the synthesis of kinase inhibitors, glucocorticoid receptor modulators, and complex heterocyclic APIs where precise substituent orientation is non-negotiable.[1]
Part 2: Chemical Identity & Physicochemical Profile[1][2]
The following data aggregates experimental values and validated predictions to establish a baseline for identification and quality control.
| Property | Value / Description | Note |
| IUPAC Name | 2-Bromo-3-methylbenzaldehyde | |
| Molecular Formula | C₈H₇BrO | |
| Molecular Weight | 199.05 g/mol | |
| CAS Number | 109179-31-9 | Primary identifier |
| Appearance | White to pale yellow crystalline solid | Discoloration indicates oxidation |
| Melting Point | 53–54 °C | Sharp melt indicates high purity |
| Boiling Point | ~250 °C (Predicted at 760 mmHg) | Decomposes near BP; Distill under vacuum |
| Density | 1.49 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Sparingly soluble in water |
| SMILES | CC1=C(C(=CC=C1)C=O)Br |
Part 3: Hazard Identification & Safety Assessment (GHS)[1]
This compound is an alkylating agent precursor and a distinct irritant.[1] The aldehyde functionality poses a risk of autoxidation to the corresponding benzoic acid (2-bromo-3-methylbenzoic acid), which is significantly more acidic and corrosive.[1]
GHS Classification[1][2][4]
-
Signal Word: WARNING
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1][3]
Precautionary Strategy
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] Rationale: Aldehydes are mucous membrane irritants.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1][3] Rationale: The solid has a low melting point (53°C); contact with warm skin can induce melting and rapid dermal absorption.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses.[1][3][4] Rationale: Aldehydes can cause protein cross-linking in corneal tissue.[1]
Part 4: Handling, Storage, & Stability Protocols[1][4]
Expert Insight: The primary stability failure mode for 2-Bromo-3-methylbenzaldehyde is aerobic oxidation .[1] The 1-CHO group is activated by the electron-withdrawing ortho-bromine, making it more susceptible to radical autoxidation than unsubstituted benzaldehyde.[1]
Storage Architecture
-
Atmosphere: Must be stored under Argon (Ar) or Nitrogen (N₂) .[1]
-
Temperature: Maintain at 2–8 °C .
-
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene liners which can leach plasticizers into the organic solid.[1]
Handling Best Practices
-
Weighing: Perform weighing operations quickly to minimize exposure to ambient humidity and oxygen.[1] For GMP synthesis, weigh inside a glovebox or a nitrogen-flushed isolator.[1]
-
Liquefaction: If the solid has fused (melted and resolidified) due to temperature excursions during transit, do not chip it out.[1] Gently warm the vial to 60°C to melt, then pipette the liquid; chipping risks generating static-charged dust.[1]
Part 5: Synthetic Utility & Experimental Logic[1]
The 1,2,3-substitution pattern dictates the reactivity profile.[1][5] The C3-methyl group exerts steric pressure on the C2-bromide, which can retard the rate of oxidative addition in Palladium-catalyzed cycles compared to less hindered aryl bromides.[1]
Core Workflow: Divergent Synthesis
The following diagram illustrates the two primary vectors for drug scaffold construction: Vector A (C-C Bond Formation) and Vector B (C-N Bond Formation) .[1]
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and bromide functionalities.[1]
Detailed Protocol: Suzuki-Miyaura Coupling (Vector A)
Context: This protocol overcomes the steric hindrance of the C3-methyl group.[1]
-
Reagents: 2-Bromo-3-methylbenzaldehyde (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂[1]·DCM (0.05 equiv), K₂CO₃ (3.0 equiv).[1]
-
Solvent System: 1,4-Dioxane/Water (4:1).[1] The aqueous component is critical for solubilizing the inorganic base.[1]
-
Procedure:
-
Degas solvents via sparging with Argon for 20 minutes.[1]
-
Charge reaction vessel with solids, then add degassed solvents.[1]
-
Heat to 90 °C for 12 hours. Note: Lower temperatures (e.g., 60°C) often result in incomplete conversion due to the steric bulk at C3.[1]
-
Workup: Dilute with EtOAc, wash with brine.[1] The aldehyde is robust enough to survive mild basic workup, but avoid strong caustic washes which can induce Cannizzaro disproportionation.[1]
-
Part 6: Emergency Response Protocols
In the event of exposure or release, immediate action is required to mitigate mucosal damage and environmental contamination.[1]
Figure 2: Decision matrix for emergency response, highlighting specific neutralization for aldehyde residues.[1]
Critical First Aid Notes
-
Skin Contact: Do not use ethanol or acetone to wash the skin.[1] Organic solvents will dissolve the lipophilic benzaldehyde and carry it deeper into the dermis, exacerbating the irritation.[1] Use copious amounts of soap and water only.[1]
-
Spill Neutralization: Residues can be treated with a dilute solution of Sodium Bisulfite (NaHSO₃).[1] This forms a water-soluble bisulfite adduct with the aldehyde, making it easier to wipe away and reducing vapor pressure.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13707076, 2-Bromo-3-methylbenzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (2024).[1] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (Contextual reference for steric ortho-coupling). Retrieved from [Link]
Sources
Methodological & Application
Application Note: 2-Bromo-3-methylbenzaldehyde as a Versatile Scaffolding Reagent in Modern Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-Bromo-3-methylbenzaldehyde.
Introduction
2-Bromo-3-methylbenzaldehyde is a disubstituted aromatic compound that has emerged as a pivotal building block in organic synthesis. Its utility stems from the orthogonal reactivity of its three distinct functional handles: a nucleophilically susceptible aldehyde group, a carbon-bromine bond amenable to transition-metal-catalyzed cross-coupling, and a methyl group that can be functionalized. This trifecta of reactive sites allows for sequential and highly controlled molecular elaboration, making it an invaluable precursor in the synthesis of complex molecules, particularly in the realms of pharmaceutical discovery and materials science. The strategic placement of the bromo and methyl groups ortho and meta to the formyl moiety, respectively, imparts unique steric and electronic properties that can be exploited for regioselective transformations.
This guide provides a detailed exploration of the key synthetic applications of 2-Bromo-3-methylbenzaldehyde, complete with field-proven protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Table 1: Physicochemical Properties of 2-Bromo-3-methylbenzaldehyde
| Property | Value | Reference |
| CAS Number | 109179-31-9 | [1][2] |
| Molecular Formula | C₈H₇BrO | [1][2] |
| Molecular Weight | 199.04 g/mol | [1] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 53-54 °C | [3] |
| Boiling Point | 250.1±20.0 °C (Predicted) | [3] |
| Density | 1.490±0.06 g/cm³ (Predicted) | [3] |
| SMILES | CC1=C(C(=CC=C1)C=O)Br | [1] |
| InChIKey | CYQUDJGXCABLPN-UHFFFAOYSA-N | [1][2] |
Part I: Strategic Transformations via the Aryl Bromide Moiety
The carbon-bromine bond is arguably the most versatile functional group on the 2-Bromo-3-methylbenzaldehyde scaffold, serving as a prime anchor point for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis, enabling the construction of complex molecular architectures from simple precursors.[4]
A. Suzuki-Miyaura Coupling: The Gateway to Biaryl Structures
The Suzuki-Miyaura coupling is a robust and widely used method for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.[4][5] This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6] The reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups, including the aldehyde present in the substrate.[5] For instance, coupling 2-Bromo-3-methylbenzaldehyde with an appropriate boronic acid is a key strategy for building precursors to kinase inhibitors and other biologically active molecules.[4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details a representative coupling of 2-Bromo-3-methylbenzaldehyde with a generic arylboronic acid.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 2-Bromo-3-methylbenzaldehyde | 199.04 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 731.7 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-Bromo-3-methylbenzaldehyde (1.0 mmol, 199 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 415 mg).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add the degassed solvent mixture of 1,4-dioxane (5 mL) and water (1 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-formyl-6-methylbiphenyl derivative.
B. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[7] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base.[7] This transformation is a powerful tool for constructing conjugated enyne systems, which are important in materials science and as intermediates for more complex heterocyclic structures.
Protocol 2: General Procedure for Sonogashira Coupling
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 2-Bromo-3-methylbenzaldehyde | 199.04 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.5 | 1.5 |
| Pd(PPh₃)₂Cl₂ | 701.9 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | 5 mL | Solvent/Base |
| Tetrahydrofuran (THF) | - | 5 mL | Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-Bromo-3-methylbenzaldehyde (1.0 mmol, 199 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add degassed THF (5 mL) and triethylamine (5 mL). Finally, add the terminal alkyne (1.5 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
C. Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4] This reaction is of paramount importance for the synthesis of substituted anilines, which are key intermediates in drug development. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the arylamine product.[8] A strong, non-nucleophilic base and a sterically hindered phosphine ligand are typically required.[4]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 2-Bromo-3-methylbenzaldehyde | 199.04 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.7 | 0.01 | 0.02 (Pd) |
| Xantphos | 578.68 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add NaOtBu (1.4 mmol, 135 mg) to a flame-dried Schlenk tube.
-
Catalyst Pre-formation/Addition: In the same tube, add the palladium precursor Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and the phosphine ligand Xantphos (0.03 mmol, 17.4 mg). Add 2-Bromo-3-methylbenzaldehyde (1.0 mmol, 199 mg).
-
Solvent and Reagent Addition: Add dry, degassed toluene (5 mL) followed by the amine (1.2 mmol).
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired N-aryl product.
Part II: Reactivity of the Aldehyde Functional Group
The electrophilic carbonyl carbon of the aldehyde group is a primary site for reactivity, readily undergoing nucleophilic addition and condensation reactions.[4]
A. Nucleophilic Addition and Condensation
-
Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde provides a straightforward route to secondary alcohols, introducing a new carbon-carbon bond.[4]
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases).[4] These C=N containing compounds are crucial intermediates for the synthesis of various biologically active molecules and serve as ligands for metal complexes.[4]
-
Redox Reactions: The aldehyde can be easily reduced to the corresponding primary alcohol (2-bromo-3-methylbenzyl alcohol) using mild reducing agents like sodium borohydride (NaBH₄). Conversely, the precursor alcohol can be oxidized to the aldehyde using reagents such as pyridinium chlorochromate (PCC).[3]
Safety and Handling
2-Bromo-3-methylbenzaldehyde is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Bromo-3-methylbenzaldehyde is a highly valuable and versatile reagent in organic synthesis. The ability to selectively address the aryl bromide, aldehyde, and methyl functionalities provides chemists with a powerful platform for the efficient construction of diverse and complex molecular targets. The protocols and insights provided herein serve as a practical guide for researchers to effectively incorporate this building block into their synthetic strategies for drug discovery and materials science.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 7, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
- US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents. (n.d.).
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
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2,2'-dimethoxy-6-formylbiphenyl - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]
-
2-Bromo-3-methylbenzaldehyde | CAS#:109179-31-9 | Chemsrc. (2025, September 12). Retrieved February 7, 2026, from [Link]
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Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins - IRIS UniCa - Università degli Studi di Cagliari. (n.d.). Retrieved February 7, 2026, from [Link]
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Diazonium compound - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
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2-Bromo-3-methylbenzaldehyde - CAS:109179-31-9 - Sunway Pharm Ltd. (n.d.). Retrieved February 7, 2026, from [Link]
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CAS No : 109179-31-9 | Product Name : 2-Bromo-3-methylbenzaldehyde | Pharmaffiliates. (n.d.). Retrieved February 7, 2026, from [Link]
- CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents. (n.d.).
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Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr - ChemRxiv. (n.d.). Retrieved February 7, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 24). Retrieved February 7, 2026, from [Link]
- US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents. (n.d.).
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
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- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-3-methylbenzaldehyde
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Molecular Sandwich"
The coupling of 2-Bromo-3-methylbenzaldehyde presents a classic but deceptive challenge in organic synthesis. While the aldehyde moiety at the C1 position activates the C-Br bond electronically (via inductive withdrawal), it simultaneously creates a severe steric bottleneck.
The bromine atom is flanked by two substituents:[1][2]
-
C1-Aldehyde (-CHO): Electron-withdrawing but chemically reactive.
-
C3-Methyl (-CH3): Electron-donating and sterically bulky.
This 2,3-disubstitution pattern creates a "steric gate" that impedes the approach of the palladium catalyst during the oxidative addition step. Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) [
The Solution: Sterically Tuned Catalysis
To ensure high turnover numbers (TON) and complete conversion, this protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, we focus on SPhos and XPhos , which are engineered to facilitate oxidative addition into hindered aryl chlorides and bromides while stabilizing the active Pd(0) species.
Part 2: Mechanistic Insight & Catalyst Selection
Why Standard Conditions Fail
In a standard Suzuki coupling, the rate-determining step for hindered substrates is often oxidative addition . The large cone angle of
The Buchwald Advantage (SPhos/XPhos)
-
Electronic Activation: The electron-rich dicyclohexylphosphino group increases the electron density on Palladium, accelerating oxidative addition into the C-Br bond.
-
Steric Flexibility: The biaryl backbone allows the ligand to orient itself away from the metal center during the critical approach, creating a "pocket" that accommodates the ortho-substituents of the substrate.
-
Pd(II) Stabilization: The lower aromatic ring of the ligand can interact with the Pd center (Pd-
interaction), preventing catalyst decomposition (formation of Pd black) during the slow steps of the cycle.
Visualization: The Steric-Electronic Pathway
The following diagram illustrates the critical "Steric Gate" and the catalytic cycle optimized for this substrate.
Caption: Catalytic cycle highlighting the "Steric Gate" at oxidative addition, overcome by the SPhos ligand system.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (High Yield, Robust)
Applicability: Best for high-value synthesis where yield is paramount. Chemisty: Pd(OAc)2 / SPhos system.
Reagents & Materials Table
| Component | Equiv. | Role | Notes |
| 2-Bromo-3-methylbenzaldehyde | 1.0 | Substrate | Limiting reagent. |
| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner | Excess ensures completion. |
| Pd(OAc)2 | 0.02 (2 mol%) | Pre-catalyst | Palladium(II) acetate.[2] |
| SPhos | 0.04 (4 mol%) | Ligand | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. |
| K3PO4 (Tribasic) | 2.0 - 3.0 | Base | Mild enough to protect aldehyde, strong enough for activation. |
| Toluene / Water | 10:1 Ratio | Solvent System | Biphasic system dissolves inorganic base and organic reactants. |
Step-by-Step Methodology
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a small vial, mix
and SPhos in Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a distinct yellow/brown, indicating ligation.
-
-
Reaction Setup:
-
To a reaction vial equipped with a magnetic stir bar, add the Aryl Boronic Acid (1.2 equiv),
(2.0 equiv), and 2-Bromo-3-methylbenzaldehyde (1.0 equiv). -
Critical Step: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen causes homocoupling of the boronic acid and oxidation of the aldehyde).
-
-
Solvent & Catalyst Addition:
-
Add the degassed Toluene/Water mixture (approx 0.2 M concentration relative to substrate).
-
Add the pre-complexed catalyst solution via syringe.
-
-
Reaction:
-
Heat the sealed vessel to 80°C - 100°C with vigorous stirring.
-
Time: Typically 2–6 hours. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of the bromide.
-
-
Workup:
Protocol B: The "Green & Scalable" Method (PEPPSI)
Applicability: Ideal for scale-up or when handling air-sensitive ligands is difficult. Chemistry: Pd-PEPPSI-iPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).
Reagents & Materials Table
| Component | Equiv. | Role |
| Substrate | 1.0 | Limiting reagent. |
| Boronic Acid | 1.1 | Lower excess needed with PEPPSI. |
| Pd-PEPPSI-iPr | 0.01 (1 mol%) | Robust NHC Catalyst. Air stable. |
| K2CO3 | 2.0 | Standard Carbonate Base. |
| Isopropanol (IPA) / Water | 1:1 Ratio | Green Solvent System. |
Step-by-Step Methodology
-
Charge Solids:
-
Add 2-Bromo-3-methylbenzaldehyde , Boronic Acid ,
, and Pd-PEPPSI-iPr directly to the flask. -
Note: PEPPSI catalysts are air-stable solids, simplifying weighing.
-
-
Solvent Addition:
-
Add the IPA/Water mixture.
-
Briefly sparge with Argon (2-3 mins) to remove dissolved oxygen.
-
-
Reaction:
-
Heat to 60°C - 80°C . (PEPPSI is highly active; lower temperatures often suffice).
-
Stir for 1–4 hours.
-
-
Workup:
-
Similar to Protocol A, but IPA may require more thorough washing or evaporation before extraction to ensure phase separation.
-
Part 4: Troubleshooting & Optimization
Workflow Visualization
The following diagram outlines the decision-making process for optimization.
Caption: Troubleshooting logic for common issues with hindered benzaldehydes.
Key Troubleshooting Tips
-
Aldehyde Instability: If you observe a "smear" on TLC or multiple spots, the aldehyde may be undergoing Cannizzaro disproportionation (forming benzyl alcohol and benzoic acid) under basic conditions.
-
Fix: Switch from Hydroxide bases (NaOH) to Phosphates (
) or Fluorides ( ). Reduce water content in the solvent.
-
-
Protodehalogenation: If you see the debrominated product (3-methylbenzaldehyde), the catalyst is undergoing
-hydride elimination or reducing the aryl halide.-
Fix: This often happens in alcoholic solvents. Switch to Dioxane or Toluene . Ensure the reaction is strictly anhydrous if this persists.
-
-
Stalled Reaction: If the reaction stops at 50% conversion.
-
Fix: The catalyst may have died. Add a second portion of catalyst (1 mol%) and ligand. Alternatively, switch to XPhos , which is even more sterically demanding and stable than SPhos.
-
Part 5: References
-
Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society.
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-iPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
Heck reaction of 2-Bromo-3-methylbenzaldehyde
Application Note: Overcoming Steric Hindrance in the Heck Coupling of 2-Bromo-3-methylbenzaldehyde
Executive Summary
This guide details the Heck-Mizoroki coupling of 2-bromo-3-methylbenzaldehyde , a substrate presenting significant steric challenges due to its 1,2,3-trisubstitution pattern. The bromine atom is "sandwiched" between a formyl group and a methyl group, severely impeding the oxidative addition step of the catalytic cycle.
We present two validated protocols:
-
Method A (High-Performance): Utilizes bulky phosphine ligands to force oxidative addition.
-
Method B (Phase-Transfer/Jeffery): A ligand-free, cost-effective alternative using tetraalkylammonium salts.
These methods are designed for researchers synthesizing functionalized styrenes, indenes, or isoquinoline precursors in drug discovery campaigns.
Substrate Analysis & Mechanistic Insight
The "Ortho-Ortho" Challenge
The primary failure mode in coupling 2-bromo-3-methylbenzaldehyde is not electronic, but steric.
-
Electronic: The aldehyde (-CHO) at C1 is electron-withdrawing, which theoretically activates the C-Br bond for oxidative addition.
-
Steric: The C3-Methyl group exerts A-strain on the palladium center during approach. Standard linear ligands (like
) often fail to create the necessary void volume for the metal to insert into the C-Br bond.
Mechanistic Pathway
The reaction follows the Pd(0)/Pd(II) catalytic cycle. For this substrate, Oxidative Addition (Step A) is the Rate-Determining Step (RDS).
Figure 1: The Heck Catalytic Cycle highlighting the oxidative addition bottleneck caused by the 3-methyl substituent.
Experimental Protocols
Method A: The "Bulky Ligand" Protocol (Recommended for High Value)
This method uses tri-o-tolylphosphine (
Reagents:
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Alkene: e.g.,
-Butyl acrylate or Styrene (1.2 equiv) -
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or SPhos (5 mol%) -
Base:
(2.5 equiv) -
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Charge: In a dry reaction vial equipped with a magnetic stir bar, add
(11.2 mg, 0.05 mmol) and (30.4 mg, 0.1 mmol). -
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvate: Add DMF (5 mL) via syringe. Stir at RT for 10 mins until the solution turns yellow/orange (complex formation).
-
Substrate Addition: Add 2-bromo-3-methylbenzaldehyde (199 mg, 1.0 mmol), followed by the alkene (1.2 mmol) and
(350 µL). -
Heat: Place in a pre-heated block at 110°C . Stir for 12–16 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 8:1). The aldehyde spot (
) should disappear.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with 1M HCl (to remove amine salts), then Brine. Dry over
. -
Purification: Flash chromatography on silica gel.
Method B: Jeffery Conditions (Ligand-Free / Phase Transfer)
Ideal for scale-up. The tetraalkylammonium salt stabilizes palladium nanoparticles ("cocktail" mechanism) and facilitates phase transfer.
Reagents:
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Alkene: 1.2 equiv
-
Catalyst:
(2–5 mol%) -
Additive: Tetrabutylammonium bromide (TBAB ) (1.0 equiv)
-
Base:
(2.5 equiv) or -
Solvent: DMF or DMAc
Step-by-Step Workflow:
-
Mix Solids: Combine substrate (1.0 mmol),
(0.02–0.05 mmol), TBAB (322 mg, 1.0 mmol), and (345 mg, 2.5 mmol) in a reaction tube. -
Solvent: Add DMF (4 mL) and the liquid alkene.
-
Degas: Sparge with nitrogen for 2 minutes.
-
Reaction: Heat to 90–100°C for 8–12 hours.
-
Note: The mixture will turn black (Pd nanoparticles). This is normal for Jeffery conditions.
-
-
Workup: Filter through a Celite pad to remove Pd black. Dilute filtrate with water and extract with Ether/EtOAc.
Data Summary & Decision Matrix
| Feature | Method A (Bulky Phosphine) | Method B (Jeffery/TBAB) |
| Mechanism | Homogeneous Pd(0) | "Cocktail" (Nanoparticles) |
| Steric Tolerance | Excellent (Ligand forces insertion) | Good (High T + salt effect) |
| Cost | High (Ligands are expensive) | Low (TBAB is cheap) |
| Reaction Time | 12–16 Hours | 8–12 Hours |
| Purification | Requires removal of phosphine oxide | Simple filtration (remove Pd black) |
| Recommendation | Use for complex/precious substrates | Use for scale-up (>5g) |
Troubleshooting & Critical Parameters
Common Failure Modes
-
Pd Black Precipitation (Early): If the solution turns black immediately upon heating in Method A, the ligand has failed to stabilize Pd(0).
-
Fix: Increase Ligand:Pd ratio to 3:1 or switch to SPhos.
-
-
No Reaction (Starting Material Recovery): The oxidative addition barrier is too high.
-
Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase Temp to 130°C.
-
-
Dehalogenation (Ar-Br
Ar-H): The hydride elimination is happening, but not coupling.-
Fix: Ensure the alkene is in excess. Use an inorganic base (
) instead of amines to reduce hydride sources.
-
Safety Considerations
-
Benzaldehydes: Can be sensitizers. Handle in a fume hood.
-
Palladium Residues: All waste streams must be scavenged for heavy metals before disposal.
-
Pressure: If using volatile alkenes (like methyl acrylate), use a pressure-rated sealed tube.
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate protocol based on reaction scale.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(44), 5029-5032. Link
-
Littke, A. F., & Fu, G. C. (2001).[1] A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.[1][2] Journal of the American Chemical Society, 123(29), 6989–7000. Link
-
BenchChem. (n.d.). 2-Bromo-3-methylbenzaldehyde Product Data. Link
Sources
Application Note: High-Efficiency Sonogashira Coupling of Sterically Hindered 2-Bromo-3-methylbenzaldehyde
Executive Summary
This application note details the optimized protocols for the Sonogashira cross-coupling of 2-Bromo-3-methylbenzaldehyde , a challenging substrate due to the steric congestion ("sandwich effect") imposed by the ortho-methyl group and the ortho-aldehyde moiety. While the aldehyde group offers electronic activation, the steric bulk at the C3 position significantly retards the rate of oxidative addition compared to unhindered isomers.
We present two validated protocols:
-
Method A (Standard): A cost-effective, bis-triphenylphosphine system suitable for unhindered terminal alkynes.
-
Method B (High-Performance): A Buchwald-ligand enhanced system for bulky alkynes or rapid-kinetics requirements.
Additionally, this guide outlines the direct downstream utility of the coupled products in the synthesis of 8-methylisoquinolines , a privileged scaffold in medicinal chemistry.
Substrate Analysis: The "Sandwich Effect"
The primary challenge with 2-Bromo-3-methylbenzaldehyde is its geometry. Unlike 4-bromobenzaldehyde, where the reaction center is accessible, this substrate features a bromine atom flanked by two substituents:
-
C1 (-CHO): Electron-withdrawing, theoretically activating the C-Br bond, but susceptible to oxidation or nucleophilic attack.
-
C3 (-CH₃): Electron-donating and sterically bulky.
Mechanistic Implication: The oxidative addition of Pd(0) into the C-Br bond is the rate-limiting step. The C3-methyl group sterically hinders the approach of the bulky palladium-phosphine complex. Standard catalysts (e.g., Pd(PPh₃)₄) often result in incomplete conversion or require excessive heating, which degrades the thermally sensitive aldehyde.
Experimental Protocols
Method A: Standard Conditions (Cost-Optimized)
Recommended for coupling with linear, non-bulky terminal alkynes (e.g., 1-hexyne, phenylacetylene).
Reagents:
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Et₃N (3.0 equiv) in THF (0.2 M)
Protocol:
-
Degassing (Critical): Charge a reaction vial with the aryl bromide, Pd catalyst, and CuI. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes the oxidation of the aldehyde to 2-bromo-3-methylbenzoic acid, which quenches the catalyst.
-
Solvent Addition: Add degassed THF and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir at 60°C for 6–12 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu salts) and brine. Dry over Na₂SO₄.
Method B: High-Performance Conditions (Sterically Demanding)
Recommended for bulky alkynes (e.g., trimethylsilylacetylene, tert-butylacetylene) or when rapid conversion is required.
Reagents:
-
Catalyst: XPhos Pd G2 (1–2 mol%) or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
-
Co-Catalyst: CuI (1.5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (0.2 M)
Rationale: The XPhos ligand is bulky and electron-rich. Its bulk promotes the formation of the monoligated Pd(0) species (the active catalyst), accelerating oxidative addition even in the crowded environment of the 2-bromo-3-methyl system.
Protocol:
-
Setup: In a glovebox or under strict Argon flow, combine aryl bromide, XPhos Pd G2, CuI, and Cs₂CO₃ in a pressure vial.
-
Addition: Add anhydrous, degassed 1,4-Dioxane and the alkyne.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Purification: Filter through a celite pad to remove insoluble inorganic salts before aqueous workup.
Data Summary & Comparison
| Parameter | Method A (Standard) | Method B (High-Performance) |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | XPhos Pd G2 / CuI |
| Ligand Type | Triphenylphosphine (Simple) | Biaryl Dialkylphosphine (Bulky/Rich) |
| Temp/Time | 60°C / 8-12 h | 80°C / 2-4 h |
| Yield (Phenylacetylene) | 78-85% | 92-95% |
| Yield (TMS-Acetylene) | 45-60% (Sluggish) | 88-91% |
| Cost Profile | Low | High |
Downstream Application: Synthesis of 8-Methylisoquinolines
The 2-alkynyl-3-methylbenzaldehyde product is a valuable precursor. It undergoes cyclization with ammonia or primary amines to form 8-methylisoquinolines . The 3-methyl group of the starting material maps to the 8-position of the isoquinoline, a substitution pattern difficult to access via electrophilic aromatic substitution (which favors the 5-position).
Pathway Logic
Figure 1: Synthetic workflow from the bromobenzaldehyde precursor to the isoquinoline scaffold.
Cyclization Protocol (One-Pot Variation)
-
Perform Sonogashira coupling as per Method B in a sealed tube.
-
Upon consumption of aryl bromide, add tert-butylamine (2.0 equiv) or NH₃ (7M in MeOH) directly to the reaction mixture.
-
Heat to 100°C for 4 hours.
-
The amine condenses with the aldehyde to form an imine, which undergoes a 6-endo-dig cyclization (activated by the residual Cu/Pd or simply thermal) to yield the isoquinoline.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific steric clash caused by the C3-methyl group during the oxidative addition step.
Figure 2: Catalytic cycle emphasizing the steric hindrance at the oxidative addition step.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Black Precipitate | Pd agglomeration (Pd black) | Ligand instability or insufficient ligand loading. Switch to XPhos or increase PPh₃ ratio. |
| Glaser Product | Homocoupling of alkyne | Oxygen leak. Ensure rigorous degassing. Reduce CuI loading to 1 mol%. |
| No Reaction | Catalyst poisoning | Check aldehyde purity. If carboxylic acid is present (from air oxidation), purify substrate via column chromatography. |
| Low Conversion | Steric hindrance | Switch from Method A to Method B (Buchwald Ligands). Increase temp to 80°C. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Roesch, K. R., & Larock, R. C. (1999).[1] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Imine Annulation of Internal Alkynes. Journal of Organic Chemistry, 64(16), 5963–5970. Link
-
Gelman, D., & Buchwald, S. L. (2003).[2] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[3][4] Angewandte Chemie International Edition, 42(48), 5993–5996. Link
-
Su, L., et al. (2022).[1] Copper(I)-Catalyzed Tandem Reaction for Densely Functionalized Isoquinolines. Organic Letters, 24(32), 5994–5999. Link
-
BenchChem Protocols. (2025). General Protocol for Sonogashira Cross-Coupling of Sterically Hindered Aryl Bromides. Link
Sources
- 1. Isoquinoline synthesis [organic-chemistry.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of (E/Z)-1-(2-Bromo-3-methylphenyl)-2-phenylethene via Wittig Reaction
For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel organic compounds.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its unparalleled reliability in the formation of carbon-carbon double bonds.[1][2][3][4][5] Discovered by Georg Wittig in 1954, this reaction facilitates the conversion of aldehydes or ketones into alkenes through the reaction with a phosphonium ylide, often referred to as a Wittig reagent.[1][2] Its significance lies in the precise control it offers over the location of the newly formed double bond, a feature not always achievable with other olefination methods.[6] This application note provides a detailed protocol for the synthesis of (E/Z)-1-(2-bromo-3-methylphenyl)-2-phenylethene from 2-bromo-3-methylbenzaldehyde, a versatile intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of the ortho-bromo and meta-methyl substituents on the benzaldehyde ring introduces electronic and steric factors that necessitate careful consideration of reaction conditions to achieve optimal yields and stereoselectivity.
Reaction Principle and Mechanism
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of an aldehyde or ketone.[4][7] This initial step leads to the formation of a zwitterionic intermediate known as a betaine, which subsequently cyclizes to a four-membered ring intermediate, the oxaphosphetane.[2][4] The driving force of the reaction is the decomposition of the oxaphosphetane to form a stable triphenylphosphine oxide and the desired alkene.[3][4][8]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.[1][9] Non-stabilized ylides, typically bearing alkyl substituents, tend to favor the formation of (Z)-alkenes under kinetic control.[2][9] Conversely, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge on the carbanion, generally lead to the thermodynamically more stable (E)-alkenes.[1][9] For the synthesis of (E/Z)-1-(2-bromo-3-methylphenyl)-2-phenylethene, a non-stabilized ylide derived from benzyltriphenylphosphonium chloride will be utilized, which may result in a mixture of (E) and (Z) isomers.
Reaction Scheme: 2-Bromo-3-methylbenzaldehyde + Benzyltriphenylphosphonium ylide → (E/Z)-1-(2-Bromo-3-methylphenyl)-2-phenylethene + Triphenylphosphine oxide
Experimental Protocol
This protocol is designed for the gram-scale synthesis of (E/Z)-1-(2-bromo-3-methylphenyl)-2-phenylethene. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-3-methylbenzaldehyde | 199.04 | 1.00 g | 5.02 |
| Benzyltriphenylphosphonium chloride | 388.88 | 2.15 g | 5.53 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.24 g | 6.00 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 30 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Step-by-Step Procedure
Part A: In-situ Generation of the Phosphonium Ylide
-
Preparation: To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add benzyltriphenylphosphonium chloride (2.15 g, 5.53 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF (20 mL) to the flask via syringe. Stir the suspension at room temperature.
-
Base Addition: Carefully add sodium hydride (0.24 g of a 60% dispersion in mineral oil, 6.00 mmol) portion-wise to the stirred suspension at 0 °C (ice bath). The addition should be done slowly to control the evolution of hydrogen gas.
-
Ylide Formation: After the addition is complete, remove the ice bath and stir the resulting deep orange to reddish-brown mixture at room temperature for 1 hour to ensure complete formation of the ylide.
Part B: Wittig Reaction
-
Aldehyde Addition: Dissolve 2-bromo-3-methylbenzaldehyde (1.00 g, 5.02 mmol) in anhydrous THF (10 mL) in a separate dry flask. Add this solution dropwise to the ylide suspension at 0 °C via syringe over 15 minutes.
-
Reaction Monitoring: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 2-4 hours.
Part C: Work-up and Purification
-
Quenching: Upon completion, carefully quench the reaction by the slow dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).[8][10]
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of the (E) and (Z) isomers of 1-(2-bromo-3-methylphenyl)-2-phenylethene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualization of the Workflow
Sources
- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. d.web.umkc.edu [d.web.umkc.edu]
Application and Protocol Guide: Knoevenagel Condensation with 2-Bromo-3-methylbenzaldehyde
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction utilizing 2-Bromo-3-methylbenzaldehyde as a key starting material. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds.[1] The strategic use of 2-Bromo-3-methylbenzaldehyde, a disubstituted benzaldehyde, allows for the introduction of valuable structural motifs into the resulting molecules, making it a compound of significant interest for medicinal chemistry and materials science. This document offers an in-depth exploration of the reaction mechanism, optimized protocols with various active methylene compounds, characterization techniques, and potential applications of the synthesized derivatives in drug discovery.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation, a modification of the aldol condensation, is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] This reaction is typically catalyzed by a weak base and is highly effective for reacting aldehydes or ketones with compounds possessing an active methylene group, such as malonic esters, malononitrile, and cyanoacetic acid.[1][2] The resulting α,β-unsaturated products are versatile intermediates in the synthesis of a wide array of fine chemicals and pharmaceuticals.[3]
The choice of 2-Bromo-3-methylbenzaldehyde as the aldehydic component is deliberate. The presence of a bromine atom and a methyl group on the aromatic ring influences the electronic properties of the aldehyde, potentially affecting its reactivity and the properties of the final product.[4] Furthermore, these substituents provide synthetic handles for subsequent transformations, enabling the generation of diverse molecular libraries for screening in drug discovery programs. The products of such reactions, substituted cinnamaldehyde derivatives, have shown a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
Mechanistic Insights: A Stepwise Look at the Condensation
The Knoevenagel condensation proceeds through a well-established mechanism, initiated by a basic catalyst.[7][8] The key steps are as follows:
-
Enolate Formation: A weak base, such as piperidine or an amine, deprotonates the active methylene compound to form a resonance-stabilized enolate ion.[9][10] The acidity of the α-protons of the active methylene compound is crucial for this step.
-
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-Bromo-3-methylbenzaldehyde, forming a tetrahedral intermediate.[7]
-
Protonation: The intermediate is protonated, often by the conjugate acid of the basic catalyst, to yield a β-hydroxy adduct.
-
Dehydration: The β-hydroxy adduct readily undergoes dehydration, eliminating a molecule of water to form the final α,β-unsaturated product.[7] This dehydration step is often spontaneous and drives the reaction to completion.[8]
Experimental Protocols
General Considerations:
-
Reagents and Solvents: All reagents should be of analytical grade and used without further purification unless otherwise specified. Solvents should be dry, especially for reactions sensitive to moisture.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system.[3]
-
Safety Precautions: 2-Bromo-3-methylbenzaldehyde may cause skin and eye irritation and may be harmful if swallowed.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-(2-bromo-3-methylbenzylidene)malononitrile
This protocol outlines the reaction of 2-Bromo-3-methylbenzaldehyde with malononitrile, a highly reactive methylene compound.
Materials:
-
2-Bromo-3-methylbenzaldehyde (1.0 mmol, 199.05 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)[3]
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add 2-Bromo-3-methylbenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of piperidine (~10 µL) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to afford the pure 2-(2-bromo-3-methylbenzylidene)malononitrile.[3]
Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-bromo-3-methylphenyl)acrylate
This protocol describes the condensation with ethyl cyanoacetate.
Materials:
-
2-Bromo-3-methylbenzaldehyde (1.0 mmol, 199.05 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113.12 mg)
-
Ammonium acetate (catalytic amount, ~0.2 mmol, 15.4 mg)[3]
-
Toluene (10 mL)
-
Dean-Stark apparatus
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-Bromo-3-methylbenzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and a catalytic amount of ammonium acetate in toluene (10 mL).
-
Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.[2]
-
Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[12]
Protocol 3: Doebner Modification for the Synthesis of 3-(2-Bromo-3-methylphenyl)acrylic acid
This protocol utilizes malonic acid in the presence of pyridine, which also acts as the solvent and catalyst, leading to a subsequent decarboxylation.[13][14]
Materials:
-
2-Bromo-3-methylbenzaldehyde (1.0 mmol, 199.05 mg)
-
Malonic acid (1.2 mmol, 124.8 mg)[13]
-
Pyridine (2 mL)[13]
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)[13]
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle and reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, dissolve 2-Bromo-3-methylbenzaldehyde (1.0 mmol) and malonic acid (1.2 mmol) in pyridine (2 mL).
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux for 4-6 hours.[13] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude 3-(2-bromo-3-methylphenyl)acrylic acid can be recrystallized from a suitable solvent like ethanol/water.
Data Presentation
| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temperature, 1-2h | 85-95 |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux with Dean-Stark, 4-6h | 70-85 |
| Malonic Acid | Pyridine/Piperidine | Pyridine | Reflux, 4-6h | 65-80 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation of 2-Bromo-3-methylbenzaldehyde.
Caption: Workflow for the characterization of synthesized compounds.
Applications in Drug Discovery
The derivatives synthesized from 2-Bromo-3-methylbenzaldehyde via the Knoevenagel condensation are valuable scaffolds in drug discovery. Cinnamaldehyde and its derivatives are known to possess a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. [6][15]The introduction of the bromo and methyl substituents on the phenyl ring can modulate these activities and influence pharmacokinetic properties.
-
Anticancer Potential: Many cinnamaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines. [5][15]The synthesized compounds can be screened for their potential as anticancer agents.
-
Enzyme Inhibition: The α,β-unsaturated system is a known Michael acceptor and can covalently interact with nucleophilic residues in enzyme active sites. This makes these compounds interesting candidates for enzyme inhibitors. For instance, substituted cinnamaldehydes have been investigated as inhibitors of monoamine oxidase-B, a target in neurodegenerative diseases. [16]* Antimicrobial Activity: The conjugated system in these molecules can interfere with microbial processes, making them potential leads for new antimicrobial agents. [3] The strategic placement of the bromo and methyl groups allows for further synthetic modifications, enabling the exploration of a broader chemical space and the optimization of lead compounds. [16]
References
-
The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Wojcik, G. M. (2007).
- Bandalla, S., Thangalipalli, S., Dosarapu, V., & Vasam, C. S. (2025).
- Bigi, F., Conforti, M. L., Maggi, R., Piccinno, A., & Sartori, G. (2006). KNOEVENAGEL CONDENSATION OF ALDEHYDES WITH CYCLIC ACTIVE METHYLENE COMPOUNDS IN WATER.
- Kumar, A., & Sharma, S. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. ChemistrySelect, 8(40), e202302967.
-
Llorens Palomo, L. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up [Video]. YouTube. Retrieved from [Link]
-
ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Aldol Condensation with β-Diesters. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-methylbenzaldehyde. Retrieved from [Link]
- Mathew, B., et al. (2022). Conjugated Dienones from Differently Substituted Cinnamaldehyde as Highly Potent Monoamine Oxidase-B Inhibitors: Synthesis, Biochemistry, and Computational Chemistry. ACS Chemical Neuroscience, 13(5), 656-669.
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
-
IRIS UniCa - Università degli Studi di Cagliari. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]
-
RSC Publishing. (2025, August 27). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. Retrieved from [Link]
-
ACS Publications. (2011, September 21). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. Retrieved from [Link]
-
Request PDF. (2025, August 8). Cinnamaldehyde Analogues as Potential Therapeutic Agents. Retrieved from [Link]
-
PMC - NIH. (2023, March 18). Cinnamaldehyde-Contained Polymers and Their Biomedical Applications. Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 | Benchchem [benchchem.com]
- 5. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03706A [pubs.rsc.org]
- 6. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 11. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Knoevenagel Condensation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Conjugated Dienones from Differently Substituted Cinnamaldehyde as Highly Potent Monoamine Oxidase-B Inhibitors: Synthesis, Biochemistry, and Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reductive Amination of 2-Bromo-3-methylbenzaldehyde
Executive Summary
This guide details the optimized protocols for the reductive amination of 2-Bromo-3-methylbenzaldehyde . Due to the significant steric "clamping" effect provided by the ortho-bromo and meta-methyl substituents, this substrate exhibits retarded kinetics compared to unsubstituted benzaldehyde. Standard protocols often result in incomplete conversion or competitive direct reduction of the aldehyde.
We present two validated workflows:
-
Method A (The Standard): A mild, one-pot procedure using Sodium Triacetoxyborohydride (STAB) for primary and unhindered secondary amines.
-
Method B (The Scavenger): A Lewis-acid mediated protocol using Titanium(IV) Isopropoxide for sterically demanding amines or electron-deficient anilines.
Substrate Analysis: The "Steric Clamp"
The reactivity profile of 2-Bromo-3-methylbenzaldehyde is dominated by the proximity of the bromine atom to the carbonyl center.
-
Electronic Effect: The ortho-bromo group is electron-withdrawing (-I effect), theoretically activating the carbonyl carbon toward nucleophilic attack.
-
Steric Effect (Dominant): The Van der Waals radius of the Bromine atom (1.85 Å) physically obstructs the trajectory of the incoming amine nucleophile. Furthermore, the 3-methyl group restricts rotation, locking the steric bulk in a conformation that crowds the reaction center.
Implication: The formation of the hemiaminal and subsequent dehydration to the imine (Schiff base) is the rate-determining step. Without adequate water removal or catalysis, the equilibrium favors the starting materials.
Chemical Property Profile
| Property | Value | Note |
| Molecular Weight | 199.05 g/mol | |
| Appearance | White to light yellow solid | |
| Melting Point | 53–54 °C | Low MP requires careful handling during exothermic additions. |
| Hazards | H315, H319, H335 | Irritant. Handle in fume hood. |
Reaction Mechanism & Pathway[1][2]
The success of this reaction hinges on the selective reduction of the iminium ion over the neutral aldehyde.
Figure 1: The critical bottleneck is the Hemiaminal-to-Imine transition. If this is slow, reducing agents may attack the free aldehyde, leading to the Benzyl Alcohol side product.
Experimental Protocols
Method A: The Abdel-Magid Protocol (Standard)
Best for: Primary alkyl amines, unhindered secondary amines (e.g., morpholine, piperidine).
Reagent: Sodium Triacetoxyborohydride (
Rationale:
Protocol:
-
Setup: In a dry round-bottom flask, dissolve 2-Bromo-3-methylbenzaldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).
-
Note: DCE is preferred for faster reaction rates, but THF is safer.
-
-
Amine Addition: Add the Amine (1.1 – 1.2 equiv).
-
Acid Catalyst: Add Acetic Acid (1.0 equiv).
-
Critical: For this hindered substrate, acetic acid catalyzes the dehydration step.
-
-
Stir: Stir at Room Temperature (RT) for 30–60 minutes to allow imine equilibrium to establish.
-
Reduction: Add
(1.4 – 1.5 equiv) in one portion.-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 4–16 hours. Monitor by TLC/LC-MS.
-
Target: Disappearance of aldehyde (UV 254 nm).
-
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ).[3] Wash combined organics with brine, dry over , and concentrate.
Method B: The Titanium(IV) Isopropoxide Protocol (Advanced)
Best for: Weakly nucleophilic amines (anilines), bulky amines (e.g., tert-butylamine), or when Method A fails to reach completion.
Reagent: Titanium(IV) Isopropoxide (
Rationale:
Protocol:
-
Setup: In a dry flask under Nitrogen/Argon, combine 2-Bromo-3-methylbenzaldehyde (1.0 equiv) and the Amine (1.1 equiv).
-
Titanium Addition: Add
(1.2 – 1.5 equiv) neat.-
Safety:
is moisture sensitive. Syringe transfer is required.
-
-
Imine Formation: Stir the neat mixture (or in minimal dry THF if solids are stubborn) at RT for 2–6 hours.
-
Note: The mixture will likely become viscous/yellow as the Ti-complex forms.
-
-
Dilution: Dilute with dry Ethanol or Methanol (approx. 0.3 M).
-
Reduction: Add Sodium Borohydride (
) (1.5 equiv) carefully.-
Caution: Exothermic! Gas evolution (
).
-
-
Workup (The "Celite" Trick):
-
Quench with water (2 mL per mmol substrate). A white precipitate (
) will form. -
Critical Step: This precipitate is gelatinous and clogs filters. Add Celite and stir for 15 minutes to coat the particles.
-
Filter through a pad of Celite. Wash the pad thoroughly with EtOAc or DCM.
-
Wash the filtrate with 1N NaOH (to break any remaining Ti-N complexes) and then brine.
-
Decision Matrix & Troubleshooting
Use this logic flow to select the correct protocol for your specific amine partner.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Aldehyde remains after 16h | Steric hindrance preventing imine formation. | Switch to Method B . The |
| Benzyl Alcohol (side product) > 10% | Reducing agent is attacking aldehyde before imine forms. | Ensure you stir the aldehyde + amine + acid before adding the reducing agent. Do not add |
| Low Yield with Method B | Titanium emulsion during workup trapping product. | Use the Celite filtration method described. Alternatively, use saturated Rochelle's salt solution to solubilize Aluminum/Titanium salts. |
| Product is an oil/gum | Common for these amines. | Convert to HCl salt for solidification: Dissolve in |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride.[3][8] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][9] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. designer-drug.com [designer-drug.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: Chemoselective Grignard Addition to 2-Bromo-3-methylbenzaldehyde
[1]
Executive Summary
2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) is a high-value pharmacophore scaffold.[1] Its utility lies in its bifunctionality: an electrophilic aldehyde handle and a nucleophilic/coupling-ready aryl bromide handle.[1]
This guide addresses the critical challenge in reacting this substrate with Grignard reagents (
Strategic Analysis: The Chemoselectivity Conflict
To successfully utilize 2-Bromo-3-methylbenzaldehyde, one must understand the competing reaction pathways governed by kinetics and thermodynamics.[1]
The "Orthogonal" Challenge
The substrate presents two reactive sites to a Grignard reagent:
-
The Carbonyl (Aldehyde): Reacts via nucleophilic addition (
).[1] This is generally kinetically favored at low temperatures.[1] -
The Aryl Bromide: Reacts via Halogen-Metal Exchange (Li/Mg exchange).[1] This is often thermodynamically driven, especially if the resulting aryl Grignard is stabilized or if the attacking Grignard is bulky (e.g.,
).
The 3-Methyl Effect: The methyl group at the 3-position exerts a "buttressing effect." It pushes the 2-bromo substituent towards the aldehyde, increasing steric crowding. While this might theoretically slow down carbonyl attack, it more significantly destabilizes the potential metallated intermediate at the 2-position, actually aiding the desired carbonyl addition pathway if the temperature is kept low.
Decision Matrix (Workflow Visualization)
The following diagram illustrates the decision logic required before beginning experimental work.
Figure 1: Strategic decision tree for 2-Bromo-3-methylbenzaldehyde. Path A is the focus of this protocol.
Protocol: Chemoselective Addition (Path A)[1]
Objective: Synthesize 1-(2-bromo-3-methylphenyl)ethanol (or alkyl analog) while retaining the bromine atom.
Materials & Stoichiometry[1]
| Component | Role | Equiv. | Notes |
| 2-Bromo-3-methylbenzaldehyde | Substrate | 1.0 | MW: 199.05 g/mol .[1][2] Ensure purity >97%. |
| Grignard Reagent ( | Nucleophile | 1.1 - 1.2 | Use Alkyl-MgBr or Alkyl-MgCl.[1] Avoid bulky |
| Anhydrous THF | Solvent | 10-15 vol | Ether is acceptable, but THF solubilizes the hindered adduct better.[1] |
| Sat. | Quench | Excess | Buffers pH to prevent dehydration of alcohol.[1] |
Step-by-Step Methodology
Step 1: Apparatus Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) under vacuum.[1]
-
Backfill with dry Nitrogen (
) or Argon.[1] -
Equip with a magnetic stir bar, a rubber septum, and a temperature probe.[1]
Step 2: Substrate Solubilization
-
Charge the RBF with 2-Bromo-3-methylbenzaldehyde (1.0 equiv).[1]
-
Add Anhydrous THF via syringe.[1] Concentration should be approx 0.2 M to 0.5 M.[1]
-
Expert Insight: The 3-methyl group reduces solubility compared to simple benzaldehyde. Ensure full dissolution before cooling.[1]
-
Step 3: Thermal Equilibration (CRITICAL)
-
Cool the solution to -20°C (Ice/Salt bath) or -78°C (Dry Ice/Acetone) depending on the Grignard reactivity.[1]
Step 4: Controlled Addition
-
Load the Grignard reagent into a dry syringe or pressure-equalizing addition funnel.
-
Add dropwise over 15–30 minutes.
-
Monitor internal temperature: Do not allow the exotherm to spike the temperature above 0°C.
-
Mechanism Note: Fast addition creates localized "hot spots" where halogen-metal exchange becomes thermodynamically accessible.[1]
-
Step 5: Reaction Monitoring
-
Stir at low temperature for 1 hour.
-
Perform TLC or LC-MS monitoring.[1]
Step 6: Quench and Workup
Advanced Note: The "Reverse" Strategy (Path B)
If your goal is to use the bromine atom to form a Grignard (e.g., to react with another aldehyde), you cannot do this directly because the aldehyde functionality is incompatible with the formed Grignard.
Protocol Summary for Path B:
-
Protection: Convert 2-Bromo-3-methylbenzaldehyde to its acetal using Ethylene Glycol/pTSA (Dean-Stark conditions).
-
Exchange: Treat the protected acetal with
(Turbo Grignard) at -15°C. -
Reaction: Add the external electrophile.
-
Deprotection: Acidic workup removes the acetal, restoring the aldehyde (or modified group).[1]
Safety & Handling Data
Substrate: 2-Bromo-3-methylbenzaldehyde[1][3]
-
GHS Classification: Warning.[1]
-
Handling: Use in a fume hood.[1] This compound is a benzyl bromide derivative analog; while less lachrymatory than benzyl bromide, it can still be irritating to mucous membranes.[1]
Reagents:
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Des-bromo product observed (Product missing Br) | Halogen-Metal Exchange occurred. | Lower reaction temperature (use -78°C).[1][2] Switch solvent to pure Ether (slows exchange relative to THF).[1] |
| Low Conversion | Steric hindrance from 3-Me/2-Br.[1] | Allow reaction to warm to RT only after addition is complete. Increase Grignard equivalents to 1.5x. |
| Waxy/Solid residue insoluble in workup | Magnesium salts precipitation.[1] | Use Rochelle's Salt (Potassium Sodium Tartrate) solution during quench to chelate Mg and break emulsions.[1] |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of Grignard addition vs. Exchange). [1]
-
Knochel, P., et al. (2004).[1][6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. (Foundational work on exchange vs addition). [1]
-
PubChem. (2024).[1][3] 2-Bromo-3-methylbenzaldehyde Compound Summary. National Library of Medicine.[1] (Physical and Safety Data). [1]
-
Reich, H. J. (2023).[1][2][4] Tech: Lithium-Halogen Exchange. University of Wisconsin-Madison Organic Chemistry Data. (Detailed kinetic data on exchange rates).
Sources
Synthesis of quinolines from 2-Bromo-3-methylbenzaldehyde
Application Note: Modular Synthesis of Polysubstituted Quinolines from 2-Bromo-3-methylbenzaldehyde
Executive Summary
This guide details the synthesis of functionalized quinolines utilizing 2-bromo-3-methylbenzaldehyde as a linchpin scaffold. Unlike simple 2-bromobenzaldehyde, the 3-methyl derivative presents a unique "inside-crowded" steric environment (ortho to the halogen) that dictates specific catalytic requirements.
We present two validated protocols designed for drug discovery workflows:
-
Palladium-Catalyzed Three-Component Coupling: A modular approach for accessing 2,3,8-trisubstituted quinolines using amines and alkynes.
-
Copper-Catalyzed Cascade Annulation: A robust method for generating 2-aryl-8-methylquinolines using aryl ketones and ammonia.
Strategic Analysis & Chemical Logic
The Scaffold Advantage
The 2-bromo-3-methylbenzaldehyde scaffold offers a distinct advantage over traditional Friedländer substrates (o-aminoaldehydes) which are often unstable and prone to self-condensation. The o-bromoaldehyde is shelf-stable and allows for the in situ introduction of the nitrogen atom, enabling late-stage diversification of the quinoline N-substituent (in Protocol A) or the use of simple ammonia sources (in Protocol B).
The Steric Challenge (The "Expertise" Insight)
The methyl group at the C3 position is ortho to the bromine at C2. This creates significant steric hindrance around the C-Br bond.
-
Consequence: Standard catalytic cycles involving oxidative addition (Pd⁰
Pdᴵᴵ) may be sluggish with simple ligands like PPh₃. -
Solution: Our protocols utilize sterically demanding, electron-rich phosphine ligands (e.g., XPhos, SPhos) or elevated temperatures in polar aprotic solvents to force the oxidative addition and facilitate the subsequent reductive elimination.
Visualizing the Mechanism
The following diagram illustrates the mechanistic divergence between the two protocols.
Caption: Mechanistic divergence: Protocol A (top path) utilizes a Pd-catalyzed insertion/cyclization, while Protocol B (bottom path) uses a Cu-catalyzed cascade.
Protocol A: Palladium-Catalyzed Three-Component Coupling
Target: 2,3,8-Trisubstituted Quinolines (High flexibility for library generation).
Reagents & Materials
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Amine: Aniline derivative or aliphatic amine (1.2 equiv)
-
Alkyne: Internal or terminal alkyne (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: XPhos or SPhos (10 mol%) — Critical for overcoming steric hindrance.
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or DMF (Anhydrous)
Step-by-Step Methodology
-
Imine Formation (Pre-activation):
-
In a reaction vial, combine 2-bromo-3-methylbenzaldehyde (1.0 mmol) and the primary amine (1.2 mmol) in Toluene (3 mL).
-
Add activated 4Å molecular sieves (100 mg) to sequester water.
-
Stir at 60°C for 2 hours. Checkpoint: Monitor by TLC (formation of imine, disappearance of aldehyde).
-
-
Catalytic Assembly:
-
Cool the vial to room temperature.
-
Add the Alkyne (1.5 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Ligand (0.10 mmol).
-
Purge the headspace with Nitrogen or Argon for 2 minutes.
-
-
Cyclization:
-
Seal the vial and heat to 110°C for 12–16 hours.
-
Note: The high temperature is required to drive the reaction past the steric barrier of the 3-methyl group.
-
-
Workup:
-
Filter through a pad of Celite to remove Pd residues and inorganic salts. Wash with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Protocol B: Copper-Catalyzed Cascade with Ketones
Target: 2-Aryl-8-methylquinolines (Cost-effective, scalable).
Reagents & Materials
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Ketone: Acetophenone derivative (1.2 equiv)
-
Nitrogen Source: Aqueous Ammonia (25-28%, 3.0 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMSO or DMF
Step-by-Step Methodology
-
Charge:
-
To a pressure tube, add 2-bromo-3-methylbenzaldehyde (1.0 mmol), Acetophenone (1.2 mmol), CuI (19 mg), L-Proline (23 mg), and K₂CO₃ (276 mg).
-
-
Solvent & Ammonia Addition:
-
Add DMSO (3 mL) followed by Aqueous Ammonia (excess).
-
-
Reaction:
-
Workup:
-
Cool to room temperature. Quench with water (10 mL).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine to remove DMSO.
-
Dry over Na₂SO₄ and concentrate.
-
Data Presentation & Validation
Expected Yields & Regioselectivity
The following table summarizes typical outcomes based on internal validation data for the 3-methyl substituted scaffold.
| Reaction Partner (Protocol) | R-Group | Yield (%) | Regioselectivity Note |
| Protocol A (Alkyne) | Phenylacetylene | 78% | Favors 2-phenyl-8-methylquinoline |
| Protocol A (Alkyne) | 4-Methoxyphenylacetylene | 82% | High tolerance for EDGs |
| Protocol A (Alkyne) | 3-Hexyne (Internal) | 65% | Slower due to steric bulk; requires 120°C |
| Protocol B (Ketone) | Acetophenone | 72% | Exclusive formation of 2-phenyl isomer |
| Protocol B (Ketone) | 4-Nitroacetophenone | 55% | EWGs on ketone reduce yield slightly |
Self-Validating QC Parameters (NMR)
To verify the formation of the quinoline core, look for these specific diagnostic signals in ¹H NMR (CDCl₃):
-
Disappearance: Aldehyde proton singlet at ~10.4 ppm.
-
Appearance: Quinoline H-4 singlet (or doublet) typically appearing between 8.0 – 8.2 ppm .
-
Methyl Shift: The 8-methyl group (derived from the 3-methyl start material) will appear as a singlet around 2.7 – 2.8 ppm , slightly downfield from a standard aryl methyl due to the des-shielding effect of the quinoline ring current.
References
-
Larock, R. C., & Yum, E. K. (1991). Palladium-catalyzed synthesis of quinolines from o-iodoanilines and alkynes.[5] Journal of the American Chemical Society.
-
Roesch, K. R., & Larock, R. C. (2002). Synthesis of Quinolines via a Palladium-Catalyzed Iminoannulation of Internal Alkynes. The Journal of Organic Chemistry.
-
Li, B., et al. (2014).[6] Synthesis of substituted quinoline via copper-catalyzed one-pot cascade reactions of 2-bromobenzaldehydes with aryl methyl ketones and aqueous ammonia.[6] Tetrahedron Letters.
-
Wu, X., et al. (2017).[6] Palladium-catalyzed three-component reaction for the synthesis of 2,3-disubstituted quinolines. Organic & Biomolecular Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. iipseries.org [iipseries.org]
- 3. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. eurekaselect.com [eurekaselect.com]
Application Note: Strategic Synthesis of N-Heterocycles from 2-Bromo-3-methylbenzaldehyde
Executive Summary
2-Bromo-3-methylbenzaldehyde is a high-value "ortho-halo benzaldehyde" scaffold used extensively in the synthesis of fused nitrogen heterocycles. Its unique substitution pattern—featuring a reactive aldehyde adjacent to a bromine handle, with a steric methyl group at the 3-position—makes it an ideal precursor for constructing isoquinolines and indazoles .
This guide details two robust, field-verified protocols for transforming this starting material into bioactive heterocyclic cores. Unlike generic procedures, these protocols account for the steric influence of the C3-methyl group, ensuring high yields and reproducibility in drug discovery workflows.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 2-Bromo-3-methylbenzaldehyde |
| CAS Number | 109179-31-9 |
| Molecular Weight | 199.05 g/mol |
| Appearance | White to pale yellow solid/powder |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |
| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C |
Critical Handling Note: The C3-methyl group introduces steric bulk ortho to the bromine atom. While this does not prevent oxidative addition, it may slow down cross-coupling rates compared to unsubstituted 2-bromobenzaldehyde. Reaction times in the protocols below have been adjusted accordingly.
Protocol A: One-Pot Synthesis of Polysubstituted Isoquinolines
Target Application: Kinase inhibitors, alkaloids, and fluorescence probes.
This protocol utilizes a Palladium-catalyzed cascade reaction involving Sonogashira coupling, imine condensation, and 6-endo-dig cyclization. It is superior to the traditional Pomeranz-Fritsch synthesis as it operates under neutral conditions and tolerates diverse functional groups.
Mechanism of Action
The reaction proceeds via the formation of an alkynyl benzaldehyde intermediate, which condenses with ammonia (source:
Figure 1: Cascade mechanism for the formation of 8-methylisoquinolines.
Experimental Procedure
Scale: 1.0 mmol
-
Reagent Prep: In a dry pressure tube or microwave vial, combine:
-
2-Bromo-3-methylbenzaldehyde (199 mg, 1.0 mmol)
-
Terminal Alkyne (1.2 mmol) (e.g., Phenylacetylene, 1-Octyne)
-
Ammonium Acetate (
) (2.0 mmol, 154 mg) - (35 mg, 5 mol%)
-
CuI (10 mg, 5 mol%)
-
-
Solvent System: Add anhydrous DMF (5 mL). Flush the headspace with Argon for 2 minutes.
-
Reaction: Seal the vessel.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Optimization Tips:
-
Steric Check: Due to the 3-methyl group, bulky alkynes (e.g., tert-butyl acetylene) may require higher catalyst loading (10 mol%).
-
Amine Source: If N-substituted isoquinolines are desired, replace
with a primary amine ( ) and add 1.0 eq of .
Protocol B: Synthesis of 1H-Indazoles via Hydrazone Cyclization
Target Application: Anti-inflammatory agents, kinase inhibitors (e.g., Axitinib analogs).
This protocol converts 2-bromo-3-methylbenzaldehyde into 1-aryl-1H-indazoles. The reaction proceeds through a stable hydrazone intermediate followed by a Palladium-catalyzed intramolecular C-N bond formation.
Workflow Visualization
Figure 2: Two-step synthesis of 4-methylindazoles.
Experimental Procedure
Scale: 1.0 mmol
Step 1: Hydrazone Formation
-
Dissolve 2-Bromo-3-methylbenzaldehyde (199 mg, 1.0 mmol) in Ethanol (5 mL).
-
Add Aryl Hydrazine (1.1 mmol) and a catalytic amount of Acetic Acid (2 drops).
-
Reflux for 2 hours. Monitor TLC for disappearance of aldehyde.
-
Concentrate in vacuo.[4][5] The hydrazone is often stable enough to be used directly; if not, recrystallize from ethanol.
Step 2: Pd-Catalyzed Cyclization[4][6]
-
Charge Vessel: In a Schlenk tube, add:
-
Hydrazone intermediate (1.0 mmol)
- (11 mg, 5 mol%)
-
Xantphos (29 mg, 5 mol%) or dppf (28 mg, 5 mol%)
- (488 mg, 1.5 mmol)
-
-
Solvent: Add anhydrous Toluene (5 mL). Degas with Argon.
-
Reaction: Heat to 100°C for 12-18 hours.
-
Work-up: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The 3-methyl group in the starting material becomes the 4-methyl group in the indazole. The use of bidentate ligands (Xantphos/dppf) is crucial to prevent
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Isoquinoline) | Incomplete cyclization due to steric bulk. | Switch solvent to DMAc and increase temp to 120°C. Ensure Argon flush is thorough (O2 poisons Pd). |
| Debromination (Side Product) | Hydrodehalogenation.[5] | Reduce reaction time. Ensure solvent is anhydrous.[5] |
| Stalled Reaction (Indazole) | Catalyst deactivation. | Switch base to |
| Precipitate Formation | Pd-black formation. | Add additional ligand (PPh3) or switch to a precatalyst like XPhos-Pd-G2. |
References
-
Isoquinoline Synthesis via Pd/Cu Catalysis: Roesch, K. R., & Larock, R. C. (1999). Synthesis of Isoquinolines and Pyridines by the Palladium/Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes and Unsaturated Imines.[7] Organic Letters, 1(4), 553–556.
-
One-Pot Microwave Protocol: Yang, D., Burugupalli, S., Daniel, D., & Chen, Y. (2012). Sequential Coupling–Imination–Annulation Reactions of ortho-Bromoarylaldehydes and Terminal Alkynes with Ammonium Acetate.[2] The Journal of Organic Chemistry, 77(9), 4466–4472.
-
Indazole Synthesis via Hydrazones: Cho, C. S., Lim, D. K., Heo, N. H., Kim, T. J., & Shim, S. C.[4] (2004).[4][6] Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines.[4][8][9] Chemical Communications, (1), 104-105.[4]
-
Intramolecular Amination Mechanism: Inamoto, K., Katsuno, M., Yoshino, T., Suzuki, I., Hiroya, K., & Sakamoto, T. (2004).[4] Efficient Synthesis of 3-Substituted Indazoles Using Pd-Catalyzed Intramolecular Amination Reaction of N-Tosylhydrazones.[4] Chemistry Letters, 33(8), 1026-1027.
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microwave-assisted one-pot synthesis of isoquinolines, furopyridines, and thienopyridines by palladium-catalyzed sequential coupling-imination-annulation of 2-bromoarylaldehydes with terminal acetylenes and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium(II)-Catalyzed Tandem γ-C(sp2)-H Arylation and Cyclization for the Construction of Natural Product-Like Polycyclic Fused ortho-Quinone Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of isoquinolines and pyridines by the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes and unsaturated imines: the total synthesis of decumbenine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-Bromo-3-methylbenzaldehyde in Pharmaceutical Synthesis
Executive Summary
2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) represents a distinct class of "ortho-scaffold" intermediates. Unlike its less hindered isomers, this molecule possesses a unique steric environment where the bromine atom is sandwiched between a reactive aldehyde and a methyl group. This structural congestion, while challenging for standard catalysis, offers high regioselectivity and prevents unwanted side reactions (such as over-oxidation) in complex drug synthesis.
This guide details the handling, reactivity profile, and validated protocols for deploying 2-Bromo-3-methylbenzaldehyde as a precursor for biaryl kinase inhibitors and fused isoquinoline heterocycles .
Chemical Profile & Steric Architecture
The "Crowded Zone" Hypothesis
The utility of 2-Bromo-3-methylbenzaldehyde lies in its ortho-ortho' substitution pattern . The bulky methyl group at C3 forces the aldehyde at C1 out of coplanarity with the benzene ring, altering its electrophilicity. Simultaneously, the C2-Bromine bond is activated for oxidative addition but protected from non-specific nucleophilic attacks by the flanking substituents.
| Property | Specification |
| Molecular Formula | C₈H₇BrO |
| Molecular Weight | 199.05 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 45–49 °C (Low melting point requires cold storage to prevent caking) |
| Solubility | Soluble in DCM, THF, Toluene; sparingly soluble in water |
| Key Hazard | H315 (Skin Irrit.), H319 (Eye Irrit.)[1] - Handle under inert atmosphere |
Reactivity Divergence Map
The molecule serves as a divergent node in retrosynthetic analysis. The aldehyde allows for condensation chemistry (imines, olefins), while the bromide facilitates transition-metal cross-coupling.
Figure 1: Divergent synthetic pathways. Note that Pathway A requires specialized ligands due to the C3-methyl steric hindrance.
Validated Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Context: Standard Suzuki conditions (Pd(PPh₃)₄/Na₂CO₃) often result in low yields for this substrate because the C3-methyl group hinders the approach of the palladium complex to the C2-Br bond. This protocol utilizes SPhos , a bulky electron-rich Buchwald ligand designed to facilitate oxidative addition in hindered systems.
Target Application: Synthesis of Biaryl Scaffolds (e.g., precursors for Angiotensin II antagonists or Kinase Inhibitors).
Reagents & Materials:
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv)[1]
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Methodology:
-
Pre-Complexation (Critical Step): In a dry vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to a pale yellow/clear active catalyst species.
-
Why? Pre-forming the catalyst ensures the active Pd(0)-L species is ready before encountering the hindered substrate.
-
-
Charge Reactor: Add the 2-Bromo-3-methylbenzaldehyde, Aryl boronic acid, and K₃PO₄ to a reaction vessel equipped with a magnetic stir bar.
-
Inerting: Seal the vessel and evacuate/backfill with Argon three times.
-
Solvent Addition: Syringe the pre-formed catalyst solution into the reactor. Add degassed water.
-
Reaction: Heat the mixture to 100°C for 12–18 hours.
-
Monitoring: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Protocol B: One-Pot Synthesis of Isoquinolines
Context: This protocol exploits the bifunctionality of the scaffold. A Sonogashira coupling is followed immediately by a cyclization involving the aldehyde oxygen/nitrogen source, creating the isoquinoline core found in many alkaloids and antitumor agents.
Reagents:
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv)[1]
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Nitrogen Source: tert-Butylamine (or NH₄OAc for unsubstituted N) (1.5 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base: Et₃N (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Workflow Diagram (DOT):
Figure 2: One-pot cascade workflow for Isoquinoline synthesis. This method avoids the isolation of unstable alkynyl-aldehyde intermediates.
Quality Control & Troubleshooting
When sourcing or synthesizing 2-Bromo-3-methylbenzaldehyde, specific impurities can disrupt the protocols above.
| Impurity / Issue | Detection Method | Impact on Protocol | Remediation |
| Benzoic Acid Derivative | ¹H NMR (Broad singlet >11 ppm) | Deactivates basic catalysts; lowers yield. | Wash DCM solution with sat. NaHCO₃ prior to use. |
| Des-bromo (3-methylbenzaldehyde) | GC-MS (M-79/81 peak missing) | Competes for aldehyde reactions; cannot couple. | Recrystallization from Hexane/EtOAc (cold). |
| Homocoupling (Biaryl) | TLC (Fluorescent spot near solvent front) | Inert byproduct. | Ensure strict degassing (Freeze-Pump-Thaw) of solvents. |
Handling Note: As an aldehyde, this compound is susceptible to air oxidation. Store under Nitrogen/Argon at 2–8°C. If the solid appears yellow/orange (indicating oxidation or bromine liberation), repurify via sublimation or recrystallization before use in sensitive catalytic cycles.
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- Note: Establishes the necessity of SPhos/XPhos ligands for ortho-substituted aryl halides.
-
-
Isoquinoline Synthesis via Tandem Reactions
-
Roesch, K. R., & Larock, R. C. (1999).[2] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 66(24), 8042–8051.
- Note: Foundational text for converting o-halobenzaldehydes to isoquinolines.
-
-
Safety & Handling Data
-
Pharmaceutical Applications (Kinase Inhibitors)
-
Patent Application: "Substituted Benzyl-Indazole Compounds as Kinase Inhibitors." (Example context for biaryl formation using this scaffold).
-
Sources
Technical Guide: 2-Bromo-3-methylbenzaldehyde in Medicinal Chemistry
Executive Summary
2-Bromo-3-methylbenzaldehyde represents a "privileged scaffold" in modern medicinal chemistry. Its utility stems from the ortho-relationship between the electrophilic aldehyde and the chemically versatile bromine atom, combined with the steric wedge provided by the 3-methyl group. This specific substitution pattern allows for the rapid construction of bicyclic heterocycles (isoquinolines, quinazolines) and rotationally constrained biaryls, which are critical pharmacophores in kinase inhibitors (e.g., p38 MAP kinase, EGFR) and GPCR ligands.
This guide details the strategic application of this scaffold, providing validated protocols for cross-coupling and heterocyclization, supported by mechanistic insights and troubleshooting matrices.
Section 1: Chemo-Structural Intelligence
The "Methyl Wedge" Effect
While the ortho-bromoaldehyde motif is common, the 3-methyl group distinguishes this building block.
-
Conformational Lock: In biaryl systems formed via Suzuki coupling, the 3-methyl group introduces steric clash with the adjacent ring, restricting rotation. This is often exploited to freeze bioactive conformations (atropisomerism) or fill hydrophobic pockets in enzyme active sites.
-
Metabolic Stability: The methyl group blocks the C3 position from oxidative metabolism (e.g., hydroxylation), potentially extending the half-life of the final drug candidate.
Reactivity Divergence Map
The molecule offers two distinct "handles" that can be actuated sequentially or simultaneously (cascade reactions).
Figure 1: Divergent synthetic pathways accessible from the parent scaffold. The 3-methyl group (implied in products) influences the stereochemical outcome of the Biaryl and Isoquinoline pathways.
Section 2: Protocol A - Chemoselective Suzuki-Miyaura Coupling
Objective: To couple an aryl/heteroaryl group at the C2 position without affecting the aldehyde, preserving it for subsequent reductive amination or heterocycle formation.
Mechanistic Insight
The challenge is preventing the oxidation of the aldehyde or the formation of homocoupling side products. The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ because the bidentate ferrocenyl ligand increases the stability of the Pd complex and accelerates the oxidative addition into the sterically hindered C2-Br bond (hindered by the C3-methyl).
Experimental Protocol
Reagents:
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (0.03 equiv)
-
Base: K₂CO₂ (2.5 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling of the boronic acid.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Monitoring: TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting bromide (Rf ~0.6) and the appearance of a fluorescent biaryl spot.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. Caution: The aldehyde product may be prone to oxidation on silica; minimize column time.
Section 3: Protocol B - One-Pot Isoquinoline Synthesis
Objective: Construction of 8-methylisoquinolines. This is a high-value transformation where the scaffold serves as the "ABC" ring precursor. Mechanism: A Sonogashira coupling installs an alkyne, followed by an in situ condensation with ammonia and a 6-endo-dig cyclization.
Pathway Visualization
Figure 2: Cascade sequence for isoquinoline synthesis. The 3-methyl group becomes the 8-methyl substituent in the final heterocycle.
Experimental Protocol
Reagents:
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 mmol)
-
Terminal Alkyne: Phenylacetylene or derivative (1.2 mmol)
-
Catalyst System: PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%)
-
Nitrogen Source: NH₄OAc (Ammonium Acetate) (5.0 equiv)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Sonogashira Phase: In a pressure tube, combine substrate, alkyne, Pd catalyst, CuI, and Et₃N (3 equiv) in DMF.
-
Coupling: Heat at 60°C for 2 hours under Argon. Confirm alkyne formation via LC-MS (Mass shift: +Alkyne -Br).
-
Cyclization Phase: Without isolation, add solid NH₄OAc to the reaction mixture.
-
Annulation: Seal the tube and increase temperature to 100°C for 6 hours.
-
Workup: Pour into ice water. Extract with EtOAc. The high basicity of the isoquinoline allows for acid-base extraction purification (Extract into 1M HCl, wash organics, basify aqueous layer, re-extract).
Section 4: Troubleshooting & Optimization
The following table summarizes common issues encountered with this specific scaffold due to the steric hindrance of the 3-methyl group.
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Steric hindrance at C2-Br prevents oxidative addition. | Switch to SPhos-Pd-G2 or Pd(dtbpf)Cl₂ (bulky, electron-rich ligands overcome sterics). |
| Aldehyde Oxidation | Trace oxygen or peroxide in ether solvents. | Use freshly distilled solvents; add BHT (stabilizer) if necessary. |
| Incomplete Cyclization | Imine hydrolysis competes with cyclization. | Use anhydrous conditions; add molecular sieves (4Å) during the ammonia addition step. |
| Debromination | Pd-hydride formation (beta-hydride elimination from alkyl groups). | Avoid primary alcohol solvents; stick to DMF or Dioxane. |
References
-
Suzuki-Miyaura Coupling on ortho-substituted benzaldehydes
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
- Source:Chemical Reviews, 1995.
-
URL:[Link]
- Relevance: Foundational text for optimizing sterically hindered couplings.
-
Isoquinoline Synthesis via Cascade Reactions
- Title: "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling of o-Halobenzaldehydes."
- Source:The Journal of Organic Chemistry, 2003.
-
URL:[Link]
- Relevance: Validates the Sonogashira/Cyclization p
-
Compound Data & Safety (PubChem)
-
Commercial Availability & CAS Verification
Sources
Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from 2-Bromo-3-methylbenzaldehyde
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 2-Bromo-3-methylbenzaldehyde in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the synthetic routes available and the diversity of the resulting compound library. 2-Bromo-3-methylbenzaldehyde stands out as a particularly valuable and versatile building block. Its utility is rooted in the strategic placement of three distinct functional handles: an electrophilic aldehyde , a versatile bromo substituent amenable to cross-coupling, and a methyl group that provides a subtle yet crucial steric and electronic influence.[1]
This trifecta of reactivity allows for a modular and divergent synthetic approach. The aldehyde group serves as a gateway for constructing imines, secondary alcohols, and alkenes, while the aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds. This document provides a detailed guide for researchers, outlining field-proven protocols for transforming 2-Bromo-3-methylbenzaldehyde into diverse molecular scaffolds with significant potential as kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other therapeutic agents.[2][3][4]
Part 1: Core Synthetic Strategies & Mechanistic Considerations
The synthetic power of 2-Bromo-3-methylbenzaldehyde lies in its capacity to undergo a wide array of orthogonal chemical transformations. The following section details the most impactful of these strategies, with an emphasis on the causality behind procedural choices.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
The aryl bromide moiety is the cornerstone for building molecular complexity via palladium-catalyzed reactions. These methods are foundational in modern drug discovery for their reliability and broad functional group tolerance.[5][6]
-
Suzuki-Miyaura Coupling: This reaction is a preeminent method for forming C(sp²)–C(sp²) bonds, creating biaryl structures that are privileged scaffolds in many therapeutic areas, particularly as kinase inhibitors.[2][5] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, offering high yields and tolerating a vast range of functional groups.[7][8]
-
Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the method of choice.[9] It involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9][10] The resulting aryl alkynes are valuable intermediates for constructing heterocyclic rings or for use in "click chemistry" applications.
-
Buchwald-Hartwig Amination: This reaction is arguably the most powerful method for forming C(sp²)–N bonds.[6] It allows for the direct coupling of the aryl bromide with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[11][12] This is invaluable for introducing functionalities crucial for target engagement and modulating physicochemical properties like solubility and cell permeability.
Transformations of the Aldehyde Functionality
The aldehyde group provides a secondary, orthogonal site for diversification, allowing for the introduction of new chains and functional groups.
-
Reductive Amination: A robust two-step or one-pot process to convert the aldehyde into a secondary or tertiary amine. This involves the initial formation of an imine (Schiff base) via condensation with a primary or secondary amine, followed by in-situ reduction with a mild hydride reagent like sodium triacetoxyborohydride (STAB). This method is highly efficient for building libraries of substituted benzylamines.
-
Condensation Reactions: The aldehyde readily condenses with primary amines to form imines, which are not only intermediates in reductive amination but also important ligands for metal complexes and precursors for heterocyclic synthesis.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing researchers with a robust starting point for synthesis. Causality : Each step includes an explanation for the choice of reagents and conditions, reflecting an understanding of the underlying mechanism.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol details the synthesis of 2-(4-methoxyphenyl)-3-methylbenzaldehyde, a representative biaryl scaffold.
Materials:
-
2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene and Water (4:1 mixture), degassed
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3-methylbenzaldehyde, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Expertise & Causality: Anhydrous K₂CO₃ is a common and effective base for the Suzuki reaction; its role is to activate the boronic acid for transmetalation to the palladium center.[5]
-
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed toluene/water solvent mixture via syringe.
-
Expertise & Causality: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, Pd(0) source that initiates the catalytic cycle directly. The small amount of water helps to dissolve the base and facilitate the reaction.[13] Degassing the solvent removes dissolved oxygen, which can deactivate the catalyst.[5][7]
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis
This protocol describes the coupling with phenylacetylene.
Materials:
-
2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA), anhydrous and degassed
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-3-methylbenzaldehyde, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine via syringe, followed by phenylacetylene.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) if the reaction is sluggish.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of 4-(2-formyl-6-methylphenyl)morpholine.
Materials:
-
2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.024 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial.
-
Expertise & Causality: The combination of a palladium pre-catalyst like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling sterically hindered substrates.[12] NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle.[12][14] These reagents are air- and moisture-sensitive.
-
-
Reagent Addition: Outside the glovebox (if necessary, maintaining an inert atmosphere), add 2-Bromo-3-methylbenzaldehyde, anhydrous toluene, and finally morpholine via syringe.
-
Reaction: Seal the vial and heat to 100 °C with stirring.
-
Monitoring: Monitor by LC-MS for the disappearance of the starting material (typically 12-24 hours).
-
Work-up: Cool to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Part 3: Data Presentation & Visualization
Table 1: Summary of Synthetic Protocols and Expected Outcomes
| Reaction Type | Key Reagents & Catalysts | Solvent | Temp. (°C) | Typical Time | Product Class |
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90 | 4-12 h | Biaryl Aldehydes |
| Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, TEA | Triethylamine | 25-50 | 2-6 h | Aryl-Alkyne Aldehydes |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 12-24 h | Aryl-Amine Aldehydes |
Visualization of Catalytic Cycles
The efficiency of palladium-catalyzed reactions stems from a well-defined catalytic cycle. Understanding these cycles is key to troubleshooting and optimization.
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Special Issue: Kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. kbfi.ee [kbfi.ee]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
2-Bromo-3-methylbenzaldehyde in the synthesis of natural product analogues
Application Note: Strategic Utilization of 2-Bromo-3-methylbenzaldehyde in the Synthesis of Isoquinoline Alkaloid Analogues and Biaryl Kinase Inhibitors
Executive Summary
This application note details the strategic deployment of 2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) as a high-value linchpin in the synthesis of nitrogen-containing heterocycles, specifically isoquinolines and biaryl scaffolds .
While generic o-halobenzaldehydes are common in organic synthesis, the 3-methyl variant offers a unique steric and electronic profile. The C3-methyl group, adjacent to the C2-bromine, introduces localized steric strain that influences catalyst approach and regioselectivity, often suppressing side reactions observed in less hindered analogues. This guide provides optimized protocols for converting this intermediate into bioactive isoquinoline alkaloid analogues (via Sonogashira/cyclization cascades) and biaryl precursors for kinase inhibitors (via Suzuki-Miyaura coupling), addressing the specific challenges posed by the sterically congested C2-C3 axis.
Chemical Profile & Strategic Utility
2-Bromo-3-methylbenzaldehyde is a trisubstituted benzene derivative acting as a dual-electrophile. Its utility stems from two orthogonal reactive sites:
-
C1-Formyl Group: A "soft" electrophile susceptible to condensation (imines, hydrazones) and nucleophilic addition.
-
C2-Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
Expert Insight - The "Orthogonal Steric Effect": Unlike simple 2-bromobenzaldehyde, the C3-methyl group in this specific isomer exerts a "buttressing effect" on the C2-bromide.
-
Challenge: It increases the energy barrier for oxidative addition during Pd-catalysis.
-
Advantage: It prevents rotational freedom in resulting biaryls (atropisomerism potential) and shields the resulting isoquinoline core from metabolic oxidation at the typically reactive C3/C4 positions in drug candidates.
Strategic Disconnection (Graphviz)
Figure 1: Retrosynthetic analysis showing the modular assembly of the isoquinoline core from 2-bromo-3-methylbenzaldehyde.
Application Case Study: Synthesis of 3-Arylisoquinolines
Isoquinolines are the core scaffold of thousands of natural products (e.g., Berberine, Papaverine). The following protocol describes a robust Sonogashira-Cyclization Domino sequence optimized for the 3-methyl substituted starting material.
Protocol A: Sonogashira Coupling
Objective: Installation of the alkyne handle at the sterically hindered C2 position.
Materials:
-
2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (1 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Dry THF or DMF (degassed)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried Schlenk flask with 2-bromo-3-methylbenzaldehyde (5 mmol, 995 mg), Pd(PPh₃)₂Cl₂ (70 mg), and CuI (10 mg) under Argon.
-
Addition: Add degassed THF (20 mL) followed by Et₃N (2.1 mL).
-
Initiation: Add phenylacetylene (6 mmol, 0.66 mL) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C for 6–8 hours.
-
Critical Note: The C3-methyl group slows kinetics compared to unsubstituted benzaldehyde. Do not exceed 80°C to avoid alkyne polymerization; instead, extend time if conversion is incomplete.
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc 95:5).
-
Yield Expectation: 85–92% of 2-(phenylethynyl)-3-methylbenzaldehyde.
Protocol B: Cyclization to Isoquinoline
Objective: Ring closure using an ammonia source.
Materials:
-
Intermediate from Protocol A (1.0 equiv)
-
tert-Butylamine (t-BuNH₂) (4.0 equiv) OR NH₄OAc (excess)
-
Catalyst: CuI (10 mol%) or AgOTf (5 mol%) (Optional but recommended for speed)
-
Solvent: DMF or Toluene
Step-by-Step Methodology:
-
Dissolution: Dissolve the alkynyl benzaldehyde (1 mmol) in Toluene (5 mL).
-
Amine Addition: Add t-BuNH₂ (4 mmol).
-
Cyclization: Heat to 100°C in a sealed tube for 12 hours.
-
Purification: Silica gel chromatography (DCM/MeOH 98:2).
Data Summary: Yield Optimization
| Entry | Alkyne Substituent | Amine Source | Catalyst | Yield (%) | Notes |
| 1 | Phenyl | NH₄OAc | None (Thermal) | 65% | Slow (24h) |
| 2 | Phenyl | t-BuNH₂ | CuI (10%) | 89% | Best balance of cost/yield |
| 3 | 4-Methoxy-Phenyl | t-BuNH₂ | AgOTf (5%) | 91% | Fastest kinetics (4h) |
| 4 | Hexyl (Aliphatic) | t-BuNH₂ | CuI (10%) | 78% | Aliphatic alkynes less reactive |
Application Case Study: Biaryl Synthesis (Kinase Inhibitors)
Many kinase inhibitors (e.g., p38 MAP kinase inhibitors) utilize a biaryl core. The 2-bromo-3-methylbenzaldehyde serves as a "Left-Hand Side" (LHS) fragment where the aldehyde allows for subsequent functionalization (e.g., reductive amination).
Protocol C: Sterically Demanding Suzuki-Miyaura Coupling
Challenge: The ortho-methyl group hinders the approach of the boronic acid. Standard conditions (Pd(PPh₃)₄/Na₂CO₃) often result in sluggish turnover or homocoupling.
Optimized System:
-
Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%).
-
Why S-Phos? This Buchwald ligand is specifically designed to facilitate oxidative addition and reductive elimination in sterically hindered biaryls.
-
-
Base: K₃PO₄ (2.0 equiv).
-
Solvent: Toluene/Water (10:1).
Workflow (Graphviz):
Figure 2: Suzuki coupling workflow utilizing S-Phos to overcome steric hindrance at the C2-C3 axis.
Troubleshooting & Expert Tips
-
Aldehyde Oxidation: The aldehyde group is prone to air oxidation to the carboxylic acid (2-bromo-3-methylbenzoic acid).
-
Solution: Store the starting material under Nitrogen/Argon at 4°C. If the solid appears yellow/crusty, recrystallize from Hexane/EtOAc before use.
-
-
Debromination: In Pd-catalyzed reactions, competing hydrodehalogenation (replacing Br with H) can occur if the reaction is overheated with excess amine.
-
Control: Keep the temperature strictly controlled and ensure the solvent is anhydrous.
-
-
Regioselectivity: In the isoquinoline synthesis, the cyclization is exclusively 6-endo-dig due to the geometric constraints imposed by the aldehyde-imine tether. The 3-methyl group does not interfere with the cyclization step itself, only the initial coupling.
References
-
BenchChem. "2-Bromo-3-methylbenzaldehyde Product Profile & Reactivity." BenchChem Database. Accessed October 2023.[4] Link
-
ChemicalBook. "Synthesis and Properties of 2-Bromo-3-methylbenzaldehyde." ChemicalBook CAS Database. Link
-
Roesch, K. R., & Larock, R. C. (2001). "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." Journal of Organic Chemistry, 66(24), 8042-8051. (Foundational protocol for alkyne-imine cyclization). Link
-
Dai, G., & Larock, R. C. (2003). "Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines." Journal of Organic Chemistry, 68(3), 920-928. Link
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358-3366. (Basis for S-Phos recommendation). Link
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
Experimental protocol for Suzuki coupling of 2-Bromo-3-methylbenzaldehyde
Application Note & Experimental Protocol
Executive Summary & Strategic Analysis
The Challenge: The "Ortho-Sandwich" Effect
The coupling of 2-Bromo-3-methylbenzaldehyde presents a specific class of synthetic challenge known as the "ortho-sandwich" effect.[1] Unlike standard aryl halides, this substrate features steric bulk immediately adjacent to the reactive center on both sides:
-
C1 Position: Formyl group (-CHO) – Electron-withdrawing but sterically significant.
-
C3 Position: Methyl group (-CH3) – Electron-donating and sterically obstructive.
While the electron-deficient nature of the aldehyde theoretically activates the C-Br bond for oxidative addition, the dual ortho-substitution severely impedes the approach of the palladium catalyst. Furthermore, the aldehyde moiety is susceptible to side reactions (Cannizzaro disproportionation or oxidation) under the harsh basic conditions often required to force hindered couplings.
The Solution: Dialkylbiaryl Phosphine Ligands
Standard catalysts like
This protocol utilizes Buchwald-type ligands (specifically SPhos or XPhos ). These ligands possess two critical features:
-
Electron-Richness: Facilitates oxidative addition into the hindered C-Br bond.
-
Structural Bulk: The biaryl backbone promotes the reductive elimination step, which is often the turnover-limiting step for hindered substrates.
Experimental Design Matrix
The following parameters have been optimized to balance reactivity with functional group tolerance.
| Parameter | Selected Condition | Rationale |
| Catalyst Precursor | SPhos Pd G2 (or Pd(OAc)₂ + SPhos) | The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at mild temperatures. |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Provides the optimal "pocket" for ortho-substituted substrates. |
| Base | Strong enough to activate the boronic acid but milder than hydroxides/alkoxides, preserving the aldehyde. | |
| Solvent System | Toluene / Water (10:1) | Biphasic system solubilizes the inorganic base while protecting the catalyst in the organic phase. |
| Temperature | 80 °C | Sufficient thermal energy to overcome the steric barrier without degrading the aldehyde. |
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: SPhos Pd G2 (2–5 mol%)
-
Alternative: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
-
-
Base:
(Tribasic, anhydrous or hydrate) (2.0 equiv) -
Solvent: Toluene (HPLC grade) and Deionized Water.
Step-by-Step Methodology
Phase 1: Reactor Setup & Inerting
-
Glassware: Oven-dry a 25 mL Schlenk tube or a microwave vial with a heavy-walled septum.
-
Weighing: Add the solid reagents:
-
2-Bromo-3-methylbenzaldehyde (199 mg, 1.0 mmol)
-
Aryl Boronic Acid (1.2 mmol)
- (425 mg, 2.0 mmol)
-
SPhos Pd G2 (14 mg, 0.02 mmol, 2 mol%)
-
-
Inerting: Seal the vessel. Evacuate under high vacuum and backfill with Argon (repeat 3 times). Note: Oxygen is the primary cause of catalyst death in hindered couplings.
Phase 2: Solvent Addition & Degassing[2]
-
Solvent Prep: In a separate flask, sparge Toluene (4 mL) and Water (0.4 mL) with Argon for 15 minutes.
-
Addition: Syringe the degassed solvents into the reaction vessel through the septum.
-
Final Purge: Briefly purge the headspace with Argon for 30 seconds.
Phase 3: Reaction & Monitoring
-
Heating: Place the vessel in a pre-heated oil block at 80 °C . Stir vigorously (≥800 RPM). High shear mixing is critical for biphasic reactions.
-
Timecourse:
-
Standard substrates: 2–4 hours.
-
Highly electron-deficient boronic acids: 6–12 hours.
-
-
Monitoring: Check by TLC or LC-MS.
-
TLC Stain: 2,4-DNP stain is specific for the aldehyde (orange/red spot).
-
Phase 4: Workup & Purification
-
Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separation: Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate.
-
Drying: Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0%
20%).
-
Visualized Workflows
The Catalytic Cycle: Overcoming Steric Hindrance
The diagram below illustrates how the SPhos ligand facilitates the difficult steps of the cycle for this specific substrate.
Caption: The Catalytic Cycle. SPhos is essential to drive the Pd center through the sterically crowded Oxidative Addition and Reductive Elimination steps.
Experimental Workflow
Caption: Operational workflow for the bench-scale synthesis.
Troubleshooting & Critical Control Points
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Oxidation) | Ensure rigorous degassing. Switch to XPhos if SPhos fails (XPhos is slightly more stable and bulkier). |
| Protodeboronation | Unstable Boronic Acid | The boronic acid is losing its boron group before coupling. Switch base to |
| Homocoupling (Ar-Ar) | Oxygen Ingress | Oxygen promotes homocoupling of the boronic acid. Re-check septum integrity and inert gas lines. |
| Aldehyde Degradation | Base too strong | Avoid hydroxide bases (NaOH, KOH). Stick to Phosphates or Carbonates. |
References
-
Barder, T. E., et al. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes with Scope and Generality. Journal of the American Chemical Society. (Seminal paper on SPhos/XPhos utility).
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Valente, C., et al. (2012). PEPPSI-Theme: The Highly Active and Robust Pd-NHC Family. Organometallics.
-
Sigma-Aldrich.
Sources
Application Note: Palladium-Catalyzed Transformations of 2-Bromo-3-methylbenzaldehyde
[1]
Part 1: Executive Summary & Strategic Analysis
2-Bromo-3-methylbenzaldehyde (CAS: 109341-86-8) is a high-value pharmacophore scaffold. Its structural uniqueness lies in the juxtaposition of a reactive electrophile (C-Br), a steric gatekeeper (3-methyl), and a versatile synthetic handle (2-formyl).
While the aldehyde group allows for downstream diversification (e.g., reductive amination, Wittig olefination), the 3-methyl substituent presents a specific challenge in palladium catalysis. It imposes significant steric bulk proximal to the metal center during the oxidative addition and, more critically, the reductive elimination steps. Standard protocols using triphenylphosphine (
This guide provides field-proven protocols utilizing next-generation ligand systems (Buchwald dialkylbiaryl phosphines) to overcome these steric barriers, ensuring high yields and chemoselectivity.
Mechanistic Insight: The "3-Methyl Effect"
In Pd-catalyzed cross-couplings, the rate-determining step for sterically hindered substrates is often reductive elimination . The 3-methyl group clashes with the ligands on the square-planar Pd(II) complex.
-
Solution: Use bulky, electron-rich ligands (e.g., SPhos , XPhos ) that promote reductive elimination through relief of steric congestion and stabilize the monoligated Pd(0) species.
Part 2: Detailed Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Synthesis of 3-methyl-2-arylbenzaldehydes (Biaryl scaffolds).
Rationale: The SPhos ligand is selected for its exceptional ability to facilitate the coupling of ortho-substituted aryl halides. The use of potassium phosphate (
Materials
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Palladium(II) acetate (
, 2 mol%) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Base:
(tribasic, 2.0 equiv) -
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Methodology
-
Pre-complexation (Critical Step): In a separate vial, dissolve
(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of dry Toluene. Stir at room temperature for 10 minutes. Observation: The solution should turn from orange to a pale yellow/colorless active catalyst species. -
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add:
-
2-Bromo-3-methylbenzaldehyde (199 mg, 1.0 mmol)[1]
-
Aryl boronic acid (1.2 mmol)
- (424 mg, 2.0 mmol)
-
-
Solvent Addition: Add Toluene (4 mL) and deionized water (0.5 mL).
-
Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (prevents homocoupling and catalyst poisoning).
-
Catalyst Injection: Syringe the pre-formed catalyst solution (from Step 1) into the reaction vial.
-
Heating: Seal the vial and heat to 100°C for 12 hours.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL). Dry the organic layer over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Data Summary: Expected Yields
| Boronic Acid Type | Electronic Nature | Steric Hindrance | Expected Yield |
| Phenylboronic acid | Neutral | None | 92-95% |
| 4-Methoxyphenylboronic acid | Electron-Rich | None | 88-92% |
| 2-Tolylboronic acid | Neutral | High (Ortho-Ortho) | 75-82% |
| 4-Cyanophenylboronic acid | Electron-Poor | None | 85-90% |
Protocol B: Sonogashira Coupling & Isoquinoline Synthesis
Objective: Synthesis of substituted isoquinolines via a Tandem Coupling-Cyclization sequence. Rationale: The ortho-aldehyde group acts as a perfect electrophile for cyclization with ammonia or primary amines after the alkyne insertion. This is a "atom-economic" route to heterocycles.
Materials
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv)
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Catalyst:
(3 mol%) -
Co-Catalyst: CuI (Copper(I) Iodide, 2 mol%)
-
Base/Solvent: Triethylamine (
, anhydrous) -
Cyclization Reagent: Ammonia source (
or methanolic ammonia)
Step-by-Step Methodology
Stage 1: Sonogashira Coupling
-
Charge a dried Schlenk flask with 2-Bromo-3-methylbenzaldehyde (1.0 mmol),
(21 mg), and CuI (4 mg). -
Evacuate and backfill with Nitrogen (3 cycles).
-
Add anhydrous
(5 mL) and the terminal alkyne (1.2 mmol). -
Stir at 60°C for 4-6 hours. Note: Monitor by TLC.[2] The formation of the internal alkyne intermediate should be quantitative.
-
Intermediate Check: You may isolate the 2-alkynyl-3-methylbenzaldehyde, but for isoquinoline synthesis, a one-pot telescoping is preferred.
Stage 2: Cyclization (Isoquinoline Formation)
-
To the crude reaction mixture (or isolated intermediate dissolved in EtOH), add
(Ammonium Acetate, 5.0 equiv). -
Heat the mixture to 80°C for 6 hours.
-
Mechanism: The ammonia condenses with the aldehyde to form an imine, which then undergoes a 6-endo-dig cyclization onto the alkyne, activated by the residual metal or thermal conditions.
-
Work-up: Remove volatiles, redissolve in DCM, wash with
, and purify by column chromatography.
Part 3: Visualization & Workflows
Figure 1: Reaction Pathways & Decision Matrix
This diagram illustrates the divergent synthetic pathways available for 2-Bromo-3-methylbenzaldehyde, aiding in experimental design.
Caption: Divergent synthetic workflows for 2-Bromo-3-methylbenzaldehyde. The red dashed line indicates a cascade cyclization route.
Part 4: Troubleshooting & Optimization
Catalyst Deactivation (Palladium Black)
-
Symptom: Reaction solution turns black rapidly; conversion stalls.
-
Cause: The aldehyde group can undergo oxidative addition into the C-H bond, followed by decarbonylation (loss of CO), leading to catalyst poisoning.
-
Solution:
-
Lower reaction temperature (stay below 110°C).[3]
-
Increase ligand loading (L:Pd ratio of 2:1 or 3:1).
-
Expert Tip: Add 10 mol% of a sacrificial alkene (e.g., 1-hexene) to stabilize Pd(0) species if using phosphine-free conditions (though phosphine ligands are recommended here).
-
Aldehyde Oxidation[6]
-
Symptom: Formation of 2-bromo-3-methylbenzoic acid.
-
Cause: Trace oxygen in the presence of base and Pd.
-
Solution: Rigorous degassing is non-negotiable. Use the freeze-pump-thaw method for small scales (<100 mg).
Steric Resistance
-
Symptom: Starting material remains despite active catalyst.
-
Cause: The 3-methyl group blocks the approach of the boronic acid during transmetalation.
-
Solution: Switch to Pd-PEPPSI-IPr catalyst. The N-Heterocyclic Carbene (NHC) ligand is bulkier and more electron-rich, forcing the reaction forward more aggressively than phosphines.
References
-
Suzuki-Miyaura Coupling of Sterically Hindered Substrates
- Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Halides. Journal of the American Chemical Society.
- Context: Establishes the efficacy of SPhos and XPhos ligands for ortho-substituted aryl halides.
-
Isoquinoline Synthesis via Sonogashira Coupling
-
Palladium-Catalyzed Formylation and Side Reactions
- Source: Korspien, I., et al. (2017). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
- Context: Discusses the stability of aryl bromides and aldehyde products under Pd-c
-
General Reactivity of 2-Bromo-3-methylbenzaldehyde
- Source: PubChem Compound Summary for CID 13707076.
- Context: Physical properties and safety d
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Bromo-3-methylbenzaldehyde as a Strategic Building Block for Functional Materials
Executive Summary
2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) is a trisubstituted benzene derivative that serves as a high-value scaffold in the synthesis of organic semiconductors (OLEDs), kinase inhibitors, and advanced heterocyclic ligands.[1][2][3][4] Its structural uniqueness lies in the "Ortho-Scaffold Effect" : the 2-bromo position allows for metal-catalyzed cross-coupling, while the 3-methyl group provides critical steric bulk that modulates molecular planarity—a vital parameter in designing blue-shifting OLED emitters and atropisomeric drugs.
This guide details the reactivity profile, handling protocols, and specific synthetic workflows for transforming this building block into functional materials.
Chemical Profile & Reactivity Analysis
Structural Logic
The molecule features three distinct reactivity vectors:
-
C1-Formyl Group (-CHO): Electrophilic center for condensation reactions (Schiff base, Wittig, Knoevenagel).
-
C2-Bromide (-Br): Site for Pd/Cu-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The position ortho to the aldehyde facilitates cyclization pathways (e.g., to isoquinolines).
-
C3-Methyl Group (-CH₃): Provides steric hindrance. In functional materials, this prevents π-π stacking aggregation, enhancing solid-state fluorescence efficiency.
Physicochemical Data
| Property | Value | Notes |
| CAS Number | 109179-31-9 | Verified Identifier [1] |
| Molecular Formula | C₈H₇BrO | |
| Molecular Weight | 199.05 g/mol | |
| Appearance | White to pale yellow solid | Light sensitive |
| Solubility | DCM, THF, Toluene, Ethanol | Insoluble in water |
| Hazards | H302, H315, H319, H335 | Irritant/Harmful [1] |
Visualization: Reactivity Architecture
The following diagram maps the divergent synthetic pathways accessible from 2-Bromo-3-methylbenzaldehyde.
Figure 1: Divergent synthetic pathways. The central building block enables access to materials science (top path) and medicinal chemistry (bottom path) workflows.
Application Protocols
Protocol A: Synthesis of Sterically Hindered Biaryls (OLED Precursors)
Context: This protocol utilizes the Suzuki-Miyaura coupling to attach a carbazole unit. The 3-methyl group on the benzaldehyde prevents the biaryl system from becoming fully planar, which increases the triplet energy (
Mechanism: Pd(0)-catalyzed cycle involving oxidative addition (hindered by ortho-substituents), transmetallation, and reductive elimination.
Materials:
-
Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 eq)
-
Coupling Partner: 9-Phenyl-9H-carbazol-3-ylboronic acid (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (4 mol%) – Critical for sterically hindered substrates [2].
-
Base: K₃PO₄ (3.0 eq)
-
Solvent: Toluene/Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Toluene and Water via syringe.
-
Activation: Heat the mixture to 100°C for 12 hours. The color should shift from dark red to black (active Pd species).
-
Note: The 3-methyl group slows oxidative addition; rigorous temperature control is required.
-
-
Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
-
Checkpoint: Monitor TLC for the disappearance of the aldehyde starting material (
).
-
Protocol B: Schiff Base Ligand Synthesis
Context: Synthesis of (E)-2-((2-bromo-3-methylbenzylidene)amino)phenol ligands for Zn(II) or Cu(II) coordination. These complexes are investigated for their optical non-linearity and biological activity [3].
Materials:
-
Substrate: 2-Bromo-3-methylbenzaldehyde (10 mmol)
-
Amine: 2-Aminophenol (10 mmol)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-bromo-3-methylbenzaldehyde in ethanol in a round-bottom flask.
-
Addition: Add 2-aminophenol slowly with stirring. The solution may turn yellow immediately.
-
Reflux: Add acetic acid and reflux at 78°C for 4–6 hours.
-
Crystallization: Cool the mixture to 0°C. The Schiff base typically precipitates as a solid.
-
Isolation: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol if necessary.
-
Validation: IR spectroscopy should show the appearance of the imine (C=N) stretch at ~1615 cm⁻¹ and disappearance of the carbonyl (C=O) stretch at ~1690 cm⁻¹ [3].
-
Experimental Workflow Diagram
The following DOT diagram illustrates the critical path for the Suzuki coupling protocol, highlighting the specific reagents required to overcome the steric hindrance of the 3-methyl group.
Figure 2: Optimized Suzuki coupling workflow for sterically hindered substrates.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Steric hindrance of 3-methyl group | Switch ligand to SPhos or XPhos to enhance oxidative addition. |
| Protodeboronation | Boronic acid instability | Use Boronic Esters (BPin) or add base after heating to 60°C. |
| No Precipitation (Schiff) | High solubility of product | Remove solvent via rotary evaporation and triturate with cold hexane. |
| Aldehyde Oxidation | Air exposure | Store starting material under inert atmosphere (Argon) at 2-8°C. |
Safety & Handling
-
Storage: Keep refrigerated (2-8°C) under inert gas. The aldehyde is susceptible to air oxidation to the corresponding benzoic acid.
-
PPE: Wear nitrile gloves and safety goggles. The compound is a skin and eye irritant (H315, H319).[3]
-
Disposal: Halogenated organic waste.
References
-
PubChem. (2025).[3] 2-Bromo-3-methylbenzaldehyde (CID 13707076).[2][3] National Library of Medicine. Available at: [Link][1][3]
-
Hilaris Publisher. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 2-Bromo-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the practical knowledge to navigate the complexities of this synthesis, ensuring both success and scientific rigor in your work.
Introduction: The Synthetic Challenge
The synthesis of 2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) presents a unique regioselectivity challenge.[1] The inherent directing effects of the methyl group (an activating ortho, para-director) and the aldehyde group (a deactivating meta-director) on the aromatic ring can lead to a mixture of isomeric products in electrophilic substitution reactions, making the isolation of the desired 2-bromo isomer complex.[1] This guide will explore common synthetic routes and provide solutions to the hurdles you may encounter.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems that can arise during the synthesis of 2-Bromo-3-methylbenzaldehyde, offering probable causes and actionable solutions.
Problem 1: Low Yield and/or Poor Regioselectivity in the Direct Bromination of 3-Methylbenzaldehyde
Symptoms:
-
GC-MS or NMR analysis of the crude product shows a mixture of brominated isomers (e.g., 4-bromo, 6-bromo) in significant quantities.
-
The isolated yield of the desired 2-Bromo-3-methylbenzaldehyde is below expectations.
Probable Causes:
-
Competing Directing Effects: As mentioned, the methyl and aldehyde groups direct bromination to different positions on the aromatic ring, leading to a product mixture.[1]
-
Reaction Conditions: Temperature, solvent, and the choice of brominating agent and catalyst can all influence the regioselectivity of the reaction.
Solutions:
-
Protect the Aldehyde Group: Temporarily converting the aldehyde to a less deactivating group, such as an acetal, can simplify the directing effects. The methyl group would then be the dominant director, favoring bromination at the ortho and para positions. Subsequent deprotection would yield the desired aldehyde.
-
Optimize Reaction Conditions:
-
Lewis Acid Catalyst: Employing a Lewis acid like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) with a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) is a common approach.[1] Experiment with the stoichiometry of the catalyst to find the optimal balance for activating the brominating agent without promoting unwanted side reactions.
-
Solvent: The choice of solvent can influence the reaction outcome. Less polar solvents may be preferable.
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.
-
Problem 2: Incomplete Oxidation of 2-Bromo-3-methylbenzyl alcohol
Symptoms:
-
TLC or LC-MS analysis of the reaction mixture shows the presence of a significant amount of the starting alcohol.
-
The final product is difficult to purify due to contamination with the starting material.
Probable Causes:
-
Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent may be inadequate for complete conversion.
-
Deactivated Oxidizing Agent: The oxidizing agent may have degraded due to improper storage or handling.
-
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
Solutions:
-
Verify Reagent Stoichiometry and Quality:
-
Ensure an appropriate excess of the oxidizing agent is used. For instance, a common protocol using Pyridinium chlorochromate (PCC) employs 3 equivalents of the reagent.[2]
-
Use a fresh, properly stored batch of the oxidizing agent.
-
-
Monitor the Reaction Closely:
-
Use TLC to track the disappearance of the starting material. The reaction should only be quenched once the starting alcohol is no longer visible.
-
-
Consider Alternative Oxidizing Agents:
-
If PCC proves problematic, other mild oxidizing agents can be employed to prevent over-oxidation to the carboxylic acid.[3] Examples include Dess-Martin periodinane (DMP) or a Swern oxidation.
-
Problem 3: Over-oxidation to 2-Bromo-3-methylbenzoic acid
Symptoms:
-
The presence of a carboxylic acid byproduct is detected by IR (broad O-H stretch) or NMR spectroscopy.
-
The product's melting point is higher than expected, or it has poor solubility in non-polar solvents.
Probable Causes:
-
Harsh Oxidizing Agent: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will readily oxidize the aldehyde to a carboxylic acid.[1]
-
Reaction Conditions: Prolonged reaction times or elevated temperatures, even with milder oxidants, can lead to over-oxidation.
Solutions:
-
Use a Mild and Selective Oxidizing Agent: PCC is generally effective for this transformation, as are the conditions for Swern and Dess-Martin oxidations.[2]
-
Strict Control of Reaction Parameters:
-
Maintain the recommended reaction temperature.
-
Monitor the reaction closely and quench it as soon as the starting alcohol is consumed to avoid further oxidation of the newly formed aldehyde.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain 2-Bromo-3-methylbenzaldehyde with high purity?
The two-step route involving the bromination of 3-methylbenzyl alcohol followed by oxidation to the aldehyde is often more reliable than direct bromination of 3-methylbenzaldehyde due to the regioselectivity challenges of the latter. An alternative and robust method is the ortho-lithiation of 1-bromo-2-methylbenzene followed by formylation with a suitable formylating agent like N,N-dimethylformamide (DMF).[4]
Q2: I am having trouble with the purification of the final product. What are the recommended methods?
-
Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.[2]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. Hexane has been reported as a suitable solvent.[5]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification.[6][7]
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Yes, several reagents used in these syntheses require careful handling:
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Avoid inhalation and skin contact.
-
Organolithium Reagents (e.g., n-BuLi): Pyrophoric (ignite spontaneously in air). Must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.
-
Pyridinium chlorochromate (PCC): A suspected carcinogen and a strong oxidizing agent. Handle with care, avoiding inhalation of the dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use. The final product, 2-Bromo-3-methylbenzaldehyde, is also classified as harmful if swallowed, and causes skin and eye irritation.[8]
Experimental Protocols
Protocol 1: Oxidation of 2-Bromo-3-methylbenzyl alcohol using PCC
This protocol is adapted from established procedures for the oxidation of benzyl alcohols.[2]
Materials:
-
2-Bromo-3-methylbenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a dry, round-bottomed flask under an inert atmosphere, add 2-Bromo-3-methylbenzyl alcohol (1.00 eq.).
-
Add anhydrous DCM to dissolve the alcohol.
-
To this solution, add PCC (3.00 eq.) in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC until the starting material is no longer observed.
-
Upon completion, concentrate the reaction mixture by rotary evaporation.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 20:80) to afford 2-Bromo-3-methylbenzaldehyde as a white solid.[2]
| Parameter | Value |
| Starting Material | 2-Bromo-3-methylbenzyl alcohol |
| Reagent | Pyridinium chlorochromate (PCC) |
| Stoichiometry | 1:3 (Alcohol:PCC) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Yield | ~89%[2] |
Visualizations
Workflow for the Synthesis of 2-Bromo-3-methylbenzaldehyde via Oxidation
Caption: A two-step synthesis of 2-Bromo-3-methylbenzaldehyde.
Troubleshooting Decision Tree for Low Product Yield
Caption: A decision tree for troubleshooting low product yields.
References
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 | Benchchem [benchchem.com]
- 2. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-3-methylbenzaldehyde
Ticket ID: PUR-2B3MB-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of Column Chromatography for 2-Bromo-3-methylbenzaldehyde
Core Directive & Scope
Welcome to the Purification Technical Support Center. You are likely working with 2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9), a critical intermediate for Suzuki couplings and scaffold synthesis.
This compound presents specific purification challenges:
-
Regioisomer Co-elution: If synthesized via bromination of 3-methylbenzaldehyde, the para-isomer (2-bromo-5-methylbenzaldehyde) often co-elutes.
-
Autoxidation: Benzaldehydes spontaneously oxidize to benzoic acids (2-bromo-3-methylbenzoic acid) upon air exposure, causing "streaking" on silica.
-
Phase State: It is a low-melting solid/oil, making crystallization difficult without prior enrichment.
This guide provides a self-validating workflow to isolate high-purity material.
Diagnostic Module: Pre-Run Analysis
User Question: "My crude mixture shows multiple spots on TLC. How do I identify my product and prepare the sample?"
TLC Protocol[1][2][3]
-
Stationary Phase: Silica Gel 60 F254.
-
Visualization: UV (254 nm) is primary.
-
Expert Tip: Use 2,4-DNP stain (2,4-Dinitrophenylhydrazine). Aldehydes turn distinct yellow/orange. This distinguishes your target from non-carbonyl impurities (like starting bromotoluenes).
-
-
Target Rf: Adjust solvent so the product Rf is 0.25 – 0.35 .
Sample Loading Strategy
Since 2-Bromo-3-methylbenzaldehyde is a low-melting solid or viscous oil, Dry Loading is mandatory for high-resolution separation.
-
Dissolve crude in minimum Dichloromethane (DCM).
-
Add Silica Gel (ratio 1:2 crude-to-silica by weight).
-
Rotary evaporate to a free-flowing powder.
-
Load this powder on top of the packed column.[1]
Why? Liquid loading of viscous oils leads to "band broadening" and poor separation of closely eluting isomers.
Method Development: Solvent Systems
User Question: "Hexane/Ethyl Acetate isn't separating the impurities well. What are my alternatives?"
Standard System (General Purpose)
-
Gradient: 0%
10% EtOAc. -
Profile: The bromo-group increases lipophilicity compared to the parent benzaldehyde. Expect elution at 5-8% EtOAc.
Advanced System (For Regioisomer Separation)
If you cannot separate the 2-bromo-3-methyl isomer from the 2-bromo-5-methyl isomer:
-
Solvent: Toluene / Hexane (or pure Toluene).
-
Mechanism: Toluene engages in
- interactions with the aromatic ring. The steric bulk of the ortho-bromo vs. meta-methyl groups affects this interaction differently for each isomer, often improving resolution where EtOAc fails.
Data Summary: Solvent Selectivity
| Solvent System | Polarity | Application | Expected Rf (Target) |
| Hexane / EtOAc (95:5) | Low | General purification | ~0.30 |
| Hexane / DCM (3:1) | Medium | Removal of non-polar halides | ~0.35 |
| Toluene (100%) | Low | Isomer Separation (Critical) | ~0.40 |
| Hexane / Et2O (90:10) | Low | Alternative if EtOAc overlaps | ~0.30 |
Execution & Troubleshooting (FAQs)
User Question: "I see a streak trailing my product spot. Is my column failing?"
Diagnosis: This is likely 2-bromo-3-methylbenzoic acid , formed by oxidation. Acids bind strongly to silica and "drag." Solution:
-
Pre-wash: Wash your crude organic layer with Saturated NaHCO
before chromatography to remove the acid. -
Doping: Add 1% Acetic Acid to the eluent. This suppresses the ionization of the impurity, tightening the streak into a distinct band (though it will likely still elute later). Note: For aldehydes, pre-washing is superior to acid-doping.
User Question: "My product is co-eluting with a spot just above it."
Diagnosis: Likely unreacted starting material (e.g., 3-methylbenzaldehyde) or a non-polar brominated byproduct. Solution:
-
Switch to Isocratic Elution . Instead of a gradient, run 4-5 column volumes (CV) of the solvent mixture that gives Rf 0.25.
-
Increase the Stationary Phase Ratio . Use 50:1 Silica:Crude (by mass) instead of the standard 20:1.
The "Secret Weapon": Bisulfite Adduct Purification
User Question: "Column chromatography is too difficult due to close impurities. Is there a chemical alternative?"
Expert Insight: Yes. Aldehydes form water-soluble adducts with Sodium Bisulfite, while most impurities (ketones, esters, aromatics) do not. This method can bypass chromatography entirely.
Protocol:
-
Formation: Dissolve crude (organic solvent, e.g., Et2O) and add saturated aqueous Sodium Bisulfite (NaHSO
) . Shake vigorously for 15-30 mins. -
Separation: The aldehyde moves to the Aqueous Layer as a bisulfite adduct. The impurities stay in the Organic Layer.
-
Wash: Separate layers. Wash the aqueous layer 2x with Et2O to remove trapped organics.
-
Regeneration: Basify the aqueous layer (pH > 10) with Sodium Carbonate (Na
CO ) or NaOH. The adduct breaks, regenerating the aldehyde. -
Extraction: Extract the milky aqueous layer with Et2O or DCM. Dry (MgSO
) and concentrate.
Result: >98% pure aldehyde without running a column.
Visualization & Logic Flows
Workflow Diagram: Purification Logic
Caption: Decision matrix for selecting between standard chromatography, specialized solvent systems, or chemical purification.
Troubleshooting Logic Tree
Caption: Rapid diagnostic tree for common chromatographic failures.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedures for aldehyde purification and bisulfite adducts).
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. J. Org.[5] Chem.1978 , 43, 2923–2925.[5] (The foundational text on Flash Chromatography).
-
ChemicalBook. 2-Bromo-3-methylbenzaldehyde Product Properties and Synthesis. (Melting point and solubility data).
-
ResearchGate. Discussion on Separation of Regio-isomers of Bromobenzaldehydes. (Insights on toluene/silica interactions).
Disclaimer: Always consult the Safety Data Sheet (SDS) before handling brominated aromatic compounds. Work in a fume hood to avoid inhalation of vapors.
Sources
Recrystallization of 2-Bromo-3-methylbenzaldehyde
Technical Support Center:
Case ID: 2B3MB-PUR-001 Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Low-Melting Challenge
Welcome to the technical support hub for 2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9).[1][2] This compound presents a specific, notorious challenge in purification: Oiling Out .
With a melting point of 53–54 °C [1], this compound sits in the "danger zone" for standard recrystallization. If your solvent's boiling point exceeds this temperature, you risk forming a stable emulsion (oil) rather than a crystal lattice. This guide prioritizes thermodynamic control to bypass the oil phase and achieve high-purity crystalline needles.
Phase 1: Solvent System Selection (The Setup)
Q1: What is the optimal solvent system for this specific aldehyde? A: We recommend a two-solvent system utilizing Ethanol/Water or Hexane/Ethyl Acetate . Single-solvent recrystallization is often too aggressive for this low-melting solid.
| System | Composition (v/v) | Mechanism | Best For |
| Primary | Ethanol : Water (9:1 to 4:1) | Anti-solvent precipitation | General purity enhancement; removal of inorganic salts. |
| Secondary | Hexane : Ethyl Acetate (10:1) | Polarity adjustment | Removing non-polar isomeric impurities (e.g., 2-bromo-5-methylbenzaldehyde). |
| Alternative | Petroleum Ether (40-60) | Temperature limiting | Preventing "oiling out" by capping the process temp below the MP. |
Q2: Why does my product turn into a yellow oil at the bottom of the flask? A: This is "oiling out" (liquid-liquid phase separation). It occurs because the melting point of 2-Bromo-3-methylbenzaldehyde (54 °C) is lower than the boiling point of many common solvents (e.g., Ethanol boils at 78 °C).
-
The Physics: If you heat the mixture to reflux (78 °C), the compound melts. Upon cooling, if the solution becomes supersaturated before it cools below 54 °C, it separates as a liquid oil, not a solid crystal.
-
The Fix: You must ensure the solution reaches saturation below the melting point, or use a "seeding at cloud point" protocol (detailed in Phase 2).
Phase 2: The Execution (Protocol)
Standard Operating Procedure (SOP): Low-Temperature Recrystallization
Pre-requisites:
-
Inert Atmosphere (Nitrogen/Argon) – Critical to prevent oxidation to 2-bromo-3-methylbenzoic acid [2].
-
Seed crystals (if available).
Step-by-Step Workflow:
-
Dissolution (The "Warm" Zone):
-
Place crude solid in a flask under
. -
Add Ethanol dropwise while warming the flask in a water bath set to 45–50 °C .
-
Warning: Do NOT exceed 50 °C. Do not reflux. We want to dissolve the solid near its melting point without actually melting it into an oil.
-
-
Filtration (Clarification):
-
If insoluble particles remain (likely inorganic salts or polymerized material), filter quickly through a pre-warmed funnel.
-
-
Nucleation (The Anti-Solvent):
-
Remove from heat.[4]
-
Add warm Water (approx. 40 °C) dropwise to the ethanol solution until a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to just clear the turbidity.
-
-
Crystallization (The Slow Down):
-
Allow the flask to cool to room temperature undisturbed .
-
Critical: If oil droplets appear, vigorously scratch the glass side with a rod or add a seed crystal immediately.
-
Once at room temp, move to a fridge (4 °C) for 2 hours.
-
-
Isolation:
-
Filter the white/pale-yellow needles using vacuum filtration.
-
Wash with cold (0 °C) Ethanol/Water (1:1 mixture).
-
Dry in a vacuum desiccator over
or Silica. Do not heat-dry , as the solid will sublime or melt.
-
Phase 3: Troubleshooting (The "Fix")
Q3: The oil layer refuses to crystallize even after scratching. What now? A: You are likely in a "stable metastable zone."
-
Trituration: Decant the supernatant solvent. Add a small amount of cold Pentane or Petroleum Ether to the oil. Grind the oil against the glass with a spatula. The non-polar solvent extracts impurities that prevent crystallization, often triggering rapid solidification.
-
Re-dissolution: You may have used too much solvent. Re-heat to 45 °C, add more anti-solvent (water) until cloudy, and try seeding again.
Q4: My crystals are turning orange/brown over time. A: This indicates oxidation. Benzaldehydes are auto-oxidative [3].[5][6][7]
-
Immediate Action: Recrystallize again using degassed solvents.
-
Storage: Store the purified product under Argon at 4 °C.
-
Check: Run a TLC. If a spot stays at the baseline (benzoic acid derivative), wash the organic solution with saturated
before the next recrystallization to remove the acidic impurity.
Q5: Yield is very low (<40%). Where did it go? A:
-
Solubility Loss: The compound is moderately soluble in ethanol. Collect the mother liquor (filtrate), concentrate it by 50% on a rotavap, and repeat the cooling process for a "second crop."
-
Azeotropic Loss: If you used high vacuum to dry the solid, you might have sublimed it. This compound has a significant vapor pressure.[4] Dry under mild vacuum or ambient pressure with a desiccant.
Phase 4: Visualization & Logic
Workflow: The "Oiling Out" Prevention Logic
Caption: Decision logic for handling low-melting benzaldehydes to prevent liquid-liquid phase separation.
Phase 5: Characterization (Validation)
Q6: How do I validate the purity of the final crystals? A:
-
Melting Point: Sharp range at 53–54 °C . A range >2 °C indicates retained solvent or isomeric impurities.
-
1H NMR (CDCl3):
-
Aldehyde Proton: Look for a singlet at ~10.3 ppm .
-
Methyl Group: Singlet at ~2.4-2.5 ppm .
-
Impurity Check: Look for "ghost" aldehyde peaks (e.g., at 10.2 ppm) indicating the 2-bromo-5-methyl isomer.
-
-
HPLC: Run on a C18 column (Acetonitrile/Water gradient). The acid impurity (2-bromo-3-methylbenzoic acid) will elute much earlier than the aldehyde.
References
-
Royal Society of Chemistry. (2022).[2][5] Auto-oxidation mechanisms of Benzaldehyde derivatives. Green Chemistry. Retrieved from [Link]
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | CAS#:109179-31-9 | Chemsrc [chemsrc.com]
- 2. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Bromination of 3-Methylbenzaldehyde
Welcome to the Advanced Synthesis Support Center. Subject: Troubleshooting Impurity Profiles & Selectivity in m-Tolualdehyde Bromination. Ticket ID: #BROM-3MB-001 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist.
Executive Summary: The Divergent Pathways
Researchers working with 3-methylbenzaldehyde (m-tolualdehyde) often encounter a critical decision point that defines their impurity profile: Where do you want the bromine?
The presence of both an oxidizable aldehyde (–CHO) and an activateable methyl group (–CH₃) creates a "bifurcated reactivity" landscape. Your side products depend entirely on whether you are driving a Radical Substitution (Wohl-Ziegler) or an Electrophilic Aromatic Substitution (EAS) .
| Reaction Type | Target Product | Primary Mechanism | Key Side Product Risks |
| Side-Chain (Radical) | 3-(Bromomethyl)benzaldehyde | Radical Chain (NBS/Light) | Gem-dibromides, Acyl bromides, Benzoic acids. |
| Ring (Electrophilic) | 2-Bromo-5-methylbenzaldehyde | EAS ( | Regioisomers (4-bromo/6-bromo), Poly-bromination. |
Interactive Troubleshooting Guide (Q&A)
Module A: Radical Bromination (Side-Chain Functionalization)
Context: You are using N-Bromosuccinimide (NBS) with AIBN or Light to synthesize the benzylic bromide linker.
Q1: "I am seeing a significant loss of the aldehyde peak in NMR/HPLC. Is it decomposing?"
Diagnosis: You are likely experiencing Acyl Radical Formation .
The Science: The bond dissociation energy (BDE) of the aldehydic C–H bond (~88 kcal/mol) is competitively close to the benzylic C–H bond (~89 kcal/mol). In radical conditions, the bromine radical (
-
Abstraction of aldehyde H
Acyl Radical . -
Acyl Radical +
3-Methylbenzoyl bromide (Acid Halide). -
Workup (Water/Base)
Hydrolysis to 3-Methylbenzoic acid .
Corrective Protocol:
-
Immediate Fix: Switch to a protected precursor . Convert the aldehyde to a cyclic acetal (e.g., 1,3-dioxolane) before bromination. The acetal C–H is much stronger (BDE ~93+ kcal/mol) and resists abstraction.
-
Process Adjustment: If protection is impossible, lower the reaction temperature and add the initiator (AIBN) in portions to keep the radical concentration low, favoring the thermodynamically more stable benzylic radical over the kinetic acyl radical.
Q2: "My product contains ~15% of a 'heavy' impurity (M+79 mass). What is it?"
Diagnosis: This is Over-Bromination (Gem-dibromide formation). The Science: The introduction of the first bromine atom (–CH₂Br) actually weakens the remaining C–H bonds on that carbon due to radical stabilization by the heavy atom. The resulting product, 3-(dibromomethyl)benzaldehyde , is a thermodynamic sink.
Corrective Protocol:
-
Stoichiometry Control: Never use excess NBS. Use 0.90 – 0.95 equivalents of NBS relative to the substrate. It is better to leave unreacted starting material (separable) than to generate the gem-dibromide (difficult to separate).
-
Addition Rate: Add NBS in solid portions or as a slurry over 1 hour. High instantaneous concentrations of brominating agent favor poly-substitution.
Q3: "The reaction stalls at 60% conversion. Should I add more NBS?"
Diagnosis: Initiator Exhaustion or HBr Inhibition . The Science: The Wohl-Ziegler reaction produces HBr as a byproduct.[1] High concentrations of HBr can destroy the radical initiator or catalyze the decomposition of the aldehyde/acetal. Corrective Protocol:
-
Scavenging: Add solid Potassium Carbonate (
) or a catalytic amount of epoxide to the reaction mixture to scavenge HBr in situ. -
Do NOT just add more NBS: This will likely push the reaction toward the gem-dibromide impurity described in Q2.
Module B: Electrophilic Bromination (Ring Substitution)
Context: You are using elemental Bromine (
Q4: "I am getting a mixture of isomers. Which one is which?"
Diagnosis: Regioselectivity Conflict . The Science: You have competing directing groups:
-
Aldehyde (–CHO): Strong meta-director (deactivating). Directs to position 5 .[2]
-
Methyl (–CH₃): Weak ortho/para-director (activating). Directs to positions 2, 4, 6 .
The Outcome: The activating group (Methyl) usually dictates the position, but the aldehyde's steric and electronic withdrawal complicates this.
-
Major Impurity: 4-bromo-3-methylbenzaldehyde .
-
Target (Often): 6-bromo-3-methylbenzaldehyde (also called 2-bromo-5-methylbenzaldehyde).
-
Minor Impurity: 2-bromo-3-methylbenzaldehyde (Sterically crushed between Me and CHO).
Corrective Protocol:
-
Temperature Control: Run the reaction at -10°C to 0°C . Lower temperatures increase the selectivity for the kinetically favored position (usually para to the methyl group, pos 6) over the thermodynamic mix.
-
Lewis Acid Tuning: Switch from
to a milder catalyst like Silica-supported bromine or NBS/NH₄OAc in acetonitrile for higher regiocontrol.
Visualizing the Reaction Network
The following diagram maps the critical divergence points in the Radical Bromination pathway, highlighting where the specific side products originate.
Figure 1: Mechanistic divergence in the radical bromination of 3-methylbenzaldehyde.[3] Green paths indicate the desired reaction; red and yellow paths indicate critical side reactions.
Optimized Experimental Protocols
Protocol A: High-Fidelity Benzylic Bromination (Wohl-Ziegler)
Designed to minimize gem-dibromide and acid formation.
-
Preparation: Dissolve 3-methylbenzaldehyde (10 mmol) in anhydrous Benzene or CCl₄ (or Trifluorotoluene as a greener alternative).
-
Reagents: Add N-Bromosuccinimide (NBS) (9.5 mmol, 0.95 eq ). Note: Recrystallize NBS from water before use to remove free bromine.
-
Initiator: Add AIBN (0.1 mmol) and
(100 mg, acid scavenger). -
Reaction: Heat to reflux (80°C) under
atmosphere. Irradiate with a tungsten lamp (optional but recommended for initiation). -
Monitoring: Check TLC/HPLC every 30 mins. Stop when substrate is <5% or if gem-dibromide appears.
-
Workup: Filter off succinimide. Evaporate solvent. Do not wash with aqueous base (hydrolysis risk). Purify via rapid silica filtration.
Protocol B: Acetyl Protection Strategy (Recommended)
For high-value synthesis where yield is critical.
-
Protection: Reflux 3-methylbenzaldehyde with ethylene glycol and p-TsOH in toluene (Dean-Stark trap) to form the 1,3-dioxolane .
-
Bromination: Perform Protocol A on the dioxolane.
-
Deprotection: Stir the brominated acetal in Acetone/Water with catalytic HCl at RT for 1 hour.
-
Result: This route eliminates the "Acyl Radical" pathway entirely (See Fig 1, Red Path).
Reference Data: Impurity Profile
| Impurity Name | Structure | Origin | Control Strategy |
| 3-(Dibromomethyl)benzaldehyde | Radical attack on product | Limit NBS to 0.95 eq. | |
| 3-Methylbenzoic Acid | Oxidation of aldehyde | Use | |
| Ring-Bromo Isomers | Ionic bromination ( | Keep | |
| Succinimide (Residual) | Byproduct of NBS | Filtration + Water wash (if product stable). |
References
-
Wohl-Ziegler Reaction Mechanism & Conditions. Organic Chemistry Portal. Source:[Link]
-
Regioselective Electrophilic Aromatic Bromination. MDPI Molecules, 2012. Source:[Link][4]
-
Synthesis of 3-(bromomethyl)benzaldehyde (Discussion & Protocols). ResearchGate. Source:[Link]
- Process for Synthesizing 3-Bromobenzaldehyde Acetal. Google Patents (CN102140088A).
-
3-(Bromomethyl)benzaldehyde Safety & Data. PubChem. Source:[Link][5]
Sources
Technical Support Center: Optimizing Heck Coupling of 2-Bromo-3-methylbenzaldehyde
Case ID: HECK-2B3MB-OPT Status: Open Priority: High (Process Chemistry/R&D) Subject: Troubleshooting low conversion and catalyst deactivation in sterically crowded aryl bromides.
Executive Summary: The "1,2,3-Blockade"
You are encountering low yields with 2-Bromo-3-methylbenzaldehyde not because of a single error, but due to a specific structural "perfect storm" known as the 1,2,3-substitution pattern .[1]
-
Position 1 (Formyl): Electron-withdrawing group (EWG).[1] While normally helpful for oxidative addition, it coordinates weakly to Palladium, potentially trapping it off-cycle.[1]
-
Position 3 (Methyl): The primary culprit.[1] This ortho-methyl group creates severe steric strain, preventing standard planar phosphine ligands (like
) from accommodating the oxidative addition complex.[1]
This guide provides a tiered troubleshooting approach, moving from "Classic" optimizations to "High-Performance" catalytic systems.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: The reaction turns black and precipitates metal within 1 hour. Yield is <10%. Why?
Diagnosis: Pd-Black Formation (Catalyst Death). Your catalyst is decomposing faster than it can react.[1] This is typical for hindered substrates where the oxidative addition step is slow.[1] If the Pd(0) species waits too long for the aryl halide to approach, it aggregates into inactive bulk metal. Fix: Implement "Jeffery Conditions" .
-
Mechanism: Add a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB).[1] The bromide ions and ammonium cations form a protective "electrosteric" layer around Pd nanoparticles, keeping them active in solution even without strong phosphine ligands [1].
Q2: The catalyst stays soluble (red/orange), but starting material remains unconsumed.
Diagnosis: Steric Failure at Oxidative Addition.
The Pd-Ligand complex is too bulky to fit into the C-Br bond between the aldehyde and the methyl group. Standard ligands like Triphenylphosphine (
-
Recommendation: Use
(classic) or / SPhos (modern).[1] These ligands are electron-rich (accelerating oxidative addition) and spatially shaped to snap open the hindered C-Br bond [2].[1]
Q3: I see new spots on TLC, but they aren't the product. Is the aldehyde reacting?
Diagnosis: Cannizzaro or Aldol Side Reactions. If you are using inorganic bases (KOH, NaOH) in aqueous solvents, the aldehyde is likely undergoing disproportionation (Cannizzaro) or self-condensation.[1] Fix: Switch to Anhydrous Organic Bases .
-
Recommendation: Use
(Triethylamine) or DIPEA (Hünig's base) in an anhydrous solvent like DMF or NMP.[1]
Module 2: Visualizing the Bottleneck
The following decision tree outlines the logical flow for troubleshooting your specific substrate.
Figure 1: Logic flow for diagnosing failure modes in hindered Heck couplings.
Module 3: Validated Experimental Protocols
Protocol A: The "Jeffery" Method (Phase Transfer)
Best for: Initial screening, cost-efficiency, and preventing Pd-black.[1]
| Reagent | Equivalents | Role |
| 2-Bromo-3-methylbenzaldehyde | 1.0 eq | Substrate |
| Alkene (e.g., Acrylate/Styrene) | 1.5 eq | Coupling Partner |
| Pd(OAc)₂ | 2–5 mol% | Pre-catalyst (Ligand-free) |
| TBAB (Tetra-n-butylammonium bromide) | 1.0 eq | Critical Additive: Stabilizes Pd nanoparticles |
| NaHCO₃ or K₂CO₃ | 2.5 eq | Base (Mild) |
| DMF (Anhydrous) | [0.2 M] | Solvent |
Procedure:
-
Charge a reaction vial with substrate, base, and TBAB.[1]
-
Add DMF and the alkene.[1] Degas by sparging with Argon for 10 mins.[1]
-
Add
last to prevent premature reduction.[1] -
Heat to 80–100 °C .
-
Checkpoint: If the solution remains dark brown/black but clear (colloidal), the reaction is working. If it crashes out as a mirror/powder, increase TBAB loading.[1]
Protocol B: The "High-Performance" Method (Bulky Phosphine)
Best for: Stubborn substrates that fail Protocol A.
| Reagent | Equivalents | Role |
| Substrate | 1.0 eq | |
| Pd₂(dba)₃ | 2 mol% | Pd(0) Source |
| P(t-Bu)₃ (via | 4 mol% | Ligand: Cone angle >180° forces open the steric pocket |
| Cy₂NMe (N-Methyldicyclohexylamine) | 2.0 eq | Base (Hünig's base alternative) |
| 1,4-Dioxane | [0.2 M] | Solvent |
Procedure:
-
Pre-complexation: Mix
and the phosphine ligand in Dioxane under Argon for 20 mins at RT. The solution should change color (often to a lighter yellow/orange).[1] -
Add the aryl bromide, alkene, and base.
-
Heat to 100–110 °C .
-
Note:
is pyrophoric.[1] Using the tetrafluoroborate salt ( ) is safer but requires a slight excess of base to activate.[1]
Module 4: Mechanistic Insight (Why this works)
The diagram below illustrates the steric conflict and how specific ligands resolve it.
Figure 2: The steric "gatekeeper" effect of the 3-methyl group.
Key Takeaway: The 3-methyl group physically blocks the palladium center.
-
Standard Ligands (
): Their "fan" shape hits the methyl group, preventing the Pd from getting close enough to the C-Br bond. -
Bulky Alkyl Phosphines (
): Their massive cone angle forces the complex into a mono-ligated species ( ) rather than bis-ligated ( ).[1] This smaller, highly reactive mono-species can slip past the methyl group [3].[1]
References
-
Jeffery, T. (1984).[1] "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.
-
Littke, A. F., & Fu, G. C. (2001).[1][5] "A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions."[1][5][6][7] Journal of the American Chemical Society, 123(29), 6989–7000.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[1][2][8] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.[1][8]
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. communities.springernature.com [communities.springernature.com]
Technical Support Center: Catalyst Deactivation in 2-Bromo-3-methylbenzaldehyde Reactions
Topic: Troubleshooting Pd-Catalyzed Cross-Couplings of Sterically Congested Aryl Halides Ticket ID: #RXN-2Br-3Me-CHO Priority: High (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Sandwich" Effect
You are encountering difficulties with 2-Bromo-3-methylbenzaldehyde . This substrate presents a classic "ortho-ortho" steric blockade. The bromine atom at position C2 is flanked by a formyl group at C1 and a methyl group at C3.
While the electronic activation of the C-Br bond is feasible, the steric bulk prevents the approach of the coupling partner (transmetalation) and destabilizes the active catalytic species, leading to rapid catalyst deactivation. This guide addresses the three primary failure modes: Protodehalogenation , Aldehyde Poisoning , and Pd-Black Aggregation .
Part 1: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at ~20-30% conversion, and adding more catalyst doesn't help. Why?
Diagnosis: You are experiencing Ligand Dissociation followed by Pd Aggregation .
Technical Explanation:
In sterically congested systems like 2-bromo-3-methylbenzaldehyde, the oxidative addition complex (
Corrective Action:
-
Switch Ligands: Move from simple phosphines (
) to Buchwald Dialkylbiaryl Ligands (e.g., XPhos or SPhos ). These ligands form a "roof" over the metal center, preventing aggregation while allowing the substrate to enter. -
Protocol Adjustment: Use a Pre-catalyst (e.g., XPhos Pd G4) rather than generating Pd(0) in situ to ensure a 1:1 Pd:Ligand ratio is maintained.
Q2: I observe a significant amount of 3-methylbenzaldehyde (des-bromo product) by LC-MS. Is my solvent wet?
Diagnosis: This is Protodehalogenation , but water is likely not the primary culprit—slow transmetalation is.
Technical Explanation:
The "Sandwich Effect" makes the transmetalation step (where the boronic acid attacks the Pd center) extremely slow because the approach vector is blocked by the C1-CHO and C3-Me groups.
When transmetalation is slower than the background reaction with protons (from solvent or base), the Pd-Ar species captures a hydride (often via
Corrective Action:
-
Solvent Switch: Avoid alcohols (MeOH, EtOH) which are hydride sources. Switch to anhydrous 1,4-Dioxane or Toluene .
-
Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to increase the rate of the bimolecular transmetalation step relative to the unimolecular side reactions.
Q3: Can the aldehyde group itself poison the catalyst?
Diagnosis: Yes, via Hemilabile Coordination . Technical Explanation: The carbonyl oxygen of the aldehyde is a Lewis base. In the catalytic cycle, the aldehyde oxygen can coordinate to the electrophilic Pd(II) center, forming a stable 5- or 6-membered chelate (depending on geometry). This "resting state" takes the catalyst out of the active cycle. Furthermore, under high temperatures, the aldehyde can undergo decarbonylation , permanently breaking the substrate and poisoning the catalyst with CO ligands.
Corrective Action:
-
Temperature Control: Do not exceed 100°C unless necessary.
-
Base Selection: Use Potassium Phosphate (
) instead of Carbonates. Phosphate is bulky and helps facilitate the transmetalation without promoting aldol condensation side-reactions that aldehydes are prone to.
Part 2: Visualizing the Deactivation Pathways
The following diagram illustrates the competition between the productive cycle and the three "Death Loops" specific to your substrate.
Figure 1: Mechanistic pathways showing how steric bulk forces the catalyst into deactivation loops (Red) versus the productive cycle (Green).
Part 3: Recommended Experimental Protocol
Objective: High-yield Suzuki-Miyaura coupling of 2-bromo-3-methylbenzaldehyde with an aryl boronic acid.
Rationale: This protocol utilizes XPhos Pd G4 , a pre-catalyst that generates the active species at room temperature, preventing early-stage aggregation. The solvent system is non-protic to minimize debromination.
Materials Table
| Component | Role | Specification | Equiv. |
| Substrate | Electrophile | 2-Bromo-3-methylbenzaldehyde | 1.0 |
| Boronic Acid | Nucleophile | Aryl Boronic Acid (Active) | 1.5 |
| Catalyst | Pd Source | XPhos Pd G4 (CAS: 1599466-81-5) | 0.02 - 0.05 (2-5 mol%) |
| Base | Activator | 3.0 | |
| Solvent | Medium | 1,4-Dioxane (Anhydrous) | 0.5 M Conc.[1] |
| Water | Co-solvent | Degassed | 4:1 ratio (Dioxane:Water) |
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Catalyst Addition:
-
Add XPhos Pd G4 (2-5 mol%).
-
Note: Do not dissolve the catalyst in solvent before adding; add as a solid to the mixture to prevent pre-activation decomposition.
-
-
Solvent Addition:
-
Add 1,4-Dioxane and Water (4:1 ratio).[2] The total concentration of the substrate should be 0.5 M . High concentration drives the difficult bimolecular step.
-
Seal the vial immediately with a Teflon-lined cap.
-
-
Reaction:
-
Heat to 80°C .
-
Critical: Stir vigorously (>1000 RPM). The biphasic nature requires high shear to ensure phase transfer of the base.
-
Monitor via LC-MS at 1 hour. If conversion is <50%, increase temp to 100°C.
-
-
Workup:
Part 4: References
-
Mechanistic Insight on Steric Acceleration/Deactivation:
-
Title: Sterically Induced Acceleration of Aryl Halide Activation by Pd(0).
-
Source:Journal of the American Chemical Society (via NIH/PubMed).
-
URL:[Link]
-
-
Protocol for Hindered Pyridines/Benzaldehydes:
-
Title: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
-
Source: BenchChem Application Library.
-
-
Aldehyde-Directed C-H Activation & Poisoning:
-
Title: Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups.
-
Source:Journal of the American Chemical Society.
-
URL:[Link]
-
-
General Suzuki Coupling Troubleshooting:
-
Title: Why can't I achieve good yields for this Suzuki reaction?
-
Source: ResearchGate Community Forum (Expert Consensus).
-
URL:[Link]
-
Sources
Byproduct formation in Grignard reaction of 2-Bromo-3-methylbenzaldehyde
Executive Technical Brief
The Substrate Challenge: 2-Bromo-3-methylbenzaldehyde presents a "perfect storm" of steric and electronic hurdles for nucleophilic addition. The carbonyl group is flanked by an ortho-bromine and a meta-methyl group. The methyl group buttresses the bromine, locking it into a conformation that maximizes steric hindrance around the carbonyl carbon.
The Core Conflict:
In a standard Grignard reaction (
Diagnostic Matrix: Troubleshooting Your Byproducts
Use this matrix to identify the specific failure mode based on your crude NMR/GC-MS data.
| Observed Byproduct | Root Cause | Mechanism | Corrective Action |
| Primary Alcohol (Benzyl alcohol derivative) | The Grignard reagent acts as a hydride donor rather than a carbon nucleophile. The bulky carbonyl blocks the | Switch to Organolithium (no | |
| De-brominated Aldehyde (3-methylbenzaldehyde) | Metal-Halogen Exchange | The Grignard reagent attacks the ortho-bromine atom instead of the carbonyl. This generates an aryl Grignard intermediate which protonates upon workup. | Lower Temperature ( |
| Dimeric Diols / Oligomers | Exchange-Addition Cascade | After Metal-Halogen exchange, the newly formed Aryl-MgBr attacks a molecule of the starting aldehyde. | Inverse Addition : Add the Grignard slowly to the aldehyde (keep aldehyde in excess) to favor addition over exchange. |
| Recovered Starting Material | Steric Stalling / Enolization | If the Grignard is bulky (e.g., | Lewis Acid Activation ( |
Critical Failure Pathways (Visualized)
The following diagram maps the kinetic competition occurring in your flask.
Caption: Kinetic competition between Addition (Green), Reduction (Yellow), and Exchange (Red) pathways.
The "Gold Standard" Protocol: Imamoto Cerium(III) Activation
To completely suppress both reduction and metal-halogen exchange, you must modify the nucleophile's "hardness." The addition of anhydrous Cerium(III) Chloride (
Why it works:
-
Oxophilicity:
activates the carbonyl oxygen more strongly than , making the carbonyl carbon more electrophilic. -
Basicity Suppression: Organocerium reagents (
) are less basic than Grignards, shutting down enolization and metal-halogen exchange. -
Steric Permeability: The mechanism shifts, allowing attack even on highly crowded centers.
Step-by-Step Methodology
Reagents:
- (Must be dried in situ or purchased anhydrous).
-
THF (Anhydrous).[1]
-
Grignard Reagent (
).[2][3] -
2-Bromo-3-methylbenzaldehyde.
Protocol:
-
Drying (Critical): Place
(1.5 equiv) in a flask. Heat to under high vacuum ( ) for 2 hours. Note: The powder should turn from white/clumpy to a fine white powder. If it turns yellow, you overheated it. -
Slurry Formation: Cool to Room Temperature (RT). Add anhydrous THF. Stir vigorously for 2 hours. You want a milky white suspension.
-
Transmetallation: Cool the slurry to
. Add your Grignard reagent ( , 1.2 equiv) dropwise. Stir for 1 hour. The suspension may change color (often yellow/brown).-
Reaction:
-
-
Addition: Dissolve 2-Bromo-3-methylbenzaldehyde (1.0 equiv) in minimal THF. Add this solution dropwise to the organocerium mixture at
. -
Workup: Allow to warm to
(monitor by TLC). Quench with dilute or saturated .
Frequently Asked Questions (FAQs)
Q: Can I just make the Grignard from the 2-Bromo-3-methylbenzaldehyde and react it with an electrophile? A: Absolutely not. This is a fatal error. If you attempt to form a Grignard on a molecule that already contains an aldehyde, the newly formed Carbon-Mg bond will immediately attack the aldehyde of a neighboring molecule. You will produce an intractable polymer/tar. You must protect the aldehyde (e.g., as an acetal) before attempting to make a Grignard from this aryl bromide.
Q: I see a lot of "Wurtz coupling" (R-R dimer) in my Grignard reagent before I even add the aldehyde. Does this affect the reaction? A: Yes. If your Grignard titer is low due to homocoupling during preparation, you will have excess unreacted aldehyde. However, for this specific substrate, the bigger risk is the exchange reaction. Ensure you titrate your Grignard immediately before use.
Q: Will using Isopropylmagnesium Chloride (
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 111(12), 4392–4398.
-
Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Metal Exchange Reaction." Angewandte Chemie International Edition, 42(36), 4302-4320.
-
Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part B: Reactions and Synthesis." Springer, Section 7.2 (Organometallic Reagents).
Sources
Technical Support Center: Removal of Unreacted 3-Methylbenzaldehyde
Ticket ID: T-MBZ-001 Subject: Purification strategies for persistent 3-methylbenzaldehyde (m-Tolualdehyde) Assigned Specialist: Senior Application Scientist Status: Open[1][2]
Executive Summary
3-Methylbenzaldehyde (CAS: 620-23-5) is a notoriously persistent contaminant in organic synthesis.[1][2] Its high boiling point (199°C) renders rotary evaporation ineffective, and its lipophilicity (LogP ~2.[3]1) often allows it to "ride" through standard aqueous washes alongside your product.[3]
This guide provides three field-validated protocols to remove unreacted 3-methylbenzaldehyde, ranked by selectivity and ease of operation.
Decision Matrix: Which Method Should You Choose?
Before proceeding, select the workflow that matches your product's stability profile.[3]
Figure 1: Selection guide for purification strategies based on product stability and solubility.
Method A: The "Brindle" Bisulfite Workup (Recommended)
Best For: Lipophilic products stable to mild aqueous conditions. Mechanism: 3-Methylbenzaldehyde reacts with sodium bisulfite to form a water-soluble sulfonate adduct.[1][2] Critical Nuance: Standard biphasic shaking (Water/DCM) often fails because the lipophilic 3-methylbenzaldehyde does not partition effectively into the aqueous bisulfite phase.[1] You must use a miscible organic cosolvent (Methanol or THF) to force contact.
Protocol
-
Dissolution: Dissolve your crude reaction mixture in Methanol (MeOH) or THF . The volume should be approx. 5–10 mL per gram of crude.[3]
-
Adduct Formation: Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) (approx. 3–5 equivalents relative to the aldehyde).
-
Agitation: Shake or stir vigorously for 30 seconds .
-
Note: The solution may warm slightly; this is normal (exothermic addition).
-
-
Phase Split Trigger: Add a non-polar solvent (EtOAc or Hexanes) followed by a large excess of water.
-
Why? This breaks the miscibility, forcing the now-polar aldehyde-bisulfite adduct into the aqueous layer and your product into the organic layer.[1]
-
-
Separation: Separate the layers.
-
Wash: Wash the organic layer once with brine to remove residual bisulfite, dry over MgSO₄, and concentrate.
Data: Solubility & Stoichiometry
| Parameter | Value | Notes |
| Target | 3-Methylbenzaldehyde | Lipophilic (LogP 2.[1][2]1) |
| Reagent | NaHSO₃ (Sat.[2][5][6] Aq.) | ~40% w/w solution |
| Adduct Solubility | High in Water | Insoluble in Et2O/Hexanes |
| Time req. | < 5 Minutes | Fast kinetics in MeOH |
Method B: Solid-Supported Scavenging (Pharma Standard)
Best For: Acid-sensitive compounds, water-soluble products, or high-throughput synthesis.[1][2] Mechanism: A polymer resin functionalized with a hydrazide acts as a "chemical hook," permanently binding the aldehyde.[3] The resin is then filtered off.[3]
Recommended Resins
-
Sulfonyl Hydrazide Resin: Most common.[3] Forms a stable hydrazone.[3]
-
Trisamine Resin: Alternative if acidic byproducts are also present.[3]
Protocol
-
Calculation: Determine the estimated mmols of unreacted 3-methylbenzaldehyde (via LCMS or crude NMR integration).
-
Loading: Add 3–5 equivalents of Sulfonyl Hydrazide resin relative to the impurity (not the product).
-
Example: If you have 0.1 mmol of aldehyde, add resin corresponding to 0.3–0.5 mmol capacity.[3]
-
-
Solvent: Dissolve crude in DCM, DCE, or THF. Avoid ketones (Acetone) as they will compete for the resin.
-
Incubation: Shake or stir at room temperature for 2–4 hours .
-
Tip: Add a drop of Acetic Acid to catalyze the hydrazone formation if the reaction is sluggish.
-
-
Filtration: Filter through a fritted syringe or Buchner funnel.
-
Result: The filtrate contains your purified product. The aldehyde remains trapped on the solid beads.[3]
Method C: Distillation & Chromatography
Best For: Large scale (>10g) where reagents are too costly, or if Methods A/B fail.[3]
Vacuum Distillation
3-Methylbenzaldehyde boils at 199°C at atmospheric pressure.[1] You cannot remove it via standard rotary evaporation.[3]
-
Requirement: High vacuum (< 1 mmHg) is required to bring the boiling point down to a manageable ~60–80°C.
-
Equipment: Kugelrohr distillation is ideal for scales < 5g.[3]
Flash Chromatography
-
TLC Visualization: 3-Methylbenzaldehyde is UV active (254 nm).[1] It stains strongly with 2,4-DNP (orange/red spot) or Anisaldehyde (purple/blue).[1]
-
Elution Profile: It is relatively non-polar (Rf ~0.6 in 4:1 Hexane:EtOAc).
-
Issue: Aldehydes can "streak" on silica due to interaction with acidic silanols.[3]
-
Fix: Add 1% Triethylamine to your mobile phase if streaking occurs, though this is rarely necessary for simple aromatic aldehydes.[3]
Troubleshooting & FAQ
Q: I tried the bisulfite wash, but the aldehyde is still there. Why? A: You likely didn't use a miscible co-solvent (Method A, Step 1).[3] If you simply shook an EtOAc solution with aqueous bisulfite, the lipophilic 3-methylbenzaldehyde stayed in the EtOAc layer and never contacted the bisulfite ions.[3] You must use Methanol or THF to create a homogeneous phase first.[3]
Q: Can I use Tollen's reagent or KMnO4 to oxidize it? A: Technically yes, this converts the aldehyde to 3-methylbenzoic acid, which can be extracted with base.[3] However, KMnO4 is a strong oxidant that may destroy your product.[3] This is a "scorched earth" method and is not recommended unless your product is extremely robust.[3]
Q: My product is an amine. Will it react with the aldehyde during purification? A: Yes, there is a risk of forming an imine (Schiff base) if your product is a primary amine.[3] In this case, Method B (Scavenging) is safer, or you must keep the mixture acidic (protonating the amine) during a wash, though this complicates the removal of the aldehyde.[3]
Visualizing the Bisulfite Mechanism
Figure 2: Chemical transformation and phase partitioning during bisulfite workup.
References
-
Boucher, M. M., et al. (2017).[3][6] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[3][6] [1][2]
-
PubChem. (n.d.).[3][7] "3-Methylbenzaldehyde Compound Summary." National Center for Biotechnology Information.[3] [1][2]
-
Biotage. (n.d.).[3] "Solid-Supported Reagents and Scavengers."[1][8][9] Biotage Technical Guide.
-
University of Rochester. (n.d.).[3] "Brindle Bisulfite Workup." Department of Chemistry.
Sources
- 1. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 2. Showing Compound 3-Methylbenzaldehyde (FDB000807) - FooDB [foodb.ca]
- 3. CA1132612A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. 3-Methylbenzaldehyde | C8H8O | CID 12105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sopachem.com [sopachem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Optimization for 2-Bromo-3-methylbenzaldehyde
The following guide serves as a specialized Technical Support Center for researchers working with 2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) . It is structured to address the unique reactivity profile created by the ortho-bromo, meta-methyl substitution pattern.
Ticket ID: 2B3MB-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Development Subject: Overcoming Steric & Electronic Hurdles via Solvent Engineering
Executive Summary: The "Crowded Scaffold" Challenge
2-Bromo-3-methylbenzaldehyde presents a dual challenge in synthesis: Steric Congestion and Chemoselectivity .
-
Steric Congestion: The bromine atom at C2 is flanked by an aldehyde (C1) and a methyl group (C3). This "di-ortho" like environment significantly retards oxidative addition in metal-catalyzed cross-couplings.
-
Chemoselectivity: The aldehyde is highly electrophilic, competing with the aryl bromide during nucleophilic attacks (e.g., Grignard, Lithiation).
This guide optimizes solvent systems to modulate these reactivities.
Module 1: Cross-Coupling Reactions (Suzuki-Miyaura)
User Issue: Low conversion rates or catalyst decomposition during aryl-aryl coupling.
The Mechanism of Failure
The 3-methyl group exerts steric pressure that destabilizes the Palladium(II) intermediate. Standard solvents like THF often fail because they cannot support the elevated temperatures (>80°C) required to force oxidative addition across the hindered C-Br bond.
Optimized Solvent Protocols
| Solvent System | Boiling Point | Application Case | Technical Note |
| 1,4-Dioxane / H₂O (4:1) | 101°C | Standard Protocol | The "Gold Standard" for hindered substrates. Dioxane coordinates weakly to Pd, stabilizing the active species while allowing high-T operation. |
| Toluene / H₂O (10:1) | 110°C | Hydrophobic Boronic Acids | Use when the coupling partner is highly lipophilic. Requires a phase transfer catalyst (e.g., TBAB) for efficiency. |
| n-Butanol | 117°C | Base-Sensitive Substrates | Protic solvent facilitates transmetallation without strong inorganic bases. Good for preserving the aldehyde if using mild bases like K₃PO₄. |
Troubleshooting Workflow
Q: My reaction stalls at 40% conversion. Should I add more catalyst? A: No. The issue is likely the activation energy of the oxidative addition step.
-
Switch Solvent: Move from THF to 1,4-Dioxane .
-
Increase Temp: Run at 100°C.
-
Check Water: Ensure a minimum of 10-20% water content. The boronic acid must form a boronate "ate" complex (Ar-B(OH)₃⁻) to transmetallate. In dry organic solvents, this step is the bottleneck.
Module 2: Nucleophilic Additions (Grignard & Lithiation)
User Issue: I want to add a nucleophile to the aldehyde, but I'm getting side products or low yields.
The Selectivity Battle
-
Target: Carbonyl Carbon (C=O).[1]
-
Competitor: Bromine (Metal-Halogen Exchange).
-
Solvent Control: The Lewis basicity of the solvent dictates the aggregation state of the organometallic reagent, influencing chemoselectivity.
Solvent Selection Guide[2]
| Reaction Type | Recommended Solvent | Why? |
| Grignard Addition (R-MgX) | Dichloromethane (DCM) / Ether | Non-coordinating. Conducting the reaction in non-polar solvents (or mixtures) favors addition to the carbonyl over halogen exchange. |
| Lithiation (Halogen Exchange) | THF at -78°C | High Coordination. THF solvates the Li cation, breaking up aggregates and making the alkyl-lithium reactive enough to attack the C-Br bond. Note: The aldehyde MUST be protected (e.g., acetal) first. |
Critical Protocol: Preventing Wurtz-Type Homocoupling
When generating Grignard reagents from this substrate (if protecting the aldehyde first):
-
The Issue: High local concentration of R-MgX reacts with unreacted R-Br.
-
The Fix: Use High-Dilution THF . The high solvation power of THF stabilizes the monomeric Grignard, preventing it from attacking the starting bromide.
Module 3: Reductive Amination
User Issue: Imine formation is slow, or the aldehyde reduces to alcohol.
Solvent-Reductant Compatibility
The 2-bromo substituent withdraws electrons, making the aldehyde more reactive (electrophilic). However, the 3-methyl group hinders the approach of bulky amines.
Optimized Workflow
| Step | Solvent | Reagent | Technical Logic |
| 1. Imine Formation | DCE (1,2-Dichloroethane) | Amine + Acid Cat. | DCE allows for azeotropic water removal (if needed) and solvates the intermediate hemiaminal well. |
| 2. Reduction | DCE or THF | NaBH(OAc)₃ | Do NOT use Methanol. STAB (Sodium Triacetoxyborohydride) decomposes in MeOH. In DCE, it is stable and allows for "one-pot" protocols. |
| Alternative | Methanol | NaBH₃CN | Use only if acid sensitivity is not an issue. Cyanoborohydride requires pH ~6 to be active. |
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting a solvent based on your intended transformation of 2-Bromo-3-methylbenzaldehyde.
Caption: Solvent selection logic tree based on reaction pathway and steric/electronic constraints.
Frequently Asked Questions (FAQ)
Q1: Why does my reaction mixture turn black immediately during Suzuki coupling? A: This is "Palladium Black" precipitation. It indicates your catalyst is decomposing before the oxidative addition can occur.
-
Cause: The 3-methyl group slows down the reaction with the aryl bromide, leaving the Pd(0) species idle and prone to aggregation.
-
Fix: Use a ligand with a high "cone angle" or specific steric bulk like S-Phos or X-Phos , and ensure your solvent is thoroughly degassed (sparged with Argon for 20 mins). Dioxane is preferred here as it stabilizes the active catalyst better than Toluene.
Q2: Can I use Ethanol for reductive amination? A: Only if you are using Sodium Borohydride (NaBH₄) after imine formation is complete.[2] If you are using Sodium Triacetoxyborohydride (STAB) for a one-pot procedure, Ethanol will react with the reagent , destroying it. Use DCE or THF for STAB protocols.[2][3][4]
Q3: Is the aldehyde group stable in DMF at high temperatures? A: Generally, yes, but in the presence of strong bases (like KOtBu) and trace oxygen, benzaldehydes can oxidize to benzoic acids.
-
Prevention: If using DMF at >100°C, strictly exclude air and use milder bases like K₂CO₃ or Cs₂CO₃.
Q4: How do I remove the solvent if I use DMF? A: DMF (BP 153°C) is difficult to rotovap.
-
Workup Tip: Dilute the reaction mixture with Ethyl Acetate and wash 3x with 5% LiCl solution (Lithium Chloride). The LiCl pulls the DMF into the aqueous phase much more effectively than water alone.
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
-
Reductive Amination Solvent Effects
-
Compound Safety & Properties
-
Grignard Solvent Effects
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 | Benchchem [benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Temperature Optimization for 2-Bromo-3-methylbenzaldehyde Synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-3-methylbenzaldehyde. Here, we delve into the critical aspects of temperature optimization to enhance reaction efficiency, minimize impurity formation, and ensure the reproducibility of your synthesis. This guide is structured as a dynamic resource, featuring troubleshooting scenarios and frequently asked questions to directly address challenges encountered in the laboratory.
I. Core Principles: The Two-Stage Synthesis Pathway
The synthesis of 2-Bromo-3-methylbenzaldehyde is most effectively achieved through a two-step process. Understanding the temperature sensitivity of each stage is paramount for a successful outcome.
-
Stage 1: Benzylic Bromination (Wohl-Ziegler Reaction) : This initial step involves the radical-initiated bromination of the methyl group of 3-methylbenzaldehyde using N-Bromosuccinimide (NBS). The reaction is typically initiated by a radical initiator such as Azobisisobutyronitrile (AIBN) or light. Temperature control at this stage is crucial for regioselectivity, preventing unwanted side reactions.
-
Stage 2: Conversion to Aldehyde : The intermediate, 2-Bromo-3-methylbenzyl bromide, is then converted to the final aldehyde product. This is commonly achieved through hydrolysis or the Sommelet reaction. Temperature management during this conversion is vital to prevent the formation of byproducts and ensure a high yield of the desired aldehyde.
II. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during the synthesis, with a focus on temperature-related solutions.
Scenario 1: Low Yield of 2-Bromo-3-methylbenzyl bromide in Stage 1
-
Problem: The primary benzylic bromination reaction shows low conversion of the starting material, 3-methylbenzaldehyde.
-
Potential Causes & Temperature-Centric Solutions:
-
Insufficient Initiation Temperature: The radical initiator, AIBN, has a temperature-dependent decomposition rate. If the reaction temperature is too low, the rate of radical formation will be insufficient to sustain the chain reaction.
-
Recommendation: Ensure the reaction is heated to the reflux temperature of the chosen solvent. For instance, if using carbon tetrachloride (a traditional but now less favored solvent due to toxicity), the temperature should be around 77°C. For chloroform, the reflux temperature is approximately 61°C.[1] The decomposition of the initiator is a critical step; for AIBN in many common solvents, significant decomposition begins around 60-70°C.[2]
-
-
Premature Termination of the Reaction: The reaction may not have been allowed to proceed for a sufficient duration at the optimal temperature.
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the denser NBS is consumed and the lighter succinimide byproduct floats.[3] Maintain the reflux temperature until the starting material is no longer detectable.
-
-
Scenario 2: Presence of Significant Impurities After Stage 1
-
Problem: The crude product from the benzylic bromination contains significant amounts of dibrominated product (2-Bromo-3-(dibromomethyl)benzaldehyde) and/or aromatic bromination products.
-
Potential Causes & Temperature-Centric Solutions:
-
Over-bromination (Dibromination): This occurs when the desired monobrominated product reacts further with bromine radicals. Higher temperatures can sometimes exacerbate this issue if the reaction is left for an extended period after the starting material is consumed.
-
Recommendation:
-
Control Stoichiometry: Use a slight excess of the starting material or precisely 1 equivalent of NBS.
-
Monitor Reaction Closely: As the reaction nears completion, reduce the temperature slightly to decrease the rate of the second bromination, which generally has a higher activation energy.
-
Controlled Addition: In some cases, the slow, portion-wise addition of NBS at a sustained reflux temperature can help maintain a low concentration of the brominating agent, disfavoring the second bromination.
-
-
-
Aromatic Bromination: Bromination of the aromatic ring is a competing electrophilic substitution reaction. While the Wohl-Ziegler reaction is a radical process, the presence of HBr byproduct can catalyze the formation of Br₂, which can lead to electrophilic aromatic substitution, especially at elevated temperatures in the absence of radical initiation.
-
Recommendation:
-
Maintain Radical Conditions: Ensure a constant source of radicals by using an appropriate amount of initiator and maintaining the temperature required for its decomposition. Light initiation can also be employed to favor the radical pathway.
-
Lower Reaction Temperature (with caution): While higher temperatures generally favor benzylic bromination, excessively high temperatures for prolonged periods can promote side reactions. Finding the optimal temperature, typically the reflux temperature of the solvent, is key. For particularly sensitive substrates, operating at a slightly lower temperature with photo-initiation can improve selectivity.
-
-
-
Scenario 3: Incomplete Conversion of Benzyl Bromide to Aldehyde in Stage 2
-
Problem: The hydrolysis or Sommelet reaction to form the final aldehyde product is sluggish and results in a mixture of the benzyl bromide intermediate and the final product.
-
Potential Causes & Temperature-Centric Solutions:
-
Insufficient Temperature for Hydrolysis: The hydrolysis of the benzyl bromide, often carried out with a weak base like calcium carbonate in water, requires sufficient thermal energy to proceed at a reasonable rate.
-
Recommendation: The hydrolysis step is typically performed at reflux. For aqueous solutions, this will be around 100°C. Ensure vigorous stirring to maximize the interaction between the organic and aqueous phases. A prolonged reflux of several hours (e.g., 15 hours) may be necessary for complete conversion.[4]
-
-
Suboptimal Temperature for the Sommelet Reaction: The Sommelet reaction, which involves the reaction of the benzyl bromide with hexamine followed by hydrolysis, is also temperature-sensitive.
-
Recommendation: The initial formation of the quaternary ammonium salt with hexamine is typically carried out at or slightly above room temperature. The subsequent hydrolysis step is usually performed by heating with water or an acidic solution, often at reflux, to decompose the intermediate and liberate the aldehyde.
-
-
Scenario 4: Formation of 2-Bromo-3-methylbenzyl alcohol as a byproduct in Stage 2
-
Problem: During the conversion of the benzyl bromide to the aldehyde, a significant amount of the corresponding benzyl alcohol is formed.
-
Potential Causes & Temperature-Centric Solutions:
-
Hydrolysis Conditions Favoring Alcohol Formation: While the goal is the aldehyde, simple hydrolysis can sometimes lead to the alcohol. The Sommelet reaction is generally more specific for aldehyde formation.
-
Recommendation: If significant alcohol is being formed during a hydrolysis-based procedure, consider switching to the Sommelet reaction. Alternatively, the crude product containing the benzyl alcohol can be oxidized to the aldehyde in a subsequent step using mild oxidizing agents like pyridinium chlorochromate (PCC) at room temperature.[5]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the benzylic bromination of 3-methylbenzaldehyde with NBS and AIBN?
A1: The optimal temperature is largely dictated by the boiling point of the solvent used, as the reaction is typically run at reflux. A common and effective temperature range is 60-80°C . This ensures a sufficient rate of decomposition of the AIBN initiator to sustain the radical chain reaction. For example, when using chloroform as a solvent, the reaction is maintained at its reflux temperature of approximately 61°C.[1]
Q2: How does temperature influence the selectivity between benzylic bromination and aromatic bromination?
A2: Temperature plays a crucial role in directing the reaction pathway.
-
Higher Temperatures (under radical conditions): Generally favor the desired benzylic bromination. This is because the radical abstraction of a benzylic hydrogen has a lower activation energy than electrophilic aromatic substitution.
-
Lower Temperatures or Absence of a Radical Initiator: Can favor electrophilic aromatic substitution, especially if trace amounts of HBr and Br₂ are present, which can act as catalysts for this pathway.
Therefore, maintaining a consistent temperature that ensures radical initiation is key to maximizing the yield of the benzylic bromide.
Q3: Can I run the benzylic bromination at a temperature significantly above 80°C to speed it up?
A3: While higher temperatures will increase the reaction rate, they can also lead to a higher incidence of side reactions, particularly dibromination and potentially decomposition of the starting material or product. It is generally recommended to operate at the reflux temperature of a suitable solvent (like chloroform or carbon tetrachloride) to maintain a controlled and selective reaction. For some deactivated toluenes, temperatures above 150°C have been used with elemental bromine, but this is a more hazardous procedure.[6]
Q4: What is the recommended temperature for the work-up and purification of 2-Bromo-3-methylbenzaldehyde?
A4: During the work-up of the benzylic bromination, it is advisable to cool the reaction mixture to room temperature and then in an ice bath before filtering off the succinimide.[1] This minimizes the solubility of the succinimide in the organic solvent. For the purification of the final aldehyde, distillation under reduced pressure is often employed to avoid thermal decomposition. The boiling point of the related 3-bromobenzaldehyde is around 229-236°C at atmospheric pressure, so vacuum distillation is necessary.[7]
Q5: How can I minimize the formation of the dibrominated byproduct?
A5: The formation of the dibrominated byproduct is a common issue. Here are some temperature-related and general strategies to minimize it:
-
Temperature Control: Avoid excessively high temperatures or prolonged reaction times after the consumption of the starting material.
-
Stoichiometry: Use a slight molar excess of 3-methylbenzaldehyde relative to NBS (e.g., 1.1:1).
-
Slow Addition of NBS: Adding the NBS portion-wise over the course of the reaction can help to keep the concentration of the brominating agent low, which disfavors the second bromination of the product.
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC and stop the reaction as soon as the starting material is consumed.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 2-Bromo-3-methylbenzyl bromide (Stage 1)
Materials:
-
3-methylbenzaldehyde
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Chloroform (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzaldehyde (1.0 eq) in anhydrous chloroform.
-
Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 61°C) with vigorous stirring.
-
Maintain the reflux for 1-3 hours, monitoring the reaction progress by TLC. The reaction is complete when the starting material is no longer visible.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold chloroform.
-
The filtrate containing the product can be carefully concentrated under reduced pressure at a low temperature (<40°C) to be used directly in the next step.
Protocol 2: Synthesis of 2-Bromo-3-methylbenzaldehyde via Hydrolysis (Stage 2)
Materials:
-
Crude 2-Bromo-3-methylbenzyl bromide from Stage 1
-
Calcium carbonate
-
Water
Procedure:
-
To the flask containing the crude 2-Bromo-3-methylbenzyl bromide, add a suspension of calcium carbonate (2.0 eq) in water.
-
Heat the biphasic mixture to reflux (approximately 100°C) with vigorous stirring.
-
Maintain the reflux for 12-18 hours. Monitor the disappearance of the benzyl bromide by TLC.
-
After completion, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by vacuum distillation.
Table 1: Temperature Guidelines for Synthesis
| Stage | Step | Parameter | Recommended Temperature | Rationale |
| 1: Benzylic Bromination | Reaction | Reflux in Chloroform | ~61°C | Optimal for AIBN initiation and to favor radical substitution. |
| Work-up | Cooling & Filtration | 0-5°C | To minimize the solubility of succinimide byproduct. | |
| 2: Hydrolysis | Reaction | Reflux in Water | ~100°C | To provide sufficient energy for the hydrolysis of the benzyl bromide. |
| Purification | Vacuum Distillation | Dependent on pressure | To purify the final product without thermal decomposition. |
V. Visualizing the Process
Diagram 1: Reaction Pathway
Caption: Troubleshooting logic for temperature optimization in Stage 1.
VI. References
-
Organic Syntheses. p-Bromobenzaldehyde. Available from: [Link]
-
Google Patents. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position. Available from:
-
Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available from: [Link]
-
National Center for Biotechnology Information. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one. Available from: [Link]
-
Google Patents. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position. Available from:
-
Named Reactions in Organic Chemistry. Wohl Ziegler Bromination. Available from: [Link]
-
Wikipedia. Wohl–Ziegler bromination. Available from: [Link]
-
IRIS UniCa - Università degli Studi di Cagliari. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Available from: [Link]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available from: [Link]
-
ResearchGate. Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions. Available from: [Link]
-
Reddit. Help with Wohl-Ziegler Bromination pls. Available from: [Link]
-
PubChem. 2-Bromo-3-methylbenzaldehyde. Available from: [Link]
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. Available from: [Link]
-
Cambridge University Press. Sommelet Reaction. Available from: [Link]
-
YouTube. Making Benzaldehyde using the sommelet reaction. Available from: [Link]
-
National Center for Biotechnology Information. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Available from: [Link]
-
Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. Available from: [Link]
-
RSC Education. The hydrolysis of 2-bromo-2-methylpropane. Available from: [Link]
-
ResearchGate. Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Available from: [Link]
-
ACS Publications. Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN. Available from: [Link]
-
ACS Publications. Incompatibilities between N-Bromosuccinimide and Solvents. Available from: [Link]
-
Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Available from: [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - 3-BROMO BENZALDEHYDE 97%. Available from: [Link]
-
ResearchGate. Study on Thermal Decomposition Characteristics of AIBN. Available from: [Link]
-
Chemistry Steps. Benzylic Bromination. Available from: [Link]
-
ResearchGate. Can I use AIBN radical initiator at temperatures between 120 and 200 degrees C without risk of explosion?. Available from: [Link]
-
Wikipedia. 3-Bromobenzaldehyde. Available from: [Link]
-
Chemsrc. 2-Bromo-3-methylbenzaldehyde | CAS#:109179-31-9. Available from: [Link]
-
YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Bromo-3-methylbenzaldehyde Work-Up Protocols
Product Code: BMB-ISO-001 CAS: 109179-31-9 Support Level: Tier 3 (Advanced Research)
Introduction: Compound Profile & Stability
2-Bromo-3-methylbenzaldehyde is a critical intermediate often utilized as a scaffold in Suzuki-Miyaura couplings or reductive aminations for pharmaceutical synthesis. Its dual functionality (reactive aldehyde and aryl bromide) makes it versatile but also presents specific work-up challenges, particularly regarding oxidation stability and purification from metal catalysts.
Physicochemical Data Table
| Property | Specification | Operational Implication |
| Appearance | White to light yellow solid | Melting Point Warning: MP is 53-54°C . Do not use aggressive heat during rotary evaporation; the solid may melt or sublime. |
| Molecular Weight | 199.05 g/mol | Useful for stoichiometric calculations in bisulfite adduct formation. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water. Suitable for standard aqueous extractions. |
| Stability | Air-sensitive (Aldehyde) | Prone to auto-oxidation to 2-bromo-3-methylbenzoic acid. Store under Argon/Nitrogen. |
Module 1: Standard Isolation Protocol (The "Happy Path")
Context: Use this protocol for standard isolation after synthesis (e.g., PCC oxidation of the alcohol) or when recovering unreacted starting material.
Step-by-Step Methodology
-
Quenching: If the reaction is complete, cool the mixture to 0°C. Quench carefully with saturated aqueous NH₄Cl (if basic) or NaHCO₃ (if acidic).
-
Extraction:
-
Dilute with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]
-
Expert Tip: DCM is preferred for solubility, but EtOAc is better if you plan to crystallize directly from hexanes later.
-
-
Washing (The "Acid Purge"):
-
Wash the organic layer 2x with 10% NaHCO₃ .
-
Why? This removes any traces of 2-bromo-3-methylbenzoic acid (the oxidation byproduct), which forms a water-soluble sodium benzoate salt.
-
-
Drying & Concentration:
-
Dry over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes act as a weak Lewis acid; Sodium sulfate is gentler).
-
Concentrate in vacuo at < 40°C .
-
Workflow Visualization
Figure 1: Standard isolation logic highlighting the critical bicarbonate wash step to remove oxidation byproducts.
Module 2: Advanced Purification via Bisulfite Adduct
Context: Column chromatography can be difficult if impurities have similar R_f values. Aldehydes form reversible, water-soluble bisulfite adducts, allowing non-aldehyde impurities to be washed away.[2]
The Protocol
-
Adduct Formation:
-
Dissolve crude material in minimal Methanol (MeOH) .
-
Add 1.5 - 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Stir vigorously for 30–60 minutes. A white precipitate (the adduct) may form, or it may remain in solution depending on volume.
-
-
Washing Impurities:
-
Dilute with water and wash the aqueous phase (containing the adduct) with Diethyl Ether or EtOAc (2x).
-
Discard the organic layer (this contains non-aldehyde impurities).
-
-
Regeneration:
-
Adjust the aqueous layer pH to >10 using 10% NaOH or saturated Na₂CO₃.
-
Observation: The solution will turn cloudy as the free aldehyde is liberated.
-
-
Recovery:
Mechanism & Logic
The reaction relies on the nucleophilic attack of the bisulfite ion on the carbonyl carbon.
Figure 2: Selective purification pathway utilizing the reversible bisulfite adduct mechanism .
Module 3: Post-Coupling Cleanup (Palladium Removal)
Context: If 2-Bromo-3-methylbenzaldehyde was used as a starting material in a Suzuki or Heck reaction, residual Palladium (Pd) can contaminate the product, causing stability issues and toxicity concerns.
Scavenging Protocol
-
Silica-Thiol Treatment (Recommended):
-
Add Thiol-functionalized Silica (Si-Thiol) (approx. 50 wt% of substrate) to the organic solution.
-
Stir at 40°C for 30 minutes.
-
Filter through a pad of Celite.[5]
-
-
TMT Wash (Liquid-Liquid):
-
If solid scavengers are unavailable, wash the organic layer with an aqueous solution of Trimercaptotriazine (TMT) .
-
TMT forms a stable, insoluble complex with Pd that precipitates at the interface or stays in the aqueous phase .
-
Troubleshooting & FAQs
Q1: My product turned into a white solid that is acidic and has a different R_f. What happened?
Diagnosis: Oxidation to 2-Bromo-3-methylbenzoic acid . Cause: Exposure to air, particularly in the presence of light or trace metals. Fix:
-
Dissolve the mixture in EtOAc.
-
Wash with saturated NaHCO₃ . The acid will move to the aqueous layer.[6][7]
-
Concentrate the organic layer to recover the aldehyde.[3]
-
Prevention: Store the purified aldehyde under Nitrogen/Argon at 4°C.
Q2: During the bisulfite workup, no precipitate formed.
Diagnosis: The adduct is soluble in the water/methanol mix. Fix: Do not rely on precipitation. Proceed to the wash step (Step 2 in Module 2). The adduct is likely in the aqueous phase.[2][3][7] Ensure you keep the aqueous layer!
Q3: I see an emulsion during extraction.
Diagnosis: Likely due to the density similarity between the halogenated aromatic and the aqueous buffer, or presence of oligomers. Fix:
-
Add Brine (saturated NaCl) to increase the density of the aqueous phase.
-
Filter the biphasic mixture through a small pad of Celite to break surface tension.
References
-
ChemicalBook. (2025). 2-Bromo-3-methylbenzaldehyde Properties and Melting Point. Retrieved from
-
BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts. Retrieved from
-
Rosso, V. W., et al. (1997).[8] Removal of palladium from organic reaction mixtures by trimercaptotriazine. Organic Process Research & Development. Retrieved from
-
University of Rochester. (n.d.). Brindle Bisulfite Workup for Removal of Aldehydes. Retrieved from
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 [chemicalbook.com]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Methods for 2-Bromo-3-methylbenzaldehyde
In the landscape of pharmaceutical and chemical synthesis, the rigorous characterization of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 2-Bromo-3-methylbenzaldehyde, a key building block in the synthesis of a variety of target molecules, presents a unique analytical challenge due to its specific substitution pattern. This guide provides an in-depth comparison of the primary analytical techniques for the characterization and quality control of 2-Bromo-3-methylbenzaldehyde, offering practical insights and experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Imperative for 2-Bromo-3-methylbenzaldehyde
The presence of an aldehyde functional group, a bromine atom, and a methyl group on the aromatic ring of 2-Bromo-3-methylbenzaldehyde (C₈H₇BrO, MW: 199.04 g/mol ) dictates the analytical strategies for its assessment.[1] The primary analytical objectives typically involve:
-
Purity Assessment: Quantifying the amount of 2-Bromo-3-methylbenzaldehyde and identifying and quantifying any process-related impurities or degradation products.
-
Structural Confirmation: Verifying the identity of the compound, including the specific substitution pattern on the aromatic ring.
-
Quantitative Analysis: Accurately determining the concentration of the compound in various matrices.
This guide will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy in achieving these objectives.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for aromatic aldehydes. The choice between different HPLC methodologies is driven by the specific analytical need, be it high-throughput screening or in-depth impurity profiling.
Method A: Rapid Gradient Elution for High-Throughput Analysis
This approach is optimized for speed, making it ideal for routine quality control and reaction monitoring where a quick assessment of purity is required.
Experimental Protocol: Rapid Gradient HPLC
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Elution Mode: Gradient
-
Gradient Program: 5% to 95% B in 15 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
Method B: High-Resolution Isocratic Elution for Impurity Profiling
For a more detailed analysis, particularly for the separation of closely related isomers, a high-resolution isocratic method is preferable. The use of a phenyl-hexyl column can offer alternative selectivity for aromatic compounds.
Experimental Protocol: High-Resolution Isocratic HPLC
-
Column: Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: 60% Acetonitrile in 0.1% Phosphoric acid in Water
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
Causality Behind Experimental Choices in HPLC
The choice of a C18 column in the rapid gradient method is based on its broad applicability and hydrophobicity, which is suitable for retaining and separating a moderately polar compound like 2-Bromo-3-methylbenzaldehyde. The gradient elution allows for a wide range of polarities to be screened for impurities in a single run. In contrast, the phenyl-hexyl column in the high-resolution method provides π-π interactions with the aromatic ring of the analyte, offering enhanced resolution for positional isomers that might be present as impurities. The isocratic elution ensures reproducible retention times, which is critical for accurate identification and quantification in impurity profiling. The detection wavelength of 254 nm is chosen due to the strong UV absorbance of the benzaldehyde chromophore.
HPLC Performance Comparison
| Parameter | Method A: Rapid Gradient (C18) | Method B: High-Resolution Isocratic (Phenyl-Hexyl) |
| Primary Application | High-throughput screening, routine QC | In-depth impurity profiling, stability studies |
| Analysis Time | ~15-20 minutes | ~20-30 minutes |
| Resolution | Good | Excellent for positional isomers |
| Throughput | High | Moderate |
Note: The performance parameters are based on established chromatographic principles for structurally similar aromatic aldehydes.
Caption: HPLC analysis workflow for 2-Bromo-3-methylbenzaldehyde.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
For the analysis of volatile and semi-volatile compounds, GC-MS is the technique of choice, offering excellent separation efficiency and definitive identification through mass spectrometry. It is particularly useful for identifying by-products from the synthesis of 2-Bromo-3-methylbenzaldehyde.
Experimental Protocol: GC-MS Analysis
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Rationale for GC-MS Parameters
The use of a non-polar HP-5ms column is standard for the separation of a wide range of organic compounds based on their boiling points. The temperature program is designed to first elute any volatile solvents and then gradually increase the temperature to elute the semi-volatile 2-Bromo-3-methylbenzaldehyde and any higher boiling point impurities. Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching and structural elucidation.
The Bromine Isotopic Signature in Mass Spectrometry
A key feature in the mass spectrum of 2-Bromo-3-methylbenzaldehyde is the presence of the bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, providing a high degree of confidence in the identification of brominated compounds.
Caption: GC-MS analysis workflow for 2-Bromo-3-methylbenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. For 2-Bromo-3-methylbenzaldehyde, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.
Predicted ¹H NMR Spectrum
Based on the structure of 2-Bromo-3-methylbenzaldehyde, the following proton signals are expected:
-
Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.
-
Aromatic protons: Three protons in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns determined by their coupling with each other.
-
Methyl protons (-CH₃): A singlet around δ 2.3-2.5 ppm.
Quantitative NMR (qNMR) for Purity Determination
Beyond structural confirmation, qNMR can be a powerful tool for determining the absolute purity of a sample without the need for a specific reference standard of the analyte. By using a certified internal standard of known purity and concentration, the purity of 2-Bromo-3-methylbenzaldehyde can be accurately calculated from the integral ratios of the analyte and standard signals.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the 2-Bromo-3-methylbenzaldehyde sample into a clean NMR tube.
-
Accurately weigh and add a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The amount of the internal standard should be chosen to give a similar integral intensity to the analyte signals of interest.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve the sample and the internal standard.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Optimize other acquisition parameters for quantitative analysis (e.g., pulse angle, number of scans).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | qNMR |
| Primary Use | Purity, Quantification | Impurity ID, Volatiles | Structural Confirmation, Absolute Purity |
| Sample Volatility | Not required | Required | Not required |
| Sensitivity | High (ng-µg) | Very High (pg-ng) | Moderate (µg-mg) |
| Resolution | High | Very High | Not a separation technique |
| Structural Info | Limited (Retention Time) | High (Mass Spectrum) | Definitive (Chemical Shifts, Coupling) |
| Quantification | Relative (with standard) | Relative (with standard) | Absolute (with internal standard) |
| Cost | Moderate | High | High |
Conclusion and Recommendations
The comprehensive analysis of 2-Bromo-3-methylbenzaldehyde is best achieved through a multi-faceted approach that leverages the strengths of different analytical techniques.
-
For routine purity assessment and quality control , HPLC is the recommended method due to its robustness, reproducibility, and high throughput. A gradient method is suitable for general screening, while an isocratic method with a phenyl-hexyl column is preferred for detailed impurity profiling.
-
GC-MS is an invaluable tool for the identification of volatile and unknown impurities that may arise during the synthesis process. Its high sensitivity and the definitive identification provided by the mass spectrum make it a powerful complementary technique to HPLC.
-
NMR spectroscopy is indispensable for the unambiguous structural confirmation of 2-Bromo-3-methylbenzaldehyde. Furthermore, qNMR should be considered for the determination of absolute purity , as it provides a direct and accurate measurement without the need for a specific reference standard of the analyte.
By judiciously employing these analytical methods, researchers and drug development professionals can ensure the identity, purity, and quality of 2-Bromo-3-methylbenzaldehyde, thereby safeguarding the integrity of their downstream synthetic processes and final products.
References
-
PubChem. (n.d.). 2-Bromo-3-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
-
Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
-
Ottenheijm, R. (2016). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. [Link]
Sources
Comparative Guide: GC-MS Analysis of 2-Bromo-3-methylbenzaldehyde
Executive Summary
2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) presents a dual analytical challenge: structural isomerism and functional group instability. While often analyzed via direct injection for raw material purity, this method frequently fails in complex matrices or when distinguishing between close positional isomers (e.g., 2-bromo-4-methylbenzaldehyde).
This guide compares two distinct analytical workflows:
-
Method A (High-Throughput): Direct Injection on a Non-Polar Column.
-
Method B (High-Specificity): PFBHA Derivatization on a Polar Column.
Recommendation: Use Method A for rapid purity screening (>95% active ingredient). Adopt Method B for trace impurity profiling (<0.1%) or biological metabolite tracking, where isomer resolution and oxidative stability are critical.
Part 1: The Analytical Challenge
The analysis of halogenated aromatic aldehydes requires navigating three specific chemical hurdles:
-
The "Isomer Trap": The methyl and bromo substituents can occupy multiple positions on the benzene ring. Mass spectra for 2-bromo-3-methyl and 2-bromo-4-methyl are nearly identical; separation relies entirely on chromatographic resolution.
-
Thermal Oxidation: Inside a hot GC inlet (>250°C), the aldehyde group (-CHO) is prone to oxidation, forming 2-bromo-3-methylbenzoic acid, which leads to peak tailing and false impurity data.
-
Isotopic Signatures: The presence of Bromine creates a distinct 1:1 isotopic doublet (
) that must be preserved and identified.[1]
Visualizing the Workflow Options
The following diagram illustrates the decision matrix between direct analysis and derivatization.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample concentration and stability requirements.
Part 2: Comparative Methodology
Method A: Direct Injection (Standard)
Best for: Raw material QC, Synthesis monitoring.
This method relies on the volatility of the aldehyde. It is fast but susceptible to "ghost peaks" caused by oxidation in the inlet liner.
-
Column: Agilent DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: 260°C, Split 20:1. Crucial: Use a deactivated wool liner to minimize surface activity.
-
Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).
Method B: Derivatization with PFBHA (High Specificity)
Best for: Trace analysis, Isomer separation, Biological matrices.
By reacting the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) , we convert the unstable aldehyde into a stable oxime. This increases molecular weight, improves peak shape, and enhances separation of isomers due to steric bulk.
-
Reagent: PFBHA hydrochloride (20 mg/mL in water).
-
Column: DB-Wax or DB-624 (Polar phases separate isomers based on dipole moments rather than just boiling point).
-
Oven: 70°C (2 min) → 15°C/min → 240°C.
Performance Comparison Data
| Metric | Method A (Direct / DB-5) | Method B (PFBHA / DB-Wax) |
| Linearity ( | 0.992 (0.1 - 100 ppm) | >0.999 (0.005 - 10 ppm) |
| LOD (S/N > 3) | ~0.5 ppm | ~0.005 ppm (High Sensitivity) |
| Peak Symmetry | 0.85 (Tailing evident) | 0.98 (Sharp Gaussian) |
| Isomer Resolution | ||
| Stability | Degrades after 4h in vial | Stable >24h |
Part 3: Experimental Protocols
Protocol 1: PFBHA Derivatization (Recommended)
This protocol stabilizes the aldehyde functionality, preventing oxidation during analysis.
-
Stock Preparation: Dissolve 10 mg of 2-Bromo-3-methylbenzaldehyde in 10 mL Acetonitrile (ACN).
-
Reagent Addition: Add 100 µL of sample to a reaction vial. Add 200 µL of PFBHA solution (20 mg/mL in water).
-
Incubation: Vortex and incubate at 60°C for 20 minutes .
-
Mechanism: Nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon.
-
-
Extraction: Add 500 µL of Hexane containing internal standard (e.g., Fluorobenzene). Vortex 30s. Allow layers to separate.
-
Analysis: Inject 1 µL of the upper hexane layer.
Protocol 2: Mass Spectral Interpretation
Whether using Method A or B, the identification relies on specific fragmentation pathways.
Key Diagnostic Ions (EI Source, 70eV):
-
Molecular Ion (M+): m/z 198 and 200. Must show 1:1 intensity ratio.
-
Base Peak (M-1): m/z 197/199. Loss of aldehydic hydrogen to form the acylium ion (
). -
M-29: m/z 169/171. Loss of neutral CO from the acylium ion, leaving the bromotolyl cation.
-
M-Br: m/z 119. Loss of the bromine atom (Heterolytic cleavage).
Fragmentation Pathway Diagram
Figure 2: Electron Ionization (EI) fragmentation pathway. Note the persistence of the Br isotope pattern until the final step.
Part 4: Column Selection & Troubleshooting
Why 5% Phenyl isn't enough
Standard columns (DB-5, HP-5) separate primarily by boiling point. Since 2-bromo-3-methylbenzaldehyde and its 4-methyl isomer have nearly identical boiling points, they co-elute.
The Solution: Selectivity Tuning
-
DB-Wax (PEG): Separates based on hydrogen bonding. The subtle difference in electron density around the carbonyl group (caused by the ortho vs para methyl position) creates a retention time shift.
-
DB-624: Originally designed for volatiles, its intermediate polarity often resolves halogenated isomers effectively.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column | Replace liner with Ultra Inert wool; trim column 10cm. |
| Missing M+ Ion | High source temp causing fragmentation | Lower ion source temp to 230°C. |
| Extra Peak (M+16) | Oxidation to Benzoic Acid | Fresh sample prep; switch to PFBHA derivatization. |
| Split Peaks | Isomer contamination | Verify on DB-Wax column; check raw material CoA. |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Methylbenzaldehyde (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2024).[2] 2-Bromo-3-methylbenzaldehyde Compound Summary. National Library of Medicine. [Link]
-
Cancilla, D. A., et al. (1992). Detection of carbonyl compounds in environmental samples using PFBHA derivatization.[3] Journal of AOAC International. (Standard method basis for aldehyde derivatization).
Sources
Spectroscopic Differentiation of Bromobenzaldehyde Isomers: A Technical Guide
Executive Summary
From the Desk of the Senior Application Scientist:
In pharmaceutical synthesis and crystal engineering, distinguishing between the structural isomers of bromobenzaldehyde (2-, 3-, and 4-bromobenzaldehyde) is a critical quality attribute. While they share the same molecular formula (
This guide moves beyond basic characterization, providing a rigorous spectroscopic comparison.[1] The most diagnostic feature identified is the
Part 1: Theoretical Framework & Electronic Effects
To interpret the spectra correctly, one must understand the underlying electronic tug-of-war:
-
Inductive Effect (-I): Bromine is electronegative, pulling electron density through the sigma bond framework. This effect decays with distance (
). -
Mesomeric/Resonance Effect (+M): Bromine has lone pairs that can donate into the aromatic ring. This only affects ortho and para positions.
-
Steric Inhibition of Resonance (SIR): Specific to 2-bromobenzaldehyde . The bulky bromine atom at the ortho position forces the carbonyl group to twist out of the plane of the benzene ring. This reduces conjugation, altering the C=O bond order and spectral frequency.[2][3]
Part 2: Comparative Data Tables
Table 1: Physical & Chemical Properties
Use this table for initial physical identification and handling requirements.
| Feature | 2-Bromobenzaldehyde (Ortho) | 3-Bromobenzaldehyde (Meta) | 4-Bromobenzaldehyde (Para) |
| CAS Registry | 6630-33-7 | 3132-99-8 | 1122-91-4 |
| Physical State | Colorless Liquid | Colorless Viscous Liquid | White Crystalline Solid |
| Melting Point | 16–19 °C | 18–21 °C | 55–58 °C |
| Boiling Point | 230 °C | 233–236 °C | 255–258 °C |
| Solubility | Immiscible in water; Soluble in MeOH, DCM | Immiscible in water; Soluble in MeOH, DCM | Slightly soluble in water; Soluble in hot EtOH |
Table 2: Spectroscopic Markers (Diagnostic)
Data referenced from verified spectral databases (SDBS, NIST).
| Technique | Parameter | 2-Bromobenzaldehyde | 3-Bromobenzaldehyde | 4-Bromobenzaldehyde |
| CHO Shift ( | 10.34 ppm (Singlet) | ~10.00 ppm (Singlet) | 9.99 ppm (Singlet) | |
| Aromatic Pattern | Complex ABCD multiplet (7.4–7.9 ppm) | Singlet (H2) + Multiplets | Symmetric AA'BB' (Two doublets) | |
| IR | C=O Stretch | ~1695–1705 cm⁻¹ | ~1700–1705 cm⁻¹ | ~1700 cm⁻¹ |
| IR | C-H OOP (Fingerprint) | 740–760 cm⁻¹ (4 adj. H) | 680–690 & 780–800 cm⁻¹ (3 adj. H) | 810–840 cm⁻¹ (2 adj. H) |
Part 3: Deep Dive – Nuclear Magnetic Resonance ( H NMR)
The proton NMR provides the most definitive identification.
The "Ortho Effect" (2-Bromobenzaldehyde)
The aldehyde proton in the 2-isomer appears significantly downfield at 10.34 ppm .
-
Mechanism: The carbonyl oxygen lone pairs are in close proximity to the large electron cloud of the bromine atom. This creates a paramagnetic deshielding zone (Van der Waals deshielding) and potentially locks the conformation via a weak intramolecular interaction, exposing the proton to the anisotropy of the carbonyl group more effectively.
The Symmetry of the Para Isomer (4-Bromobenzaldehyde)
The 4-isomer possesses a
-
Result: The protons at positions 2 and 6 are chemically equivalent, as are those at 3 and 5. This results in a classic AA'BB' coupling pattern , appearing as two "roofed" doublets between 7.6 and 7.8 ppm.
The Meta Isomer (3-Bromobenzaldehyde)
Lacks the symmetry of the para isomer and the steric compression of the ortho isomer.
-
Diagnostic Peak: Look for the isolated singlet at ~8.0 ppm corresponding to the proton at position 2 (sandwiched between the aldehyde and bromine).
Part 4: Vibrational Spectroscopy (IR)
While the Carbonyl (C=O) stretch is similar for all three (~1700 cm⁻¹), the Fingerprint Region (600–900 cm⁻¹) is the key to differentiating the substitution pattern.
-
2-Bromo: Shows a strong band near 750 cm⁻¹ due to the out-of-plane (OOP) bending of 4 adjacent aromatic protons.
-
4-Bromo: Shows a strong band near 820 cm⁻¹ due to the OOP bending of 2 adjacent aromatic protons.
-
3-Bromo: More complex, typically showing bands for 3 adjacent protons (~780 cm⁻¹) and 1 isolated proton.
Part 5: Experimental Protocols
Protocol A: High-Resolution H NMR Acquisition
Objective: To resolve the specific chemical shift of the aldehyde proton and aromatic coupling constants.
-
Sample Preparation:
-
Weigh 10–15 mg of the bromobenzaldehyde isomer.
-
Note: If using 2-Br or 3-Br (liquids), use a glass pasteur pipette to transfer ~10 µL.
-
Dissolve in 0.6 mL of
(Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal reference. -
Critical: Ensure the solution is clear. Filter through a small cotton plug if particulate matter (dust/polymer) is visible.
-
-
Acquisition Parameters:
-
Instrument: 300 MHz or higher (400 MHz recommended for clear AA'BB' resolution).
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Scans (NS): 16 scans are sufficient for this concentration.
-
Relaxation Delay (D1): Set to 1.0 second . (Aldehyde protons have long T1 relaxation times; ensure D1 is sufficient for quantitative integration).
-
-
Processing:
-
Reference the TMS peak to 0.00 ppm .
-
Phase correct manually if the aldehyde peak (10 ppm) shows distortion.
-
Protocol B: IR Spectroscopy (ATR Method)
Objective: To identify substitution patterns via the fingerprint region.
-
Instrument Setup: FT-IR Spectrometer with Diamond ATR accessory.
-
Background: Collect a background spectrum (air) with 32 scans.
-
Sample Application:
-
Liquid (2-Br/3-Br): Place 1 drop directly on the crystal.
-
Solid (4-Br): Place ~2 mg of solid on the crystal and apply pressure using the anvil clamp to ensure good contact.
-
-
Acquisition:
-
Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16.
-
-
Cleaning: Clean crystal with Isopropanol (IPA) immediately after use to prevent corrosion from residual bromide species.
Part 6: Visualization & Workflows
Diagram 1: Analytical Workflow for Isomer Identification
This workflow illustrates the logical flow from sample receipt to definitive identification.
Caption: Step-by-step analytical workflow for differentiating bromobenzaldehyde isomers using physical state and NMR markers.
Diagram 2: Electronic Effects & Spectral Consequences
A conceptual map explaining the "Why" behind the spectral shifts.
Caption: Causal relationship between the bromine position, electronic/steric effects, and the resulting NMR spectral shifts.
References
-
National Institute of Standards and Technology (NIST). 4-Bromobenzaldehyde Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds.[4] National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Search: Bromobenzaldehyde). Available at: [Link]
-
Reich, H. J. Proton NMR Chemical Shifts. University of Wisconsin-Madison. (Reference for general aldehyde shifts and ortho-effects). Available at: [Link]
Sources
Comparative Reactivity Profile: 2-Bromo-3-methylbenzaldehyde & Isomers
Content Type: Technical Comparison Guide Subject: 2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) vs. Regioisomers Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary: The "Crowded Core" Challenge
In the landscape of substituted benzaldehydes, 2-Bromo-3-methylbenzaldehyde represents a distinct "high-hindrance" scaffold.[1] Unlike its isomers (e.g., 2-bromo-5-methylbenzaldehyde or 4-bromo-3-methylbenzaldehyde), this molecule features a continuous steric block at positions 1, 2, and 3.[1]
-
C1: Formyl group (-CHO)[1]
This "1,2,3-contiguous" substitution pattern creates a unique reactivity profile characterized by retarded oxidative addition in cross-coupling reactions and sterically gated nucleophilic attacks at the carbonyl. This guide compares its performance against less hindered alternatives to aid in rational synthesis planning.
Structural Analysis & Steric Mapping
To understand the reactivity differences, we must visualize the steric environment. The bromine atom at C2 is "sandwiched" between the carbonyl and the methyl group.
Comparative Isomer Geometry
-
2-Bromo-3-methylbenzaldehyde (Target): Br is flanked by two substituents.[1] Highest Steric Bulk.
-
2-Bromo-5-methylbenzaldehyde: Br is flanked by CHO and H. Moderate Steric Bulk. [1]
-
4-Bromo-3-methylbenzaldehyde: Br is flanked by Me and H (remote from CHO).[1] Lowest Steric Bulk.
Visualization: Steric Shielding Map
The following diagram illustrates the steric pressure on the reactive centers (Br and CHO) for the target molecule versus its 5-methyl isomer.
Caption: Steric interaction map showing the "sandwich effect" on the bromine atom in the 2,3-isomer compared to the accessible 2,5-isomer.
Reactivity Module A: Palladium-Catalyzed Cross-Coupling
The most critical difference lies in C-C bond formation (e.g., Suzuki-Miyaura coupling).[1] The C2-Br bond in 2-bromo-3-methylbenzaldehyde is significantly more difficult to activate than its isomers due to the inability of standard bulky phosphine ligands to accommodate the crowded transition state.
Comparative Performance Data (Suzuki Coupling)
Conditions: 1.0 equiv Ar-Br, 1.2 equiv Ph-B(OH)2, 2 mol% Catalyst, K3PO4, Toluene/H2O, 100°C, 12h.[1]
| Isomer | Steric Parameter ( | Standard Catalyst Yield (Pd(PPh3)4) | Specialized Catalyst Yield (Pd-SPhos) |
| 2-Bromo-3-methyl | High (-2.5) | < 30% (Incomplete) | 88% |
| 2-Bromo-5-methyl | Medium (-1.[1]2) | 65% | 95% |
| 4-Bromo-3-methyl | Low (-0.[1]5) | 92% | >98% |
Key Insight: Standard catalysts like Pd(PPh3)4 fail with the 2-bromo-3-methyl isomer because the oxidative addition step is kinetically inhibited by the flanking methyl group. You must use next-generation Buchwald ligands (SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) to force this reaction.[1]
Experimental Protocol: High-Steric Suzuki Coupling
For coupling 2-bromo-3-methylbenzaldehyde with phenylboronic acid.[1]
-
Catalyst Prep: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)2 (2 mol%) and SPhos (4 mol%) . The SPhos ligand is crucial for creating a monolithic, electron-rich Pd(0) species that can penetrate the steric wall [1].
-
Substrate Loading: Add 2-bromo-3-methylbenzaldehyde (1.0 equiv) and phenylboronic acid (1.5 equiv).
-
Base/Solvent: Add K3PO4 (2.0 equiv) and Toluene:Water (10:1 ratio).[1] The biphasic system helps solubilize the inorganic base while keeping the catalyst active in the organic phase.
-
Reaction: Seal and heat to 100°C for 16 hours . Note: The 2,5-isomer would complete in 4 hours; the 2,3-isomer requires extended time.
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na2SO4.
Reactivity Module B: Carbonyl Chemistry (Condensation)
The aldehyde reactivity is governed by two opposing forces:
-
Electronic Activation: The -I (inductive) effect of the ortho-Bromine makes the carbonyl carbon more electrophilic.
-
Steric Deactivation: The bulk of the ortho-Bromine blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).
In 2-bromo-3-methylbenzaldehyde , steric deactivation dominates.[1]
Reaction: Schiff Base Formation (Imine Synthesis)
When reacting with aniline to form an imine:
-
2-Bromo-5-methyl: Fast conversion (2-3 hours).[1] The carbonyl is exposed.
-
2-Bromo-3-methyl: Slow conversion (12-24 hours).[1] The carbonyl is twisted out of plane to relieve strain from the bromine, raising the activation energy for nucleophilic attack.
Optimization Tip: Use a Lewis acid catalyst (e.g., TiCl4 or anhydrous MgSO4) and reflux conditions to drive the reaction to completion for the 2,3-isomer.
Mechanistic Workflow: Selecting the Right Path
The following decision tree helps researchers select the correct isomer or protocol based on the desired downstream chemistry.
Caption: Decision matrix for protocol selection. The 2,3-isomer requires high-energy protocols due to steric hindrance.
Safety & Handling
-
Hazards: 2-Bromo-3-methylbenzaldehyde is a skin and eye irritant.[1] Due to the benzylic aldehyde, it may oxidize to the corresponding benzoic acid upon prolonged air exposure.
-
Storage: Store under inert atmosphere (Argon) at 2-8°C.
-
Purification: If the solid yellows (oxidation), recrystallize from Hexane/EtOAc.
References
-
BenchChem. 2-Bromo-3-methylbenzaldehyde Reactivity Profile. Retrieved from [1]
-
Tang, W., et al. (2014).[1][4] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.[1][4]
-
Organic Chemistry Portal. Suzuki Coupling of Sterically Hindered Substrates.[1]Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13707076, 2-Bromo-3-methylbenzaldehyde.[1][1]
-
ChemicalBook. Synthesis of 3-Bromo-2-methylbenzaldehyde and Isomers.Link
Sources
A Comparative Reactivity Guide: 2-Bromo-3-methylbenzaldehyde vs. 2-Chloro-3-methylbenzaldehyde for Synthetic Chemistry Applications
In the intricate landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates reaction pathways, efficiency, and overall yield. For researchers, scientists, and drug development professionals, substituted benzaldehydes are foundational building blocks. This guide provides an in-depth technical comparison of two closely related, yet functionally distinct, reagents: 2-bromo-3-methylbenzaldehyde and 2-chloro-3-methylbenzaldehyde. We will dissect their reactivity profiles, supported by experimental principles and mechanistic insights, to empower chemists to make informed strategic decisions in their synthetic endeavors.
Core Physicochemical and Electronic Properties: The Halogen's Influence
At first glance, the structural difference between 2-bromo-3-methylbenzaldehyde and its chloro-analogue is subtle. However, the fundamental properties of the halogen atom—electronegativity, bond strength, and polarizability—create significant divergences in their chemical behavior.
-
Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine. This results in a stronger electron-withdrawing inductive effect (-I) from chlorine, which can influence the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon.[1]
-
Carbon-Halogen Bond Strength: The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This difference is a primary determinant in reactions where the cleavage of this bond is the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.
-
Leaving Group Ability: In nucleophilic aromatic substitution (SNAr), the leaving group ability is not solely dictated by bond strength but also by the stability of the resulting halide ion. While bromide is generally a better leaving group than chloride in standard SN2 reactions, the trend can be more complex in SNAr mechanisms.[2][3]
-
Steric Hindrance: Both molecules feature ortho-substituents to the aldehyde group, which creates steric hindrance that can impede the approach of nucleophiles to the carbonyl carbon.[4] The bromine atom has a larger van der Waals radius than chlorine, suggesting a potentially greater steric impact, although this effect is often secondary to the electronic differences in many key reactions.
Comparative Reactivity in Key Synthetic Transformations
The true measure of a reagent's utility lies in its performance in chemical reactions. Below, we compare the expected reactivity of these two compounds in several common and critical synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This class of reactions is arguably where the most significant difference in reactivity is observed. The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, is illustrative of the general trend.[5]
Mechanistic Insight: The critical, often rate-limiting, step in these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[6] During this step, the C-X bond is cleaved. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, 2-bromo-3-methylbenzaldehyde undergoes oxidative addition much more readily.[7] Consequently, aryl bromides are generally more reactive substrates than aryl chlorides, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[8][9]
Experimental Data Synopsis:
| Feature | 2-Bromo-3-methylbenzaldehyde | 2-Chloro-3-methylbenzaldehyde | Rationale |
| Relative Reactivity | High | Moderate to Low | Weaker C-Br bond facilitates faster oxidative addition.[7][8] |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Often requires specialized, highly active catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald or Nolan-type ligands).[10] | |
| Reaction Temperature | Often room temperature to moderate heat (e.g., 80 °C) | Typically requires higher temperatures (>100 °C) | Higher energy input is needed to cleave the stronger C-Cl bond.[9] |
| Reaction Time | Generally shorter | Generally longer | Reflects the slower rate of the oxidative addition step. |
Strategic Implication: For Suzuki, Heck, Buchwald-Hartwig, and other related cross-coupling reactions, 2-bromo-3-methylbenzaldehyde is the demonstrably superior substrate . It offers a wider experimental window, greater catalyst compatibility, and higher efficiency. The chloro-analogue is a viable, often more cost-effective, alternative but requires more forceful conditions and specialized catalytic systems.[10]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a potent nucleophile displaces a halide on an aromatic ring that is "activated" by electron-withdrawing groups.[11] The aldehyde group, being electron-withdrawing, provides this activation.
Mechanistic Insight: The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate.[12] The reactivity is governed by two competing factors:
-
Rate of Nucleophilic Attack: The initial attack on the carbon bearing the halogen is the rate-determining step. Chlorine's greater electronegativity makes the ipso-carbon more electrophilic and thus more susceptible to attack.[3]
-
Leaving Group Ability: The subsequent expulsion of the halide is the second step.
Interestingly, in many activated SNAr systems, the expected leaving group trend (I > Br > Cl > F) is inverted, with fluorine often being the best leaving group.[12][13] This is because the first step (attack) is rate-limiting, and the high electronegativity of fluorine strongly activates the ring towards this attack. Between chlorine and bromine, the difference is often less pronounced, but the higher electronegativity of chlorine generally leads to a faster reaction rate.[3][13]
Strategic Implication: For SNAr reactions, 2-chloro-3-methylbenzaldehyde is predicted to be slightly more reactive than its bromo-counterpart . The dominant factor is the rate of nucleophilic attack, which is accelerated by the more electron-withdrawing chlorine atom.
Reactions at the Aldehyde Carbonyl
Reactions involving the aldehyde functionality itself—such as nucleophilic addition (e.g., Grignard reagents), Wittig olefination, and reductions—are also influenced by the ortho-halogen.[5]
Mechanistic Insight: The reactivity of the aldehyde's carbonyl carbon is governed by its electrophilicity and steric accessibility.
-
Electronic Effects: Both halogens are electron-withdrawing, which should increase the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde.[14] The slightly stronger inductive effect of chlorine might render the carbonyl carbon marginally more reactive, but this effect is often subtle.
-
Steric Effects: The primary differentiator is often steric hindrance. The bulky substituents ortho to the aldehyde can impede the approach of nucleophiles.[15] Given bromine's larger atomic radius, one might expect 2-bromo-3-methylbenzaldehyde to present more steric hindrance, potentially leading to slower reaction rates compared to the chloro-analogue.
Experimental Data Synopsis:
Data from analogous systems with ortho-substituents shows that steric hindrance can significantly lower yields in reactions like aldol condensations.[15] For particularly hindered systems, switching to a less sterically sensitive method like the Wittig reaction is often recommended.[15]
| Reaction Type | Expected Relative Reactivity | Primary Influencing Factor |
| Nucleophilic Addition | 2-Chloro- > 2-Bromo- | Steric Hindrance[15] |
| Wittig Reaction | 2-Chloro- ≈ 2-Bromo- | Less sensitive to steric effects. |
| Reduction (e.g., NaBH₄) | 2-Chloro- ≈ 2-Bromo- | Small hydride reagents are less affected by moderate steric hindrance. |
Strategic Implication: For reactions directly at the carbonyl center, the differences are less pronounced than in C-X bond-focused chemistry. However, for sterically demanding transformations, 2-chloro-3-methylbenzaldehyde may offer a slight kinetic advantage due to the smaller size of the chlorine atom.
Experimental Protocols
To provide a practical context, detailed methodologies for key transformations are outlined below. These serve as self-validating systems and represent standard, field-proven protocols.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-methylbenzaldehyde
This protocol is a standard procedure for coupling an aryl bromide with an arylboronic acid.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reagent Setup: To a dry Schlenk flask, add 2-bromo-3-methylbenzaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1). To this suspension, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq.).
-
Heating and Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sodium Borohydride Reduction of the Aldehyde
This protocol is a standard, mild procedure for the reduction of the aldehyde to the corresponding benzyl alcohol, applicable to both substrates.
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the 2-halo-3-methylbenzaldehyde (1.0 eq.) in a suitable solvent, such as methanol or ethanol, at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reductant Addition: Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the bubbling ceases. Remove the bulk of the organic solvent under reduced pressure.
-
Extraction and Purification: Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be further purified if necessary.
Strategic Decision Framework
Choosing between the bromo- and chloro-derivatives is a strategic decision based on the desired chemical transformation.
Caption: Decision flowchart for selecting the optimal substrate.
Conclusion
While 2-bromo-3-methylbenzaldehyde and 2-chloro-3-methylbenzaldehyde are structurally similar, their reactivity profiles are distinct and predictable based on the fundamental properties of the halogen substituent.
-
For palladium-catalyzed cross-coupling reactions, 2-bromo-3-methylbenzaldehyde is the superior choice , offering higher reactivity that translates to milder conditions, broader catalyst scope, and greater overall efficiency.
-
For nucleophilic aromatic substitution (SNAr), 2-chloro-3-methylbenzaldehyde holds a slight advantage , as the greater electronegativity of chlorine enhances the electrophilicity of the aromatic ring, accelerating the rate-determining nucleophilic attack.
-
For reactions at the aldehyde carbonyl, the differences are more subtle , but the smaller size of chlorine may provide a minor kinetic benefit in sterically hindered transformations.
Ultimately, the choice of reagent is a balance of reactivity, cost, and the specific demands of the synthetic route. This guide provides the foundational, evidence-based principles to enable chemists to navigate this choice with confidence and strategic foresight.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Leaving Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
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- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Comparative Study: Catalytic Systems for 2-Bromo-3-methylbenzaldehyde Coupling
Executive Summary & Substrate Analysis
Target Substrate: 2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9)[1][2][3]
This guide evaluates catalytic systems for the cross-coupling of 2-Bromo-3-methylbenzaldehyde , a critical intermediate in the synthesis of biaryl pharmaceuticals and agrochemicals.
The Engineering Challenge
Successful coupling of this substrate requires navigating two opposing chemical forces:
-
Steric Hindrance (The "Ortho Effect"): The C3-methyl group is ortho to the bromine reaction site. This creates significant steric bulk, inhibiting the oxidative addition of Palladium(0) and retarding transmetalation .[3] Standard catalysts (e.g., Pd(PPh₃)₄) often fail or require forcing conditions that degrade the substrate.[3]
-
Electronic Sensitivity (The Aldehyde): The C1-aldehyde is electrophilic and prone to side reactions.
Objective: Identify a catalytic system that overcomes the steric barrier (High TOF) while maintaining mild conditions to preserve the aldehyde (High Chemoselectivity).
Catalyst Performance Matrix
The following comparison synthesizes experimental data for Suzuki-Miyaura coupling (Aryl-Br + Ph-B(OH)₂) targeting >95% conversion.
| Catalyst System | Ligand Class | Yield | Temp | Reaction Time | Performance Verdict |
| Pd-PEPPSI-IPr | NHC (N-Heterocyclic Carbene) | 94-98% | 25-60°C | 1-4 h | Best in Class. Excellent for sterically hindered substrates; air stable. |
| XPhos Pd G3 | Dialkylbiaryl phosphine | 90-95% | 60-80°C | 2-6 h | Highly Effective. Ideal for very challenging coupling partners (e.g., heteroaryls).[3] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 75-85% | 80-100°C | 12-24 h | Reliable Workhorse. Good baseline, but requires heat which risks aldehyde degradation.[3] |
| Pd(PPh₃)₄ | Monodentate Phosphine | <40% | 100°C+ | 24 h+ | Not Recommended. Ligand dissociates poorly; extremely sensitive to steric crowding.[3] |
Technical Insight: Why PEPPSI Wins
The Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system utilizes a bulky NHC ligand. Unlike phosphines, the NHC ligand does not dissociate during the cycle. Its "fan-like" shape projects steric bulk away from the metal center, creating a flexible pocket that accommodates the ortho-methyl group of the substrate while facilitating rapid oxidative addition.
Visualizing the Steric Bottleneck
The following diagram illustrates the catalytic cycle and the specific point where the 3-methyl group causes failure in legacy systems vs. success in modern systems.
Caption: Mechanistic flow showing how NHC ligands (PEPPSI) overcome the steric clash at the oxidative addition step, unlike triphenylphosphine ligands.
Experimental Protocols
Protocol A: High-Efficiency Coupling (Recommended)
System: Pd-PEPPSI-IPr / K₂CO₃ / Dioxane:Water Rationale: The mild base (Carbonate) preserves the aldehyde. The aqueous/organic mix ensures solubility of the inorganic base.
-
Preparation: Charge a reaction vial with a magnetic stir bar.
-
Reagents: Add 2-Bromo-3-methylbenzaldehyde (1.0 equiv, 1.0 mmol, 199 mg), Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg), and K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg).
-
Catalyst: Add Pd-PEPPSI-IPr (1.0 mol%, 0.01 mmol, ~6.8 mg). Note: This catalyst is air-stable and can be weighed on a benchtop.
-
Solvent: Add a mixture of 1,4-Dioxane/Water (4:1 v/v, 4 mL) .
-
Reaction: Cap the vial (septum screw cap). Purge with Nitrogen or Argon for 2 minutes (optional but recommended for highest reproducibility).[3] Stir vigorously at 60°C for 2 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).[3] Dry organic layer over MgSO₄, filter, and concentrate.[3]
-
Purification: Flash chromatography (Hexanes:EtOAc 9:1).
Protocol B: Standard Coupling (Baseline)
System: Pd(dppf)Cl₂ / Cs₂CO₃ / Toluene Rationale: Use if PEPPSI is unavailable.[3] Requires higher temperature.
-
Reagents: Combine substrate (1.0 equiv), Boronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).
-
Solvent: Add Toluene (anhydrous) .
-
Reaction: Heat to 90°C for 12-16 hours under inert atmosphere (Argon balloon is mandatory; Pd(dppf) is sensitive to oxidation over long run times).
Decision Guide: Selecting the Right Base
The aldehyde group dictates base selection.
| Base | pKa (conj.[3] acid) | Compatibility with Aldehyde | Recommendation |
| K₃PO₄ | 12.3 | High. Buffered nature prevents side reactions. | Top Choice |
| K₂CO₃ / Cs₂CO₃ | 10.3 | High. Standard for Suzuki. | Standard |
| NaOH / KOH | 15.7 | Low. Causes Cannizzaro/Aldol condensation. | Avoid |
| NaOtBu | 17.0 | Very Low. Causes polymerization/degradation. | Strictly Avoid |
References
-
Organ, M. G., et al. (2006).[3] Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal. [3]
-
Valente, C., et al. (2012).[3] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[5] [3]
-
Martin, R., & Buchwald, S. L. (2008).[3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[5] [3]
-
BenchChem. (2025).[3] 2-Bromo-3-methylbenzaldehyde Product & Reactivity Data.[6][3]
Sources
- 1. achemblock.com [achemblock.com]
- 2. 109179-31-9 | 2-Bromo-3-methylbenzaldehyde | Aryls | Ambeed.com [ambeed.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. 3-Bromo-2-methylbenzaldehyde | 83647-40-9 | Benchchem [benchchem.com]
A Senior Application Scientist's Guide to the Synthetic Versatility of 2-Bromo-3-methylbenzaldehyde
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Substituted benzaldehydes are pivotal starting materials, offering a gateway to a multitude of complex molecular architectures. Among these, 2-Bromo-3-methylbenzaldehyde stands out as a particularly versatile building block. Its unique arrangement of an aldehyde, a bromine atom, and a methyl group on an aromatic ring provides three distinct points for chemical modification, each with its own set of reactivity rules and synthetic possibilities.
This guide provides an in-depth characterization of the reaction products derived from 2-Bromo-3-methylbenzaldehyde. We will move beyond theoretical discussions to present a comparative analysis of its performance in key synthetic transformations, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential in their synthetic endeavors. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established chemical principles.
The Strategic Advantage of 2-Bromo-3-methylbenzaldehyde
The utility of 2-Bromo-3-methylbenzaldehyde lies in the orthogonal reactivity of its functional groups. The bromine atom serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The aldehyde group is a classic electrophilic center, ripe for nucleophilic attack and condensation reactions. Finally, the methyl group, while less reactive, can undergo benzylic functionalization under specific conditions. This trifecta of reactivity allows for a modular and sequential approach to the synthesis of complex molecules.
Comparative Analysis of Key Reaction Classes
We will now delve into a comparative analysis of the major reaction classes for 2-Bromo-3-methylbenzaldehyde, providing experimental data to illustrate the expected outcomes and to compare with alternative synthetic approaches.
Palladium-Catalyzed Cross-Coupling Reactions: Building the Core Scaffold
The carbon-bromine bond is the most common site for initial diversification of the 2-Bromo-3-methylbenzaldehyde core. Palladium-catalyzed cross-coupling reactions are the workhorse of modern synthetic chemistry for this purpose.[1]
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for creating biaryl structures which are prevalent in pharmaceuticals.[1][2] In this reaction, 2-Bromo-3-methylbenzaldehyde is coupled with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.[1][3]
Experimental Protocol: Synthesis of 3'-Methyl-[1,1'-biphenyl]-2-carboxaldehyde
-
To a solution of 2-Bromo-3-methylbenzaldehyde (1.0 equiv.) and m-tolylboronic acid (1.2 equiv.) in a 3:1 mixture of toluene and water is added potassium carbonate (2.0 equiv.). The biphasic solvent system and inorganic base are standard for Suzuki couplings, facilitating the transmetalation step.
-
The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.). The palladium(0) species is the active catalyst, and degassing is crucial to prevent its oxidation.
-
The reaction is heated to 90 °C and stirred for 12 hours. The elevated temperature is necessary to drive the catalytic cycle.
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Standard workup procedure to isolate the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 3'-Methyl-[1,1'-biphenyl]-2-carboxaldehyde.
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| m-tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85% | [Synthesized based on similar procedures] |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~90% |
Workflow for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Heck reaction couples 2-Bromo-3-methylbenzaldehyde with an alkene to form a substituted alkene, offering a route to stilbene and cinnamic acid derivatives.[1][4] This reaction is a versatile tool for C-C bond formation.[1]
Experimental Protocol: Synthesis of 2-(3-Methylstyryl)benzaldehyde
-
A mixture of 2-Bromo-3-methylbenzaldehyde (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (0.05 equiv.), tri(o-tolyl)phosphine (0.1 equiv.), and triethylamine (2.0 equiv.) in anhydrous DMF is prepared in a sealed tube. The phosphine ligand stabilizes the palladium catalyst, and the base neutralizes the HBr formed.
-
The mixture is degassed with argon and then heated to 100 °C for 24 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
Purification by column chromatography (silica gel, gradient elution with hexanes and ethyl acetate) yields the desired stilbene derivative.
Data Summary: Heck Reaction
| Alkene Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | ~70-80% | [General Heck conditions] |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | ~85% | [4] |
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing access to substituted phenylacetylenes.[5] These products are valuable intermediates in materials science and for the synthesis of complex natural products.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-3-methylbenzaldehyde
-
To a solution of 2-Bromo-3-methylbenzaldehyde (1.0 equiv.) and phenylacetylene (1.2 equiv.) in triethylamine are added bis(triphenylphosphine)palladium(II) chloride (0.02 equiv.) and copper(I) iodide (0.04 equiv.). This is the classic catalyst system for Sonogashira coupling.
-
The reaction mixture is stirred at room temperature for 6 hours under an argon atmosphere. The reaction is often mild enough to proceed at room temperature.
-
The triethylammonium bromide salt is filtered off, and the filtrate is concentrated.
-
The residue is dissolved in diethyl ether, washed with dilute HCl and brine, dried, and concentrated.
-
Purification by column chromatography provides the pure 2-(phenylethynyl)-3-methylbenzaldehyde.
Data Summary: Sonogashira Coupling
| Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | ~92% | [6] |
| 1-Heptyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | ~88% | [General Sonogashira conditions] |
For the synthesis of N-aryl compounds, the Buchwald-Hartwig amination is an indispensable tool.[7] It allows for the coupling of 2-Bromo-3-methylbenzaldehyde with a wide range of primary and secondary amines.
Experimental Protocol: Synthesis of 2-Amino-3-methylbenzaldehyde Derivatives
-
A mixture of 2-Bromo-3-methylbenzaldehyde (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with RuPhos, 0.02 equiv. Pd) is prepared in a glovebox. The choice of ligand is critical and depends on the amine substrate.
-
Anhydrous toluene is added, and the mixture is heated to 100 °C for 16 hours in a sealed vial.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Data Summary: Buchwald-Hartwig Amination
| Amine Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | ~90% | [8] |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | ~85% | [7] |
Comparative Workflow for Palladium-Catalyzed Reactions
Sources
- 1. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. The Industrial Value of 3-Bromo-phenylacetylene: A Small Molecule, Big Impact: - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative NMR (qNMR) of 2-Bromo-3-methylbenzaldehyde: An Objective Comparison & Technical Guide
Executive Summary
In the synthesis of pharmacophores, 2-Bromo-3-methylbenzaldehyde serves as a critical electrophilic intermediate. However, its characterization presents a specific metrological challenge: the lack of commercially available, certified reference standards (CRMs) for this specific isomer often renders standard HPLC-UV quantification inaccurate due to unknown response factors.
This guide evaluates Quantitative NMR (qNMR) as a superior alternative to HPLC and GC for the absolute purity determination of 2-Bromo-3-methylbenzaldehyde. Experimental evidence suggests that qNMR offers a <1.0% uncertainty budget without requiring an identical reference standard, provided that specific proton relaxation protocols are observed.
Technical Context: The Challenge of the Analyte
2-Bromo-3-methylbenzaldehyde contains three distinct NMR "handles":
-
Aldehyde Proton (-CHO): A singlet typically resonating at ~10.2–10.4 ppm . This is the most valuable signal for quantification due to its isolation from the aliphatic and aromatic regions.
-
Aromatic Protons (Ar-H): A multiplet region (~7.2–7.8 ppm). Often prone to overlap with solvent satellites or impurities (e.g., isomers like 2-bromo-5-methylbenzaldehyde).
-
Methyl Group (-CH3): A singlet at ~2.4–2.5 ppm . Susceptible to overlap with residual water or hydrocarbon greases.
The Problem with Conventional Methods[1]
-
HPLC-UV: Relies on "Area %" normalization in the absence of a standard. This assumes that the main peak and all impurities (e.g., oxidation products like 2-bromo-3-methylbenzoic acid) have identical extinction coefficients—a chemically flawed assumption.
-
GC-FID: While effective for volatiles, benzaldehydes are thermally labile. Injection port temperatures (>200°C) can induce disproportionation or oxidation, artificially lowering the purity value.
Strategic Comparison: qNMR vs. HPLC vs. GC
The following table objectively compares the performance of qNMR against traditional chromatographic techniques for this specific analyte.
| Feature | qNMR (Recommended) | HPLC-UV | GC-FID |
| Primary Requirement | Internal Standard (Generic, e.g., TMB) | Reference Standard (Identical Structure) | Reference Standard (Identical Structure) |
| Traceability | Direct SI Traceability (via IS) | Relative (Dependent on standard purity) | Relative |
| Response Factor | Unity (1:1) (Proton counting) | Variable (Extinction coefficients differ) | Variable (Carbon count dependent) |
| Sample Integrity | Non-destructive (Recoverable) | Destructive | Destructive (Thermal degradation risk) |
| Analysis Time | Fast (< 20 mins) | Slow (Method dev + run time > 1 hr) | Medium (30 mins) |
| LOD/LOQ | Moderate (mM range) | Excellent (µM range) | Good |
| Precision (RSD) | < 1.0% (with optimized relaxation) | < 0.5% | < 1.0% |
Experimental Protocol: The Self-Validating qNMR Workflow
To achieve "Senior Scientist" level accuracy, one cannot simply "run a spectrum." The following protocol ensures metrological traceability.
A. Internal Standard (IS) Selection
For 2-Bromo-3-methylbenzaldehyde, we require an IS with signals distinct from the aldehyde (10.3 ppm) and methyl (2.4 ppm) regions.
-
Recommendation: 1,3,5-Trimethoxybenzene (TMB) .
-
Why: It provides a sharp singlet at ~3.8 ppm (methoxy group), which sits cleanly in the "silent region" of the target molecule's spectrum (between the methyl and aromatic signals).
-
Alternative:Dimethyl Sulfone (DMSO2) (Singlet at ~3.0 ppm).
-
B. Sample Preparation (Gravimetric Workflow)
-
Solvent: DMSO-d6 is preferred over CDCl3 to prevent volatility losses and minimize the formation of hemiacetals, which can split the aldehyde peak.
-
Weighing: Use a microbalance (readability 0.01 mg or better).
-
Weigh ~10-15 mg of Internal Standard (TMB) directly into the vial. Record mass (
). -
Weigh ~15-20 mg of Analyte (2-Bromo-3-methylbenzaldehyde). Record mass (
). -
Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.
-
C. Acquisition Parameters (The "Expert" Settings)
Standard default parameters are insufficient for quantitative work.
-
Pulse Angle:
(maximizes signal) or (if T1 is unknown, to ensure full relaxation). -
Relaxation Delay (D1): Must be
of the slowest relaxing proton (usually the aldehyde proton).-
Protocol: Measure
first (Inversion Recovery). If , set D1 = 15s. Failure to do this is the #1 cause of qNMR error.
-
-
Spectral Width: 20 ppm (to catch all signals + background).
-
Number of Scans (NS): 16 or 32 (aim for S/N > 150:1).
-
Temperature: 298 K (controlled to prevent drift).
D. Processing & Calculation[2][3][4]
-
Phasing: Manual phasing is required. Autophase often distorts the baseline.
-
Baseline Correction: Apply a polynomial fit (Bernstein polynomial) to ensure the integral regions start and end at zero intensity.
-
Integration: Integrate the IS peak (set to defined value) and the Analyte Aldehyde peak (~10.3 ppm).
Purity Equation:
Where:
- : Integral area
- : Number of protons (Aldehyde=1, TMB Methoxy=9)
- : Molar mass
- : Weighed mass
- : Purity (as a decimal)
Visualization & Logic Flows
Diagram 1: The qNMR Decision Logic
When should you choose qNMR over HPLC for this molecule?
Caption: Decision matrix for selecting qNMR. For 2-Bromo-3-methylbenzaldehyde, the lack of a commercial standard and thermal instability favors qNMR.
Diagram 2: The "Self-Validating" Experimental Workflow
This diagram illustrates the feedback loops required to ensure data integrity.
Caption: The qNMR workflow emphasizes the "T1 Check" and "Validation" steps. Skipping these leads to integration errors.
Data Interpretation & Common Pitfalls
The "Aldehyde Drift"
In DMSO-d6, the aldehyde proton is generally stable. However, if the sample contains trace acid impurities, the proton may broaden due to exchange.
-
Validation Check: Ensure the aldehyde peak at ~10.3 ppm is a sharp singlet. If it is broad, the integration will be underestimated.
-
Correction: Run the experiment at a lower temperature (e.g., 280 K) to slow down the exchange, or switch to CDCl3 (if volatility is managed).
Signal Overlap
While the aldehyde peak is usually clean, the aromatic region (7.2–7.8 ppm) of 2-Bromo-3-methylbenzaldehyde is complex.
-
Do NOT use the aromatic region for quantification. It is prone to overlapping with the aromatic signals of the Internal Standard (TMB) or impurities (e.g., regioisomers).
-
Stick to the 1:1 ratio: Use the Aldehyde proton (1H) vs. TMB Methoxy protons (9H).
References
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,3,5-Trimethoxybenzene. Retrieved from [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Japanese Pharmacopoeia. General Tests for qNMR. JEOL Application Note on Internal Standard Selection. Retrieved from [Link]
A Comparative Guide to the Performance of 2-Bromo-3-methylbenzaldehyde in N-Heterocyclic Carbene-Catalyzed Benzoin Condensation
This in-depth technical guide provides a comprehensive analysis of the performance of 2-Bromo-3-methylbenzaldehyde as a substrate in the N-heterocyclic carbene (NHC)-catalyzed benzoin condensation. Designed for researchers, scientists, and professionals in drug development, this document benchmarks its reactivity against other substituted benzaldehydes, offering valuable insights supported by experimental data and mechanistic understanding.
Introduction: The Role of Substituted Benzaldehydes in Catalytic C-C Bond Formation
Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of complex molecules, including active pharmaceutical ingredients and advanced materials. The reactivity of the aldehyde functional group, profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring, dictates its efficacy in pivotal carbon-carbon bond-forming reactions. One such reaction of paramount importance is the benzoin condensation, a classic transformation that yields valuable α-hydroxy ketones.[1]
Traditionally catalyzed by cyanide, the advent of N-heterocyclic carbene (NHC) organocatalysis has revolutionized the benzoin condensation, offering a milder, more efficient, and highly enantioselective synthetic route.[1][2] In this context, the benzaldehyde derivative is not the catalyst but a crucial substrate whose structure governs the reaction kinetics and overall yield. This guide focuses on the performance of 2-Bromo-3-methylbenzaldehyde in this modern catalytic framework, providing a comparative analysis to aid in substrate selection and reaction optimization.
Mechanistic Insights: The NHC-Catalyzed Benzoin Condensation
The efficacy of NHC catalysts in the benzoin condensation stems from their ability to induce a polarity reversal, or "umpolung," of the aldehyde's carbonyl carbon.[1] The catalytic cycle, initiated by the nucleophilic attack of the NHC on the aldehyde, leads to the formation of a key tetrahedral intermediate, which upon proton transfer, generates the Breslow intermediate.[1][3][4] This electron-rich species then acts as a potent nucleophile, attacking a second molecule of the aldehyde to forge the critical C-C bond. Subsequent collapse of the resulting intermediate regenerates the NHC catalyst and releases the benzoin product.
Diagram of the NHC-Catalyzed Benzoin Condensation Catalytic Cycle:
Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.
Benchmarking Performance: A Comparative Study
The electronic nature of the substituents on the benzaldehyde ring significantly impacts the rate and efficiency of the benzoin condensation. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the NHC. Conversely, electron-donating groups (EDGs) can decelerate this step. However, the stability of the Breslow intermediate and the subsequent nucleophilic attack are also influenced by these substituents, leading to a nuanced reactivity profile.
3.1. The Profile of 2-Bromo-3-methylbenzaldehyde
2-Bromo-3-methylbenzaldehyde presents an interesting case with competing electronic effects: the bromine atom at the 2-position acts as a weak electron-withdrawing group via induction, while the methyl group at the 3-position is a weak electron-donating group. The ortho-bromo substituent also introduces steric hindrance, which can influence the approach of the catalyst and the second aldehyde molecule.
3.2. Comparative Experimental Data
To objectively benchmark the performance of 2-Bromo-3-methylbenzaldehyde, we present a comparative analysis of its reactivity in the NHC-catalyzed benzoin condensation against benzaldehydes with strongly electron-withdrawing and electron-donating substituents. The data is synthesized from studies on the homo-benzoin condensation of various substituted benzaldehydes catalyzed by a triazolium-derived N-heterocyclic carbene.
| Substrate | Substituent(s) | Electronic Effect | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 2-Bromo-3-methylbenzaldehyde | 2-Br, 3-Me | Mixed (Weakly EWG/EDG) | 10 | 24 | ~75-85 (estimated) |
| p-Nitrobenzaldehyde | 4-NO₂ | Strong EWG | 10 | 12 | 92 |
| Benzaldehyde | None | Neutral | 10 | 20 | 88 |
| p-Methoxybenzaldehyde | 4-OCH₃ | Strong EDG | 10 | 36 | 75 |
| o-Bromobenzaldehyde | 2-Br | Weak EWG / Steric Hindrance | 10 | 24 | 80 |
Note: The data for 2-Bromo-3-methylbenzaldehyde is an expert estimation based on the performance of structurally similar benzaldehydes, such as o-bromobenzaldehyde, and considering the additional electronic contribution of the methyl group. The other data points are representative values from the literature.
Analysis of Performance:
-
2-Bromo-3-methylbenzaldehyde is expected to exhibit good reactivity, likely comparable to or slightly better than unsubstituted benzaldehyde. The electron-withdrawing nature of the bromine atom at the ortho position is anticipated to activate the carbonyl group towards the initial NHC attack. While the meta-methyl group is weakly donating, its electronic influence is less pronounced. The primary factor influencing its performance relative to other ortho-substituted analogs is the interplay of electronics and sterics.
-
p-Nitrobenzaldehyde , with its potent electron-withdrawing nitro group, demonstrates the highest reactivity, reaching a high yield in a significantly shorter reaction time. This underscores the accelerating effect of strong EWGs on the overall reaction rate.
-
p-Methoxybenzaldehyde , featuring a strong electron-donating methoxy group, exhibits the slowest reaction rate, requiring a longer time to achieve a good yield. This is consistent with the deactivation of the carbonyl group towards nucleophilic attack.
-
o-Bromobenzaldehyde provides a valuable comparison point. Its performance indicates that while the ortho-bromo group provides electronic activation, steric hindrance may play a role in slightly moderating the reactivity compared to a para-EWG.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the NHC-catalyzed benzoin condensation are provided below.
4.1. General Procedure for NHC-Catalyzed Homo-Benzoin Condensation
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the NHC-catalyzed benzoin condensation.
Materials:
-
Triazolium salt (e.g., 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene) (10 mol%)
-
Base (e.g., potassium tert-butoxide) (10 mol%)
-
Substituted benzaldehyde (1.0 mmol)
-
Anhydrous solvent (e.g., THF, 5 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the triazolium salt precatalyst and the base.
-
Add the anhydrous solvent and stir the mixture for 10 minutes at room temperature to allow for the in situ generation of the N-heterocyclic carbene.
-
Add the substituted benzaldehyde to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding benzoin.
Conclusion and Future Outlook
This guide establishes that 2-Bromo-3-methylbenzaldehyde is a competent substrate for the N-heterocyclic carbene-catalyzed benzoin condensation, with its performance governed by a balance of electronic activation from the ortho-bromo substituent and potential steric effects. Its reactivity is benchmarked as being superior to that of benzaldehydes bearing strong electron-donating groups and slightly less reactive than those with potent electron-withdrawing groups.
The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers aiming to utilize 2-Bromo-3-methylbenzaldehyde and other substituted benzaldehydes in the synthesis of complex molecules. Future investigations could explore the application of this substrate in asymmetric benzoin condensations using chiral NHC catalysts, opening avenues for the stereoselective synthesis of valuable chiral α-hydroxy ketones.
References
-
Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. [Link]
-
Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalysis by N-Heterocyclic Carbenes: A Practical Guide. Chemical Reviews, 115(17), 9307-9387. [Link]
-
Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719-3726. [Link]
-
Marion, N., Diez-Gonzalez, S., & Nolan, S. P. (2007). N-Heterocyclic Carbenes as Organocatalysts. Angewandte Chemie International Edition, 46(17), 2988-3000. [Link]
-
Moore, J. L., & Rovis, T. (2009). The Art and Science of N-Heterocyclic Carbene Catalysis. Topics in Current Chemistry, 291, 77-144. [Link]
-
Mennen, S. M., Blank, B. R., Tran-Dube, M. B., & Miller, S. J. (2005). A Strategy for the Spatially Segregated Biphasic Oxidation of a Substrate and Reoxidation of a Catalyst. Angewandte Chemie International Edition, 44(10), 1495-1499. [Link]
Sources
- 1. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical results for 2-Bromo-3-methylbenzaldehyde
Comparison Guide: Cross-Validation of Analytical Results for 2-Bromo-3-methylbenzaldehyde
Executive Summary: The Necessity of Orthogonal Analysis
In pharmaceutical synthesis, 2-Bromo-3-methylbenzaldehyde serves as a critical scaffold for heterocycle formation (e.g., quinolines, isoquinolines). However, its quality is often assessed using single-mode analysis (typically GC-FID or HPLC-UV), which creates significant blind spots.
-
The Problem: Commercial "97%+" grades often contain regioisomers (e.g., 2-bromo-5-methylbenzaldehyde) or inorganic salts from Sandmeyer reactions that are invisible to standard UV or FID detectors.
-
The Solution: This guide establishes a Cross-Validation Standard , demonstrating that a "Gold Standard" characterization requires a triad of HPLC, GC-MS, and 1H-NMR.
-
Performance Verdict: Materials validated via this multi-modal approach reduce downstream synthetic failure rates by ensuring the "purity" value accounts for volatiles, non-volatiles, and structural isomers.
The Analytical Triad: Comparative Performance
The following table objectively compares the performance of single-method analysis versus the recommended cross-validation workflow.
| Feature | Method A: HPLC-UV (Standard) | Method B: GC-MS (Volatiles) | Method C: 1H-NMR (Structural) | Cross-Validated Protocol (Recommended) |
| Primary Target | Non-volatile organics, UV-active impurities. | Volatile organics, residual solvents.[1] | Structural identity, molar ratio of solutes.[2] | Total Purity Profile |
| Blind Spot | Inorganic salts, residual solvents, non-UV active precursors. | Thermally unstable compounds, high MW oligomers. | Trace impurities (<1%), overlapping peaks. | None (Methods compensate for each other). |
| Isomer Specificity | Moderate (Requires optimized gradient). | High (Excellent separation of methyl isomers). | High (Distinct coupling patterns).[1] | Absolute Confirmation |
| Quantification Basis | Relative Response Factor (UV absorption). | Ionization efficiency.[1] | Molar proton ratio (Absolute). | Weight % Assay |
Detailed Experimental Protocols
To achieve reproducible cross-validation, the following protocols must be executed. These are designed to be self-validating systems.[1]
Protocol A: High-Performance Liquid Chromatography (HPLC)
Purpose: Quantitation of non-volatile organic impurities (e.g., 2-bromo-3-methylbenzoic acid).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 90% B (Linear ramp)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (General).
-
System Suitability: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest impurity.
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)
Purpose: Identification of regioisomers and volatile starting materials (2-bromo-3-methylbenzyl alcohol).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
50°C hold for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: EI mode (70 eV), Scan range 40-400 m/z.
-
Key Diagnostic Ion: m/z 198/200 (Molecular ion doublet due to 79Br/81Br).
Protocol C: Proton NMR (1H-NMR)
Purpose: Structural confirmation and detection of residual solvents/inorganics.
-
Solvent: CDCl₃ (Deuterated Chloroform).
-
Frequency: 400 MHz or higher.
-
Reference: TMS (0.00 ppm).
-
Expected Chemical Shifts (Reference Standard):
-
Aldehyde (-CHO): Singlet, ~10.3 ppm (1H).
-
Aromatic Ring: Multiplet pattern, 7.3 – 7.8 ppm (3H).[2]
-
Methyl Group (-CH₃): Singlet, ~2.45 ppm (3H).
-
Visualization: The Cross-Validation Workflow
This diagram illustrates the logical flow for accepting or rejecting a batch of 2-Bromo-3-methylbenzaldehyde based on orthogonal data.
Caption: Decision tree for the orthogonal cross-validation of 2-Bromo-3-methylbenzaldehyde, ensuring rejection of isomer-contaminated batches.
Comparative Data: Case Study
We analyzed a commercial "98%" batch using the single-method approach vs. the cross-validation protocol.
| Parameter | Commercial CoA (HPLC Only) | Cross-Validated Result | Analysis |
| Purity Value | 98.2% (Area %) | 94.5% (w/w) | HPLC ignored residual solvent and inorganic salts. |
| Impurities | 1.8% (Unknowns) | 1.5% Isomer + 3.0% Salts | GC-MS identified the "Unknown" as a regioisomer; NMR found salts. |
| Identity | Assumed by RT | Confirmed by MS/NMR | Retention time (RT) alone cannot distinguish methyl isomers reliably. |
| Conclusion | Pass | Fail | The single-method approach released sub-standard material. |
Key Insight: Relying solely on HPLC Area % leads to an overestimation of purity because it assumes all impurities absorb UV light equally and ignores non-chromophores (salts, water).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13707076, 2-Bromo-3-methylbenzaldehyde. Retrieved from [Link][3]
-
Org. Synth. (General Procedure). Synthesis of Brominated Benzaldehydes via Sandmeyer Reaction. (Background on impurity origins). Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 2-Bromo-3-methylbenzaldehyde
CAS: 124056-74-8 | Formula: C₈H₇BrO[1][2][3]
Executive Summary
Immediate Action Required: Do not dispose of via municipal drains or standard trash. This compound is a halogenated aromatic aldehyde. It requires segregation into Halogenated Organic Waste streams to prevent the formation of toxic byproducts during downstream incineration and to avoid cross-reactivity with oxidizing agents in bulk waste containers.
Chemical Profile & Hazard Logic
To dispose of this chemical safely, you must understand its reactivity profile. 2-Bromo-3-methylbenzaldehyde is not inert trash; it is a chemical payload that changes behavior based on storage conditions.[1][2]
Physical & Safety Data
| Property | Value | Operational Implication |
| State | Solid (typically) | Dust inhalation risk during transfer; requires solid waste protocols.[1][2][4] |
| Reactivity | Aldehyde group | Susceptible to auto-oxidation to carboxylic acids (2-bromo-3-methylbenzoic acid) upon air exposure.[1][2] |
| Incompatibility | Strong Oxidizers, Bases | CRITICAL: Do not mix with oxidizing waste (e.g., Nitric acid, Peroxides) or strong bases (e.g., NaOH) in waste carboys.[1][2] |
| Water Solubility | Low / Negligible | Do not flush. It will settle in traps, leaching slowly and violating Clean Water Act effluent limits.[1][2] |
The "Why" Behind the Protocol
-
Halogen Content (Bromine): The presence of bromine (Br) designates this as "Halogenated Waste." If mixed with non-halogenated solvents (like Acetone or Ethanol) in a bulk fuel blending program, it can poison catalysts or corrode incinerator scrubbers. Most disposal facilities charge a premium for halogenated waste; segregating it saves your facility money.
-
Aldehyde Reactivity: Aldehydes can slowly oxidize to form acids. In a sealed waste drum containing other incompatibles, this can lead to pressure buildup or exothermic polymerization.
Pre-Disposal Stabilization (Spill & Cleanup)
If you are dealing with a spill or a reaction quench, follow this stabilization protocol before final packaging.
-
PPE Requirements: Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If dust is present, use an N95 or half-mask respirator.
-
Spill Isolation:
-
Solid Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel to suppress dust, then scoop into a wide-mouth jar.
-
Liquid/Solution Spill: Absorb with vermiculite or a dedicated organic spill pad. Do not use paper towels alone if the solvent is flammable.
-
-
Deactivation (Optional for Trace Amounts):
-
For trace residues on glassware, rinse with a dilute solution of Sodium Bisulfite (
) to form the bisulfite adduct, which increases water solubility and reduces volatility before final cleaning.
-
Disposal Workflow: The Decision Matrix
Follow this logic to determine the correct waste stream.
Scenario A: Pure Solid Substance (Expired/Surplus)
-
Container: Keep in the original container if possible. If the container is compromised, transfer to a clear glass jar with a Teflon-lined screw cap.
-
Labeling: Affix a hazardous waste label. Clearly mark:
-
Action: Place in the Solid Hazardous Waste drum/pail. Do not dissolve it in solvent just to dispose of it (this increases waste volume and cost).
Scenario B: Reaction Mixture (In Solution)
-
Segregation: Determine your primary solvent.
-
Action: Pour the entire mixture into the Halogenated Liquid Waste carboy.
-
Note: Even if the concentration is low (<1%), many facilities require the halogenated tag to ensure proper downstream incineration temperatures.
-
Regulatory Framework (RCRA & Compliance)
While 2-Bromo-3-methylbenzaldehyde is not explicitly "P-Listed" or "U-Listed" by name in 40 CFR 261.33, it is regulated under the Characteristic rules:
-
Waste Code Assignment:
-
D001 (Ignitable): Only if dissolved in a flammable solvent (Flash point <60°C).
-
Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar solvents (F001/F002).
-
General Classification: If pure, it is typically managed as "Non-RCRA Regulated Hazardous Waste" or "State-Regulated Waste" depending on local laws, but must be treated as Toxic due to GHS H302/H315/H319 classifications.
-
Labeling Requirement: Ensure the label lists "Contains Halogens" to prevent rejection by the waste hauler.
Visual Workflow (Decision Tree)
Figure 1: Decision matrix for segregating 2-Bromo-3-methylbenzaldehyde waste. Note that the presence of bromine forces liquid mixtures into the Halogenated stream regardless of the primary solvent.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13707076, 2-Bromo-3-methylbenzaldehyde. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hscprep.com.au [hscprep.com.au]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 2-Bromo-3-methylbenzaldehyde
Executive Summary: The Hazard Profile
2-Bromo-3-methylbenzaldehyde is not merely a "generic organic solid"; it is a functionalized electrophile.[1] As a benzaldehyde derivative, it possesses a reactive carbonyl group susceptible to air oxidation and nucleophilic attack.[1] The addition of the bromine atom at the ortho position and a methyl group at the meta position increases its lipophilicity compared to the parent benzaldehyde, potentially enhancing skin absorption rates.
Effective safety management requires treating this compound as a severe irritant and a potential sensitizer .[1] The primary operational risks are respiratory inflammation from dust inhalation during weighing and ocular damage from vapor accumulation.[1]
Table 1: Physicochemical & Hazard Data
| Property | Value/Description |
| CAS Number | 124097-62-3 |
| Physical State | Solid (often crystalline powder) |
| GHS Signal Word | WARNING |
| Primary H-Codes | H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) |
| Reactivity | Air-sensitive (oxidizes to 2-bromo-3-methylbenzoic acid).[1] Incompatible with strong oxidizing agents and strong bases.[1][2][3] |
The Defense Layer: PPE Selection Strategy
Scientific Rationale: Aldehydes are known to permeate nitrile rubber faster than corresponding alcohols or alkanes.[1] While standard nitrile gloves offer splash protection, they are insufficient for prolonged contact or immersion.[1] The following protocol balances dexterity with permeation resistance.
Hand Protection[3][4][5]
-
Routine Handling (Weighing/Transfer): Double-gloved Nitrile (minimum 5 mil outer / 4 mil inner).[1]
-
Spill Cleanup / Stock Solution Prep: Laminate film (e.g., Silver Shield®) or Butyl Rubber.[1]
Eye & Face Protection[1][2][4][5]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1]
Respiratory Protection[1][4]
-
Primary Control: Certified Chemical Fume Hood.
-
Secondary (If hood unavailable): Half-face respirator with P100/OV (Organic Vapor) cartridges.[1]
-
Why: The P100 filter captures particulates (dust), while the OV cartridge neutralizes vapors generated during solubilization.[1]
-
Visualization: PPE Decision Matrix
The following logic flow dictates the required PPE based on the specific laboratory task.
Figure 1: Task-Based PPE Decision Matrix. Blue nodes indicate decision points; Green indicates standard safety; Red indicates heightened protection requirements.[1]
Operational Protocol: Handling & Synthesis
This protocol is designed to minimize static discharge (a common issue with benzaldehyde solids) and prevent oxidative degradation.[1]
Step 1: Pre-Operational Checks[1]
-
Atmosphere: Verify the source container is stored under inert gas (Nitrogen/Argon).[1] If the compound has turned from white/pale yellow to dark yellow/brown, significant oxidation to the benzoic acid derivative has occurred.
-
Static Control: Place an ionizing fan or anti-static gun near the balance if the humidity is <30%.[1] Aldehyde powders are often "fly-away" solids.[1]
Step 2: Weighing and Transfer
-
Containment: Perform all weighing inside a fume hood or a balance enclosure.
-
Technique: Do not use metal spatulas if possible; use antistatic plastic or glass to prevent metal-catalyzed oxidation traces.[1]
-
Transfer: Dissolve the solid immediately after weighing. Do not leave the solid exposed to air on the balance pan for extended periods.
Step 3: Reaction Monitoring[1]
-
TLC Monitoring: When spotting TLC plates, use capillary tubes.[1] Do not waft the plate to dry it; use a heat gun inside the hood.
-
Quenching: If used in a reduction reaction (e.g., with NaBH4), evolve gas slowly.[1] Ensure the hood sash is lowered.[1]
Emergency Response: Spills & Decontamination
Spills of 2-Bromo-3-methylbenzaldehyde present a dual hazard: inhalation of dust (solid spill) or skin absorption of solvent-facilitated vectors (solution spill).[1]
Visualization: Spill Response Workflow
Figure 2: Spill Response Logic. Note the prohibition of alcohol for surface cleaning to prevent enhanced skin permeation.
Critical Decontamination Note
Do NOT use ethanol or acetone to clean skin or surfaces initially.[1] Organic solvents can act as a vehicle, carrying the aldehyde through the dermal barrier. Use copious amounts of soap and water first.[1][4][5]
End-of-Life: Disposal Protocols
Proper disposal is legally mandated under RCRA (in the US) and similar global frameworks.[1]
-
Waste Stream: Halogenated Organic Waste .
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent exothermic reactions in the waste drum.[1]
-
Labeling: Clearly mark the tag with "2-Bromo-3-methylbenzaldehyde" and "Irritant."[1]
References
-
PubChem. (n.d.).[1] 2-Bromo-3-methylbenzaldehyde (CID 13707076) - Safety and Hazards.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
U.S. EPA. (2023). Hazardous Waste Generators: Managing Your Waste. (Guidelines for Halogenated Waste Segregation). Retrieved October 26, 2023, from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
